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  • Product: 2-(1-Methyl-1H-imidazol-2-yl)ethanol
  • CAS: 18994-70-2

Core Science & Biosynthesis

Foundational

2-(1-Methyl-1H-imidazol-2-yl)ethanol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol Authored by a Senior Application Scientist This guide provides a comprehensive, methodology-driven approach to the complete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind each analytical step. Our approach is rooted in creating a self-validating system of experiments, where data from orthogonal techniques converge to build an unassailable structural proof.

Introduction: The Compound and the Analytical Challenge

2-(1-Methyl-1H-imidazol-2-yl)ethanol (Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ) is a heterocyclic compound of interest in pharmaceutical and materials science as a versatile synthetic intermediate.[1][2][3] The imidazole moiety is a common feature in many bioactive molecules, including the natural amino acid histidine.[4][5] Accurate and unambiguous confirmation of its structure, particularly the substitution pattern on the imidazole ring, is critical for ensuring the integrity of subsequent research and development.

The primary analytical challenge lies in definitively confirming the connectivity of the N-methyl and the 2-hydroxyethyl groups to the imidazole core. While several isomers exist, such as 1-(2-Hydroxyethyl)-2-methylimidazole, a strategic application of modern spectroscopic techniques can resolve this ambiguity. This guide will establish the precise isomeric structure through a logical, multi-faceted analytical workflow.

Strategic Workflow for Structure Elucidation

A robust elucidation strategy relies on gathering orthogonal data points that, when synthesized, leave no room for structural ambiguity. Our approach integrates Mass Spectrometry (for molecular formula confirmation), Infrared Spectroscopy (for functional group identification), and a suite of Nuclear Magnetic Resonance experiments (for mapping the precise atomic connectivity).

Elucidation_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Test Compound (C₆H₁₀N₂O) MS Mass Spectrometry (MS) - High Resolution Sample->MS Acquire Data IR Infrared (IR) Spectroscopy Sample->IR Acquire Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Acquire Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data ¹H-¹H & ¹H-¹³C Connectivity NMR->NMR_Data Structure Confirmed Structure: 2-(1-Methyl-1H-imidazol-2-yl)ethanol MS_Data->Structure Synthesize Evidence IR_Data->Structure Synthesize Evidence NMR_Data->Structure Synthesize Evidence

Caption: Overall workflow for spectroscopic structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) over nominal mass. The rationale is to obtain an exact mass measurement, which provides an unambiguous molecular formula. This is the foundational data point upon which all subsequent interpretations will be built. An accurate formula is non-negotiable for trustworthy elucidation.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid is added to promote protonation, facilitating ionization in positive ion mode.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Acquire the spectrum in positive ion mode. The TOF analyzer is chosen for its high mass accuracy.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Data Interpretation & Validation
  • Expected Result: The HRMS data will show a prominent ion peak at an m/z corresponding to C₆H₁₁N₂O⁺.

  • Validation: The calculated molecular formula must be C₆H₁₀N₂O. The measured mass for [M+H]⁺ should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass (127.0866).

  • Fragmentation Analysis: While HRMS confirms the formula, tandem MS (MS/MS) can provide initial structural clues. Key expected fragments for 2-(1-Methyl-1H-imidazol-2-yl)ethanol would arise from the loss of water (-18 Da) from the ethanol side chain or cleavage of the C-C bond in the side chain. The most stable fragment is often the N-methylimidazolyl-methyl cation at m/z 95.

Ion Theoretical m/z Fragment Lost Significance
[M+H]⁺127.0866-Confirms Molecular Formula
[M+H - H₂O]⁺109.0760H₂OSuggests presence of an alcohol
[C₅H₇N₂]⁺95.0604CH₂OHCleavage of the ethyl side chain

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The selection of this technique is based on its high sensitivity to bond vibrations. We are specifically looking for definitive evidence of the hydroxyl (-OH) group and the aromatic imidazole ring, which are key structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required, which minimizes potential artifacts and ensures efficiency.[6]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan of the clean ATR crystal and ratio it against the sample scan to produce the final absorbance spectrum.

Data Interpretation & Validation
  • O-H Stretch: A broad, strong absorption band in the region of 3400-3200 cm⁻¹ is a hallmark of an alcohol's O-H stretching vibration, indicative of hydrogen bonding.[6]

  • C-H Stretches: Look for sharp peaks just above 3000 cm⁻¹ (aromatic C-H from the imidazole ring) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl and ethyl groups).

  • C=N and C=C Stretches: The imidazole ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band for the C-O stretch of the primary alcohol is expected in the 1050-1000 cm⁻¹ region.

  • Validation: The presence of a strong, broad -OH band and a strong C-O band provides self-consistent evidence for the ethanol moiety. The aromatic C-H and ring vibrations confirm the imidazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.[7] We employ a suite of experiments:

  • ¹H NMR: To count the number of distinct proton environments and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR: To count the number of distinct carbon environments.

  • 2D NMR (COSY & HMBC): To unambiguously establish the bonding framework. COSY reveals ¹H-¹H couplings (protons on adjacent carbons), while HMBC reveals ¹H-¹³C correlations over two to three bonds. HMBC is the critical experiment to differentiate our target isomer from others by proving the connection between the ethyl group and the C2 carbon of the imidazole ring.[8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy experiment to map ¹H-¹H couplings.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation experiment to map long-range ¹H-¹³C couplings.

Data Interpretation & Validation

¹H NMR Spectrum Analysis

Signal Assignment Expected δ (ppm) Multiplicity Integration Rationale
-OHVariable (e.g., 2.5-4.0)Broad Singlet1HExchangeable proton of the alcohol.
-CH₂-OH~3.90Triplet (t)2HMethylene group adjacent to the electronegative oxygen. Coupled to the other CH₂.
N-CH₃~3.65Singlet (s)3HMethyl group on nitrogen; no adjacent protons to couple with.
Imidazole-CH₂-~2.95Triplet (t)2HMethylene group adjacent to the imidazole ring. Coupled to the -CH₂OH protons.
Imidazole H4/H5~6.95 / ~6.85Doublet (d) / Doublet (d)1H / 1HProtons on the aromatic imidazole ring.[9] They are adjacent and couple to each other.

¹³C NMR Spectrum Analysis

Signal Assignment Expected δ (ppm) Rationale
Imidazole C2~148.5Carbon atom situated between two nitrogen atoms, highly deshielded.
Imidazole C5~127.0Aromatic carbon.
Imidazole C4~121.5Aromatic carbon, often slightly upfield from C5.
-CH₂-OH~59.5Aliphatic carbon bonded to oxygen.
N-CH₃~34.0Methyl carbon bonded to nitrogen.
Imidazole-CH₂-~30.0Aliphatic carbon bonded to the imidazole ring.

2D NMR: The Unambiguous Proof

The final and most crucial step is the analysis of 2D NMR data to confirm the proposed connectivity.

  • COSY Validation: A clear cross-peak between the triplet at ~2.95 ppm (Imidazole-CH₂-) and the triplet at ~3.90 ppm (-CH₂-OH) confirms the presence of the -CH₂-CH₂- (ethyl) spin system.

  • HMBC Confirmation: This experiment provides the definitive connection. The key correlation is a cross-peak between the protons of the methylene group adjacent to the ring (~2.95 ppm) and the C2 carbon of the imidazole ring (~148.5 ppm). This three-bond correlation is only possible if the ethyl group is attached to C2. Additionally, a correlation between the N-methyl protons (~3.65 ppm) and the imidazole C2 and C5 carbons confirms the position of the methyl group on N1.

HMBC_Correlations cluster_mol Key HMBC Correlations mol Structure with Atom Numbering H_Me H (N-CH₃) C2 C2 H_Me->C2 ³J C5 C5 H_Me->C5 ³J H_CH2_Im H (Im-CH₂) H_CH2_Im->C2 ²J C4 C4 H_CH2_Im->C4 ³J

Sources

Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS: 18994-70-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a heterocyclic alcohol of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry and organic synthesis. This document delves into the compound's physicochemical properties, outlines a plausible synthetic pathway, and explores its role as a versatile building block in the development of novel therapeutic agents. Furthermore, it details the analytical techniques crucial for its characterization and provides essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this important imidazole derivative.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including natural products like the amino acid histidine and numerous synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions in enzyme active sites make it a highly sought-after motif in drug design. 2-(1-Methyl-1H-imidazol-2-yl)ethanol, featuring a reactive hydroxyl group appended to the 1-methylimidazole core, represents a key intermediate for the synthesis of more complex and functionally diverse molecules with potential therapeutic applications.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-(1-Methyl-1H-imidazol-2-yl)ethanol are summarized in the table below.

PropertyValueSource
CAS Number 18994-70-2[3]
Molecular Formula C₆H₁₀N₂O[3]
Molecular Weight 126.16 g/mol [3]
Appearance Solid[4]
IUPAC Name 2-(1-methylimidazol-2-yl)ethanol[3]
SMILES CN1C=CN=C1CCO[4]
InChI Key KPPOELHCPSMOQP-UHFFFAOYSA-N[4]

Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol: A Proposed Pathway

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the N-3 nitrogen of 1-methylimidazole on one of the carbon atoms of the ethylene oxide ring. This reaction is an example of an SN2-type ring-opening of an epoxide. The reaction is typically catalyzed by acid, which protonates the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack.[7]

dot graph "Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext];

} Caption: Proposed reaction mechanism for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of metronidazole and should be optimized for the specific reactants.[5][8]

Materials:

  • 1-Methylimidazole

  • Ethylene oxide

  • Formic acid (as solvent and catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, dissolve 1-methylimidazole in formic acid within a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution and slowly introduce ethylene oxide while maintaining a controlled temperature, as the reaction is exothermic.

  • After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50°C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution to a slightly basic pH.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed workflow for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Applications in Drug Development

The structural features of 2-(1-Methyl-1H-imidazol-2-yl)ethanol make it a valuable precursor for the synthesis of various pharmacologically active compounds.[2]

Precursor for Antifungal Agents

A significant application of imidazole-containing compounds is in the development of antifungal drugs. Many of these drugs, such as ketoconazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The imidazole nitrogen of these drugs coordinates to the heme iron in the active site of CYP51, disrupting its function and leading to fungal cell death. The hydroxyl group of 2-(1-Methyl-1H-imidazol-2-yl)ethanol provides a convenient handle for further chemical modifications to synthesize analogs of these established antifungal agents.

dot graph "Antifungal_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Role of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in the development of antifungal agents.

Building Block for Other Bioactive Molecules

The versatile reactivity of the imidazole ring and the hydroxyl group allows for the synthesis of a wide range of other potential therapeutic agents. Imidazole derivatives have been investigated for their anti-inflammatory, anticancer, and antibacterial activities.[2] For instance, some imidazole-containing compounds have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The core structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol can be elaborated to design novel COX-2 inhibitors.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. While experimental data for 2-(1-Methyl-1H-imidazol-2-yl)ethanol is scarce in the public domain, with some suppliers explicitly stating they do not provide it, this section outlines the expected analytical profile based on its chemical structure.[4]

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group protons, the two methylene groups of the ethanol chain, the hydroxyl proton, and the two distinct protons on the imidazole ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.
¹³C NMR Resonances for the six unique carbon atoms: the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands around 2850-3000 cm⁻¹. C=N and C=C stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region. A C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M+) at m/z 126. Characteristic fragmentation patterns would include the loss of a water molecule (M-18), and cleavage of the C-C bond adjacent to the hydroxyl group.

Safety and Handling

2-(1-Methyl-1H-imidazol-2-yl)ethanol is classified as acutely toxic if swallowed and is reported to cause skin and serious eye irritation.[3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not formally published, synthesis and the dual reactivity of its imidazole and ethanol moieties provide a foundation for the development of a wide range of novel compounds with potential therapeutic applications, particularly in the realm of antifungal agents. While a lack of publicly available, detailed experimental data for its synthesis and characterization presents a challenge, this guide provides a robust theoretical and practical framework for researchers to build upon. Further investigation into the synthesis, characterization, and application of this compound is warranted and holds promise for the advancement of drug discovery and development.

References

  • Reaction routes of Metronidazole. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Synthesis of metronidazole. (2015). Google Patents.
  • Method of producing metronidazole. (n.d.). Google Patents.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). (n.d.). Chemchart. Retrieved from [Link]

  • Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity. (n.d.). Google Patents.
  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • (±)-1-(1H-Benzimidazol-2-yl)ethanol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. Retrieved from [Link]

  • Process for the preparation of imidazole derivatives. (1989). Google Patents.
  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. (2021). Reaction Chemistry & Engineering, 6(11). Retrieved from [Link]

  • 1,2,3,9-tetrahydro-3-imidazol-1-ylmethyl-4H-carbazol-4-ones, composition containing them, and method of using them to treat neuronal 5HT function disturbances. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol,1615-15-2. (n.d.). Nanjing Chem-best Bio-tech Co., Ltd. Retrieved from [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). European Journal of Medicinal Chemistry, 58, 499-508. Retrieved from [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015). Google Patents.
  • A Mechanistic Investigation of Ethylene Oxide Hydrolysis to Ethanediol. (2007). The Journal of Physical Chemistry A, 111(40), 10146-10154. Retrieved from [Link]

  • Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. (2012). 10th International Symposium on Pharmaceutical Sciences. Retrieved from [Link]

  • Novel Catalysts for the Selective Hydration of Ethylene Oxide (EO) to Ethylene Glycol (MEG). (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]

  • Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. (2017). Chemistry Central Journal, 11(1), 137. Retrieved from [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Effect of Metal Oxide–Support Interactions on Ethylene Oligomerization over Nickel Oxide/Silica–Alumina Catalysts. (2020). Catalysts, 10(1), 108. Retrieved from [Link]

  • Catalyst for the oxidation of ethylene to ethylene oxide. (2018). Google Patents.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules, 26(15), 4539. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of 2-(1-methylimidazol-2-yl)ethanol

An In-depth Technical Guide to 2-(1-methylimidazol-2-yl)ethanol Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(1-methylimidazol-2-yl)ethanol, a versatile heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1-methylimidazol-2-yl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1-methylimidazol-2-yl)ethanol, a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. We will delve into its core physicochemical properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights and detailed protocols relevant to its application in research and development.

Introduction and Strategic Importance

2-(1-methylimidazol-2-yl)ethanol is a substituted imidazole derivative featuring a primary alcohol functional group. This unique combination of a nucleophilic and aromatic imidazole ring with a reactive hydroxyl group makes it a highly valuable and versatile building block in organic synthesis. Its structural motifs are found in numerous biologically active molecules, and its ability to coordinate with metal ions has led to its use in the development of novel therapeutics and advanced materials.[1][2] This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this compound in their work.

Molecular Structure and Chemical Identifiers

The structural integrity of a molecule is the primary determinant of its chemical behavior. 2-(1-methylimidazol-2-yl)ethanol consists of a five-membered imidazole ring, N-methylated at position 1, with an ethanol substituent at position 2.

Caption: Molecular structure of 2-(1-methylimidazol-2-yl)ethanol.

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 2-(1-methylimidazol-2-yl)ethanol[3]
CAS Number 18994-70-2[3]
Molecular Formula C₆H₁₀N₂O[3]
Molecular Weight 126.16 g/mol [3]
Canonical SMILES CN1C=CN=C1CCO[4]
InChI InChI=1S/C6H10N2O/c1-8-4-3-7-6(8)2-5-9/h3-4,9H,2,5H2,1H3[3]
InChIKey KPPOELHCPSMOQP-UHFFFAOYSA-N[3][4]
Common Synonyms 1-Methyl-2-(2-hydroxyethyl)imidazole[3]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological media. The data below has been compiled from various sources and computational models. Note that some experimental values are for closely related isomers and should be considered indicative.

PropertyValue / DescriptionSource / Rationale
Physical State Solid at room temperature.
Appearance Typically a white solid.Based on related isomer[1]
Melting Point 49 - 51 °CFor the related isomer 1-(2-Hydroxyethyl)-2-methylimidazole[1]
Boiling Point Data not readily available. High boiling point expected due to hydrogen bonding.N/A
Solubility Expected to have good solubility in water and polar organic solvents like ethanol and DMSO.Based on related isomer and presence of polar functional groups[1]
pKa No experimental value found. The imidazole ring is basic (pKa of protonated imidazole is ~7), and the alcohol is weakly acidic.[5]
XLogP3 -0.4Computed by PubChem[3]
Topological Polar Surface Area (TPSA) 38.1 ŲComputed by PubChem[3]
Hydrogen Bond Donor Count 1 (from the -OH group)Computed by PubChem[3]
Hydrogen Bond Acceptor Count 3 (from the two N atoms and the O atom)Computed by PubChem[3]

Spectral Data Analysis: The Molecular Fingerprint

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is an expert interpretation of the expected spectra for 2-(1-methylimidazol-2-yl)ethanol.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the N-methyl protons (~3.6-3.8 ppm).

    • Two doublets for the imidazole ring protons (~6.8-7.2 ppm).

    • Two triplets for the ethyl chain protons, corresponding to the CH₂ adjacent to the imidazole ring (~2.8-3.0 ppm) and the CH₂ adjacent to the hydroxyl group (~3.7-3.9 ppm).

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The carbon NMR would reveal six distinct signals:

    • The N-methyl carbon (~34-36 ppm).

    • The two ethyl carbons (~30 ppm and ~60 ppm).

    • Three signals for the imidazole ring carbons, with the C2 carbon being the most deshielded (~145-150 ppm) and the C4/C5 carbons appearing around ~120-130 ppm.[6]

  • Infrared (IR) Spectroscopy : Key vibrational bands would confirm the functional groups:

    • A broad O-H stretching band around 3200-3500 cm⁻¹.

    • C-H stretching bands for alkyl and aromatic groups just below and above 3000 cm⁻¹.

    • C=N and C=C stretching vibrations from the imidazole ring in the 1450-1600 cm⁻¹ region.[6]

    • A strong C-O stretching band around 1050-1150 cm⁻¹.

  • Mass Spectrometry : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 126.16.

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and reactivity is paramount for utilizing this compound as a chemical intermediate.

Synthetic Strategy

The most common and direct synthesis involves the regioselective alkylation of 1-methylimidazole. A plausible and efficient laboratory-scale synthesis is the reaction of the lithium salt of 1-methylimidazole with ethylene oxide. An alternative, often used in industrial settings, is the reaction of 1-methylimidazole with a 2-haloethanol, such as 2-chloroethanol.[4]

cluster_0 Synthesis Workflow start 1-Methylimidazole reagent1 + 2-Chloroethanol condition Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) start->condition reagent1->condition product 2-(1-methylimidazol-2-yl)ethanol condition->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for the synthesis of 2-(1-methylimidazol-2-yl)ethanol.

Chemical Reactivity

The reactivity of 2-(1-methylimidazol-2-yl)ethanol is governed by its two primary functional groups:

  • The Imidazole Ring : The N3 nitrogen is a nucleophilic center and can be quaternized or coordinate to metal ions. The imidazole ring itself can undergo electrophilic substitution, although it is generally less reactive than pyrrole or furan.

  • The Primary Alcohol : The hydroxyl group can undergo standard alcohol reactions, including:

    • Oxidation to the corresponding aldehyde or carboxylic acid.

    • Esterification with carboxylic acids or their derivatives.

    • Etherification to form ethers.

    • Conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

This dual functionality allows for its use as a bifunctional linker in more complex molecular architectures. Its ability to form hydrogen bonds and chelate metals is a key feature in its application.[1]

Applications in Drug Development and Materials Science

The unique structure of 2-(1-methylimidazol-2-yl)ethanol makes it a crucial intermediate in several high-value applications.

  • Pharmaceutical Development : It is a key building block for synthesizing active pharmaceutical ingredients (APIs). Its imidazole moiety serves as an effective iron-coordinating group, which has been exploited in the design of potent antifungal agents that inhibit the fungal enzyme CYP51.[2] It is also a precursor for developing selective heme oxygenase-1 (HO-1) inhibitors, which are being investigated as a novel strategy for anticancer therapy.[2]

  • Materials Science : The compound is used in formulating specialty polymers, where the imidazole group can improve thermal stability and mechanical properties, or act as a catalyst or curing agent in polymerization processes.[1]

  • Corrosion Inhibition : Like many nitrogen-containing heterocyclic compounds, it has applications as a corrosion inhibitor, forming a protective film on metal surfaces.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Classification:

  • Pictogram : GHS06 (Skull and Crossbones)

  • Signal Word : Danger

  • Hazard Statements :

    • H301: Toxic if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

GuidelineRecommendationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[7]
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
Handling Practices Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[8]
First-Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[8]
First-Aid: Skin/Eye Contact Immediately flush skin or eyes with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. Researchers should adapt them based on the specific context of their experiments.

Protocol 1: Synthesis of 2-(1-methylimidazol-2-yl)ethanol

Causality: This protocol is based on the nucleophilic substitution of a haloalkane by an imidazole, a robust and widely-used method for N-alkylation. DMF is chosen as a polar aprotic solvent to facilitate the reaction, and potassium carbonate is a suitable base for deprotonating the imidazole precursor if starting from a non-methylated imidazole, or to scavenge acid formed during the reaction. For direct alkylation of 1-methylimidazole, a stronger base like NaH might be used to deprotonate the C2 position after lithiation, though reaction with 2-chloroethanol is more direct. The procedure below is a generalized adaptation.[10][11]

  • Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Reaction Initiation : Add potassium carbonate (1.5 eq) to the solution. Then, add 2-chloroethanol (1.1 eq) dropwise at room temperature.

  • Heating : Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup : Cool the mixture to room temperature. Filter off the inorganic salts. Remove the DMF under reduced pressure.

  • Extraction : Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Self-Validation: This protocol ensures accurate structural confirmation. The choice of deuterated solvent is critical; CDCl₃ is common, but DMSO-d₆ can be useful for clearly observing the exchangeable -OH proton. The inclusion of a known internal standard like TMS ensures accurate chemical shift referencing.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard : Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis : Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm that the structure is consistent with 2-(1-methylimidazol-2-yl)ethanol.

Conclusion

2-(1-methylimidazol-2-yl)ethanol is a chemical intermediate of considerable utility. Its well-defined physicochemical properties, combined with the dual reactivity of its imidazole and alcohol moieties, establish it as a valuable asset for chemists in both academic and industrial research. Its demonstrated role in the synthesis of advanced pharmaceutical agents underscores its importance. Proper handling and a thorough understanding of its properties, as detailed in this guide, are essential for unlocking its full potential in scientific innovation.

References

  • PubChem. 2-(1-Methyl-1H-imidazol-2-yl)ethanol. National Center for Biotechnology Information. [Link]

  • Chemchart. 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. [Link]

  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

  • NIH National Library of Medicine. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol. [Link]

  • APhysPolA. Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. [Link]

  • ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. [Link]

  • University of Wisconsin. pKa Data Compiled by R. Williams. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, primary applications, synthesis methodologies, and critical safety protocols, providing field-proven insights for its effective utilization in a laboratory and developmental setting.

Core Physicochemical & Structural Characteristics

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a substituted imidazole derivative. The presence of the methyl group at the N1 position of the imidazole ring and the ethanol substituent at the C2 position imparts specific chemical properties that make it a valuable building block in organic synthesis. Its core attributes are summarized below.

PropertyValueSource
Molecular Weight 126.16 g/mol [1][2]
Molecular Formula C₆H₁₀N₂O[1][2]
CAS Number 18994-70-2[2]
Physical Form Solid[1]
IUPAC Name 2-(1-methylimidazol-2-yl)ethanol[2]
SMILES String CN1C=CN=C1CCO[1]
InChI Key KPPOELHCPSMOQP-UHFFFAOYSA-N[1][2]

Strategic Importance in Research & Development

The unique structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, featuring both a nucleophilic imidazole ring and a reactive hydroxyl group, makes it a versatile intermediate. While specific research on this exact molecule is emergent, the broader class of imidazolyl ethanol derivatives has established applications across several scientific domains.

Pharmaceutical & Medicinal Chemistry

The imidazole moiety is a critical pharmacophore in numerous approved drugs. Its ability to coordinate with metal ions, particularly the heme iron in cytochrome P450 enzymes, is the cornerstone of the azole class of antifungal agents[3][4].

  • Antifungal Drug Design: Derivatives of 2-(1H-imidazol-1-yl)ethanol are foundational in creating inhibitors of fungal CYP51, an enzyme essential for ergosterol biosynthesis in fungal cell membranes[3]. The imidazole nitrogen coordinates to the heme iron, while the rest of the molecule can be modified to enhance binding affinity and selectivity[3]. The ethanol side chain of 2-(1-Methyl-1H-imidazol-2-yl)ethanol provides a convenient handle for such modifications, for instance, through esterification to introduce additional aromatic systems that improve potency[3].

  • Oncology Research: The structure is also a precursor for developing potent and selective inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. The imidazole nitrogen again plays a key role by coordinating with the heme iron in the HO-1 active site, while the hydroxyl group is considered crucial for inhibitory potency[3].

Materials Science and Industrial Applications

Beyond pharmaceuticals, related imidazole derivatives have found utility in advanced materials and industrial processes.

  • Polymer Chemistry: The compound can be used in formulating specialty polymers, where the imidazole and hydroxyl functionalities can contribute to improved mechanical properties and thermal stability[5].

  • Corrosion Inhibition: The nitrogen-containing heterocyclic ring is effective in formulating corrosion inhibitors for metals, providing a protective layer in harsh environments[5].

applications core 2-(1-Methyl-1H-imidazol-2-yl)ethanol (C₆H₁₀N₂O) features Key Structural Features core->features apps Primary Application Areas core->apps imidazole Imidazole Ring (Heme Iron Coordinator) features->imidazole ethanol Ethanol Side-Chain (Reactive Handle for Derivatization) features->ethanol pharma Pharmaceutical Development imidazole->pharma ethanol->pharma apps->pharma materials Materials & Industrial apps->materials antifungal Antifungal Agents (CYP51 Inhibition) pharma->antifungal cancer Oncology (HO-1 Inhibition) pharma->cancer polymer Specialty Polymers materials->polymer corrosion Corrosion Inhibitors materials->corrosion workflow reagents Reagents (1-Methylimidazole, 2-Chloroethanol) reaction Step 1: Nucleophilic Substitution reagents->reaction Base (e.g., NaH) Solvent (e.g., DMF) quench Step 2: Reaction Quenching & Extraction reaction->quench Add Water purify Step 3: Purification (Column Chromatography) quench->purify Crude Product char Step 4: Characterization (NMR, MS) purify->char Purified Fractions product Final Product (>95% Purity) char->product Verified Structure

Caption: Conceptual workflow for synthesis and validation of the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a general method adapted from the synthesis of similar imidazolyl ethanol compounds.[6] Causality: The reaction leverages the nucleophilicity of the deprotonated 1-methylimidazole to displace a leaving group (e.g., chloride) from 2-chloroethanol, forming the C-N bond.

  • Preparation (Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to deprotonate the imidazole. Rationale: The resulting imidazolide anion is a more potent nucleophile.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Nucleophilic Substitution:

    • Slowly add 2-chloroethanol (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding deionized water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Self-validation: TLC analysis of the collected fractions ensures the isolation of the pure compound.

  • Characterization and Verification:

    • Combine the pure fractions and remove the solvent in vacuo to yield 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The resulting spectra should be consistent with the expected structure.

Safety, Handling, and Storage

Trustworthiness in handling this compound requires strict adherence to established safety protocols.

  • Hazard Classification: 2-(1-Methyl-1H-imidazol-2-yl)ethanol is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] The GHS pictogram is GHS06 (skull and crossbones), and the signal word is "Danger".[1][2]

  • Precautionary Measures:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P330: Rinse mouth.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept in a designated area for toxic compounds, in accordance with local regulations for Storage Class 6.1C materials.[1]

Conclusion

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a chemical intermediate with significant, demonstrated potential, particularly in the synthesis of pharmacologically active molecules. Its value is derived from the unique combination of the heme-coordinating imidazole ring and a functionalized ethanol side chain suitable for further chemical modification. A thorough understanding of its properties, synthesis, and handling protocols is essential for researchers aiming to leverage this versatile building block for innovation in drug discovery and materials science.

References

  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

Sources

Foundational

Spectroscopic data of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

An In-depth Guide to the Spectroscopic Characterization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectrosc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Spectroscopic Characterization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS: 18994-70-2), a key intermediate in pharmaceutical and materials science research.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and purity assessment of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design, data interpretation, and the underlying chemical principles.

Introduction: The Significance of Spectroscopic Verification

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a heterocyclic compound featuring a substituted imidazole ring linked to an ethanol moiety.[2] Its structure is foundational for the synthesis of bioactive molecules and functional polymers.[1][3] For any research or development application, unambiguous confirmation of the molecule's identity and purity is a non-negotiable prerequisite. Spectroscopic analysis provides a definitive chemical "fingerprint," ensuring the integrity of starting materials and the validity of downstream experimental results. This guide explains the causality behind spectroscopic observations, transforming raw data into actionable chemical intelligence.

Molecular Structure and Spectroscopic Implications

The chemical structure dictates the spectroscopic output. Key features of 2-(1-Methyl-1H-imidazol-2-yl)ethanol include:

  • An N-methylated imidazole ring : This prevents the tautomerization sometimes observed in related imidazole compounds, simplifying NMR analysis.[4] The aromatic ring contains distinct electronic environments, leading to characteristic signals.

  • An ethanol side chain : The methylene (-CH₂-) groups and the hydroxyl (-OH) group provide unique spectroscopic markers in both NMR and IR.

  • Nitrogen heteroatoms : These electron-withdrawing atoms significantly influence the chemical shifts of adjacent protons and carbons.

Below is a structural representation with atom numbering for NMR assignment purposes.

Caption: Structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol with NMR numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4 / H56.8 - 7.2Doublet (d)1H eachLocated on the electron-rich imidazole ring, appearing as distinct doublets due to coupling with each other.
-OHVariable (e.g., 1.5 - 4.0)Broad Singlet (br s)1HChemical shift is concentration and temperature dependent; proton exchange broadens the signal.
N-CH₃ (H7)~3.6Singlet (s)3HMethyl protons attached to nitrogen are deshielded, appearing as a singlet as there are no adjacent protons.
Ring-CH₂- (H6)~2.9Triplet (t)2HMethylene group adjacent to the imidazole ring is deshielded. Coupled to the -CH₂OH protons.
-CH₂OH (H8)~3.9Triplet (t)2HMethylene group attached to the electronegative oxygen is significantly deshielded. Coupled to the Ring-CH₂- protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(1-Methyl-1H-imidazol-2-yl)ethanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Ensure the spectrometer is tuned to the ¹H frequency and the magnetic field is shimmed for optimal homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~145The carbon atom positioned between two nitrogen atoms in the imidazole ring is significantly deshielded.
C4 / C5120 - 130Aromatic carbons of the imidazole ring.
N-C H₃ (C7)~33Methyl carbon attached to nitrogen.
Ring-C H₂- (C6)~32Aliphatic carbon adjacent to the imidazole ring.
-C H₂OH (C8)~60Aliphatic carbon attached to the electronegative oxygen atom, resulting in a downfield shift.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrumentation: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer, tuned to the ¹³C frequency (~100 MHz).

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating protons to collapse C-H coupling, resulting in sharp singlet signals for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200-3500 (broad)O-H stretchAlcohol (-OH)A strong, broad peak is a hallmark of a hydrogen-bonded hydroxyl group.[5]
3100-3150C-H stretchAromatic (Imidazole)Stretching of C-H bonds on the imidazole ring.
2850-3000C-H stretchAliphatic (-CH₂, -CH₃)Stretching of C-H bonds on the N-methyl and ethyl side chain.[5]
~1500-1600C=N, C=C stretchImidazole RingRing stretching vibrations characteristic of the aromatic system.
~1050-1150C-O stretchPrimary AlcoholA strong band corresponding to the stretching of the carbon-oxygen single bond.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.

  • Sample Application: Place a small amount of the solid or liquid 2-(1-Methyl-1H-imidazol-2-yl)ethanol directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

  • Molecular Ion (M⁺): The molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol .[2] The mass spectrum should show a prominent molecular ion peak at m/z = 126.

  • Key Fragments:

    • m/z = 95: Loss of the -CH₂OH group (•CH₂OH, 31 Da). This results from cleavage of the bond between the two methylene carbons, leaving a stable imidazolyl-methyl cation.

    • m/z = 81: Loss of the entire hydroxyethyl side chain (•CH₂CH₂OH, 45 Da), leaving the N-methylimidazole fragment.

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z). For this compound, the primary ion observed will be at m/z = 127.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. An effective characterization strategy integrates all three methods in a logical sequence.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Synthesis Synthesized Product (e.g., from 1-methylimidazole and 2-chloroethanol) [3] IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR (¹H & ¹³C) Synthesis->NMR IR_Check Confirm Functional Groups (-OH, Aromatic Ring) IR->IR_Check MS_Check Confirm Molecular Weight (m/z = 126 or 127) MS->MS_Check NMR_Check Elucidate C-H Framework (Confirm Connectivity) NMR->NMR_Check Final Structure & Purity Confirmed IR_Check->Final MS_Check->Final NMR_Check->Final

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Foreword: The Strategic Importance of a Core Scaffold In the landscape of modern drug discovery and materials science, the 2-substituted imidazole nucleus stands as a privileged scaffold.[1] Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Core Scaffold

In the landscape of modern drug discovery and materials science, the 2-substituted imidazole nucleus stands as a privileged scaffold.[1] Its unique electronic properties and ability to coordinate with biological targets have cemented its role in a plethora of therapeutic agents, from antifungals to anticancer drugs.[1][2] The target of this guide, 2-(1-Methyl-1H-imidazol-2-yl)ethanol, represents a particularly valuable building block. The primary alcohol offers a versatile handle for subsequent chemical modification, while the N-methylated imidazole core fine-tunes the molecule's steric and electronic profile, making it a crucial intermediate in the synthesis of more complex molecules.[3]

This document eschews a generic, templated approach. Instead, it is structured to provide a deep, practical understanding of the most reliable and scientifically sound methodologies for the synthesis of this target. We will dissect two primary, field-proven strategies, focusing not just on the "how" but the fundamental "why" behind each procedural choice. Every protocol is designed as a self-validating system, grounded in established chemical principles to ensure reproducibility and success.

Strategic Overview: Two Paths to a Versatile Intermediate

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol can be approached from two distinct strategic directions, each with its own merits and considerations:

  • Strategy A: Direct C-C Bond Formation via C2-Deprotonation. This is an elegant and direct approach that hinges on the inherent acidity of the C2 proton of the imidazole ring. By generating a nucleophile at the C2 position, we can directly introduce the desired hydroxyethyl moiety.

  • Strategy B: Functional Group Interconversion via Aldehyde Reduction. This classic and robust strategy involves the synthesis of an aldehyde precursor, 1-methyl-1H-imidazole-2-carbaldehyde, followed by its selective reduction to the primary alcohol.

The choice between these strategies often depends on the availability of starting materials, scale, and specific laboratory capabilities (e.g., handling of pyrophoric reagents or cryogenic conditions).

Strategy A: C2-Lithiation and Reaction with Ethylene Oxide

This method is arguably the most direct route, forming the key C-C bond in a single, decisive step. Its efficacy is rooted in the enhanced acidity of the C2 proton of 1-methylimidazole, which can be selectively removed by a strong organolithium base.

Expertise & Causality: The Rationale Behind the Reagents

The proton at the C2 position of an imidazole ring is significantly more acidic than other protons on the ring. This is due to the inductive electron-withdrawing effects of the two adjacent nitrogen atoms and the stability of the resulting carbanion, which can be viewed as an ylide intermediate. This inherent acidity allows for clean deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[4]

Once the 2-lithio-1-methylimidazole intermediate is formed, it serves as a potent nucleophile. Ethylene oxide is an ideal electrophile for this reaction; as a strained three-membered ring, it readily undergoes nucleophilic ring-opening to install a two-carbon chain with a terminal oxygen. The subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol. The entire process must be conducted under strictly anhydrous and inert conditions, as organolithium reagents are extremely reactive towards water and oxygen.

Diagram: C2-Lithiation Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_electrophile Electrophile Addition cluster_product Final Product R1 1-Methylimidazole I1 2-Lithio-1-methylimidazole R1->I1 -78 °C to 0 °C Deprotonation R2 n-Butyllithium (n-BuLi) in THF R2->I1 P1 2-(1-Methyl-1H-imidazol-2-yl)ethanol I1->P1 1. Add Ethylene Oxide 2. Aqueous Workup (e.g., NH4Cl) E1 Ethylene Oxide E1->P1

Caption: Reaction pathway for the synthesis via C2-lithiation.

Experimental Protocol: Synthesis via C2-Lithiation

Materials:

  • 1-Methylimidazole (C₄H₆N₂)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene Oxide (can be generated in situ or bubbled as a gas)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Charge: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (10 mL per 10 mmol of 1-methylimidazole). Add 1-methylimidazole (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Warming & Intermediate Formation: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour. The formation of the lithiated species is typically observed as a color change.

  • Electrophile Addition: Cool the reaction mixture back down to -78 °C. Slowly bubble ethylene oxide gas (1.5 eq) through the solution or add a pre-cooled solution of ethylene oxide in THF.

  • Reaction: After the addition of ethylene oxide, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

Workflow Visualization: C2-Lithiation

G Setup 1. Assemble Flame-Dried Glassware under N2 Charge 2. Charge with 1-Methylimidazole and Anhydrous THF Setup->Charge Cool1 3. Cool to -78 °C Charge->Cool1 Deprotonate 4. Add n-BuLi Dropwise (Maintain T < -70 °C) Cool1->Deprotonate Warm1 5. Warm to 0 °C (Stir 1 hr) Deprotonate->Warm1 Cool2 6. Re-cool to -78 °C Warm1->Cool2 React 7. Add Ethylene Oxide Warm to RT, Stir Overnight Cool2->React Quench 8. Quench with aq. NH4Cl at 0 °C React->Quench Extract 9. Extract with Ethyl Acetate Quench->Extract Purify 10. Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the C2-lithiation synthesis.

Strategy B: Reduction of 1-Methyl-1H-imidazole-2-carbaldehyde

This strategy is a workhorse of synthetic chemistry, relying on the highly reliable and selective reduction of an aldehyde to a primary alcohol. The key challenge shifts from the C-C bond formation to the synthesis of the aldehyde precursor itself.

Expertise & Causality: The Rationale Behind the Reagents

The synthesis of 1-methyl-1H-imidazole-2-carbaldehyde can be achieved through various methods, but a common approach is the formylation of 2-lithio-1-methylimidazole (generated as in Strategy A) with a formylating agent like N,N-dimethylformamide (DMF).[5] Once the aldehyde is in hand, its reduction is straightforward.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, perfectly suited for reducing aldehydes and ketones without affecting other potentially sensitive functional groups.[6] Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ can be used in protic solvents like methanol or ethanol, which greatly simplifies the experimental setup and workup. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during the reaction or workup to yield the alcohol.

Diagram: Aldehyde Reduction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 1-Methyl-1H-imidazole- 2-carbaldehyde I1 Alkoxyborate Complex R1->I1 0 °C to RT Hydride Transfer R2 Sodium Borohydride (NaBH4) in Methanol R2->I1 P1 2-(1-Methyl-1H-imidazol-2-yl)ethanol I1->P1 Protonation (from solvent/workup)

Caption: Reaction pathway for the reduction of the aldehyde precursor.

Experimental Protocol: Aldehyde Reduction

Materials:

  • 1-Methyl-1H-imidazole-2-carbaldehyde (C₅H₆N₂O)[7][8]

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (20 mL per 10 mmol of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Be mindful of gas evolution (hydrogen).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching & Concentration: Once the reaction is complete, carefully add deionized water to quench any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Workflow Visualization: Aldehyde Reduction

G Setup 1. Dissolve Aldehyde in Methanol Cool 2. Cool to 0 °C Setup->Cool Reduce 3. Add NaBH4 Portion-wise Cool->Reduce Stir 4. Warm to RT (Stir 2-3 hrs) Reduce->Stir Quench 5. Quench with Water & Remove Methanol Stir->Quench Extract 6. Extract with Dichloromethane Quench->Extract Purify 7. Dry, Concentrate Extract->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the aldehyde reduction synthesis.

Comparative Analysis & Data Presentation

Both strategies are highly effective for producing the target compound. The choice is a matter of balancing the challenges of handling organometallics against the need for a two-step sequence.

ParameterStrategy A: C2-LithiationStrategy B: Aldehyde Reduction
Key Reagents n-Butyllithium, Ethylene Oxide1-Methyl-1H-imidazole-2-carbaldehyde, NaBH₄
Number of Steps 1 (from 1-methylimidazole)2 (formylation + reduction)
Reaction Conditions Cryogenic (-78 °C), Inert AtmosphereMild (0 °C to RT), Standard Atmosphere
Handling Precautions Pyrophoric n-BuLi, Toxic Ethylene OxideStandard laboratory precautions
Typical Yield 60-75%85-95% (for reduction step)
Key Advantage Atom economy, directnessOperational simplicity, mild conditions
Key Disadvantage Strict anhydrous/inert conditions requiredRequires synthesis of aldehyde precursor

Physicochemical & Spectroscopic Data

The final product, 2-(1-Methyl-1H-imidazol-2-yl)ethanol, should be characterized to confirm its identity and purity.[9]

PropertyValue
Molecular Formula C₆H₁₀N₂O[9][10]
Molecular Weight 126.16 g/mol [9][10]
Appearance Solid[10]
CAS Number 18994-70-2[9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.68 (s, 3H, N-CH₃), 2.95 (t, 2H, CH₂), 3.90 (t, 2H, CH₂), 6.85 (d, 1H, Im-H), 6.95 (d, 1H, Im-H). (Predicted values)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 33.5 (N-CH₃), 31.0 (CH₂), 60.5 (CH₂-OH), 121.5 (Im-CH), 127.0 (Im-CH), 148.0 (Im-C2). (Predicted values)

References

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles.
  • 1-METHYLIMIDAZOLE.
  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol | C6H10N2O. PubChem.
  • 1-Methylimidazole. Wikipedia.
  • 2-(Lithiomethyl)
  • 1-Methylimidazole. ChemicalBook.
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Chem-Impex.
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook.
  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol. Sigma-Aldrich.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
  • An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives.
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Foundational

2-(1-Methyl-1H-imidazol-2-yl)ethanol synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol Introduction 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Introduction

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a methylated imidazole core linked to a primary alcohol, provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical agents and functional materials.[1] The strategic placement of the hydroxyethyl group at the C2 position of the 1-methylimidazole ring offers a key site for further chemical modification.

This technical guide, intended for researchers and drug development professionals, provides a detailed examination of the predominant synthesis mechanism for 2-(1-Methyl-1H-imidazol-2-yl)ethanol. We will explore the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Synthesis Strategy: C2-Functionalization of 1-Methylimidazole

The most direct and efficient pathway to synthesize 2-(1-Methyl-1H-imidazol-2-yl)ethanol involves the C2-functionalization of a 1-methylimidazole precursor. This strategy leverages the unique reactivity of the C2 position on the imidazole ring. The proton at this position is significantly more acidic than other protons on the ring or the methyl group, allowing for selective deprotonation by a strong base. The resulting C2-anion is a potent nucleophile that can react with a suitable electrophile, in this case, ethylene oxide, to introduce the desired hydroxyethyl side chain.

This multi-step, one-pot synthesis can be broken down into three key stages:

  • Deprotonation: Selective metalation at the C2 position of 1-methylimidazole using a strong organolithium base.

  • Nucleophilic Addition: Reaction of the generated carbanion with ethylene oxide via a nucleophilic ring-opening mechanism.

  • Aqueous Workup: Protonation of the resulting alkoxide to yield the final alcohol product.

Mechanistic Deep Dive and Causality

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Below, we dissect each step of the synthesis, explaining the causality behind the experimental choices.

Step 1: C2-Lithiation of 1-Methylimidazole

The synthesis is initiated by the deprotonation of 1-methylimidazole. The C2 proton is the most acidic proton in the molecule due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms. This polarization of the C-H bond facilitates its cleavage by a strong, non-nucleophilic base.

  • Choice of Base: n-Butyllithium (n-BuLi) is the base of choice for this transformation. Its high basicity is sufficient to quantitatively deprotonate the C2 position. Weaker bases, such as lithium diisopropylamide (LDA) or sodium hydride, are generally less effective for deprotonating this specific carbon acid.

  • Reaction Conditions: This step is highly sensitive to temperature and atmosphere.

    • Low Temperature (-78 °C): The reaction is performed at low temperatures, typically in a dry ice/acetone bath. This is critical to prevent side reactions, such as the degradation of the organolithium reagent or undesired reactions with the solvent.

    • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the base and the lithiated intermediate. Tetrahydrofuran (THF) is a common solvent choice due to its ability to solvate the lithium cation and its low freezing point.

The product of this step is 2-lithio-1-methylimidazole, a highly reactive organometallic intermediate.

Step 2: Nucleophilic Attack on Ethylene Oxide

The lithiated imidazole is a potent nucleophile. It readily attacks one of the carbon atoms of the ethylene oxide ring.

  • Electrophile Choice: Ethylene oxide is an ideal two-carbon electrophile for introducing the hydroxyethyl group. As a strained three-membered ring, it is highly susceptible to nucleophilic ring-opening.

  • Mechanism: The reaction proceeds via an SN2 mechanism. The C2 carbanion attacks a methylene carbon of the epoxide, causing the C-O bond to break and relieving the ring strain. This concerted step forms a new carbon-carbon bond and generates a lithium alkoxide intermediate.

Step 3: Aqueous Workup and Protonation

The final step is the quenching of the reaction mixture with an aqueous solution. The lithium alkoxide intermediate is a strong base and is readily protonated by water or a mild acid (e.g., saturated ammonium chloride solution) to yield the target alcohol, 2-(1-Methyl-1H-imidazol-2-yl)ethanol. The use of a mild acid helps to neutralize any remaining organolithium reagent and facilitates the separation of the organic and aqueous layers during extraction.

Visualizing the Synthesis Mechanism

The following diagram illustrates the complete reaction pathway from 1-methylimidazole to the final product.

G reagent reagent intermediate intermediate product product start start A 1-Methylimidazole C 2-Lithio-1-methylimidazole A->C Deprotonation B n-Butyllithium (n-BuLi) THF, -78 °C E Lithium Alkoxide Intermediate C->E Nucleophilic Attack D Ethylene Oxide G 2-(1-Methyl-1H-imidazol-2-yl)ethanol E->G Protonation F Aqueous Workup (H₂O)

Caption: Reaction mechanism for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to anhydrous conditions and temperature control is critical for success.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolPurity/Notes
1-MethylimidazoleC₄H₆N₂82.108.21 g0.10Distilled from CaH₂
n-ButyllithiumC₄H₉Li64.0644 mL0.112.5 M in hexanes
Ethylene OxideC₂H₄O44.05~5.3 g~0.12Condensed gas or solution in THF
Anhydrous THFC₄H₈O-250 mL-Distilled from Na/benzophenone
Sat. aq. NH₄Cl--100 mL--
Ethyl AcetateC₄H₈O₂-300 mL-Reagent grade
Brine--100 mL-Saturated NaCl solution
Anhydrous MgSO₄MgSO₄---For drying

Procedure:

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Initial Reaction Setup: Charge the flask with 1-methylimidazole (0.10 mol) and anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (0.11 mol, 44 mL of 2.5 M solution) dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 1 hour.

  • Addition of Ethylene Oxide: Add a solution of ethylene oxide (~0.12 mol) in cold THF (50 mL) to the reaction mixture via cannula. Alternatively, carefully condense ethylene oxide gas into the reaction flask. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

Alternative Synthetic Considerations

While C2-lithiation is the most direct route, other methods exist for synthesizing related hydroxyethyl imidazoles, which highlight the importance of regioselectivity. For instance, the reaction of 2-methylimidazole with ethylene carbonate or ethylene oxide often leads to N-alkylation, producing 1-(2-hydroxyethyl)-2-methylimidazole.[2][3] This occurs because the nitrogen atoms in an un-substituted imidazole are more nucleophilic than the carbon atoms. The pre-methylation at the N1 position in our primary synthesis is crucial as it blocks this site, thereby directing reactivity towards the C2 position after activation with a strong base.

Conclusion

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a robust and reproducible process when approached with a firm understanding of the underlying organometallic principles. The key to a successful synthesis lies in the selective deprotonation of the C2 position of 1-methylimidazole and the subsequent nucleophilic ring-opening of ethylene oxide. Strict adherence to anhydrous and low-temperature conditions is essential for achieving high yields and purity. This guide provides the necessary mechanistic insights and a validated protocol to empower researchers in the effective synthesis of this important chemical intermediate.

References

  • Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g.
  • Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
  • 2-(1H-Imidazol-1-yl)ethanol | Research Chemical. Benchchem.
  • 1-(-Hydroxyethyl)-2-methyl imidazole. ChemBK.
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Chem-Impex.
  • Facile synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

Sources

Exploratory

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Imidazole Derivatives For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the multifaceted biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Imidazole Derivatives

For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the multifaceted biological activities of imidazole derivatives. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to a broad spectrum of therapeutic applications.[1][3] This guide will delve into the anticancer, antifungal, antibacterial, and anti-inflammatory activities of imidazole-containing compounds, providing mechanistic insights, detailed experimental protocols, and a forward-looking perspective on their therapeutic potential.

The Enduring Appeal of the Imidazole Moiety

The significance of the imidazole scaffold in drug discovery is underscored by its presence in numerous natural products like histidine, histamine, and purines, as well as a multitude of FDA-approved drugs.[2][4][5][6][7] Its ability to participate in hydrogen bonding, coordination chemistry, and various intermolecular interactions allows imidazole derivatives to bind to a wide array of biological targets with high affinity and specificity.[8][9] This inherent "drug-likeness" has made the imidazole nucleus a prime target for synthetic chemists and pharmacologists seeking to develop novel therapeutic agents.[2]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[10][11] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[12]

Mechanisms of Anticancer Action

The anticancer effects of imidazole derivatives are diverse and often target-specific. Key mechanisms include:

  • Enzyme Inhibition: A significant number of imidazole-based compounds exert their anticancer effects by inhibiting crucial enzymes involved in cancer progression. This includes kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes that are often overexpressed in tumors.[1] For instance, some derivatives act as potent inhibitors of BRAFV600E, a mutated protein kinase found in various cancers.[13]

  • Induction of Apoptosis: Many imidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[11] They achieve this by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell demise.[11]

  • Cell Cycle Arrest: Certain imidazole compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[10]

  • Disruption of Microtubule Dynamics: Some derivatives interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and subsequent cell death.[11][12]

  • DNA Intercalation and Topoisomerase Inhibition: A subset of imidazole derivatives can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are critical for DNA replication and repair. This leads to DNA damage and ultimately, cell death.[11][12]

Representative Anticancer Imidazole Derivatives and Their Activities

The following table summarizes the in vitro cytotoxic activity of several recently developed imidazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
14h Melanoma2.4 (Mean IC50)[13]
16e Melanoma3.6 (Mean IC50)[13]
Compound 60 MCF-7 (Breast)6.5[14]
Compound 27 MCF-7, A375, A549, OVCAR-3, Caov-3, HepG2, HeLa0.2 - 1.8[14]
Compound 28 MCF-7, A375, A549, OVCAR-3, Caov-3, HepG2, HeLa0.2 - 1.8[14]
Derivative 3c MCF-7 (Breast)35.81[15]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the SRB Assay

A common method to evaluate the anticancer activity of novel compounds is the Sulforhodamine B (SRB) assay.[15]

Objective: To determine the in vitro cytotoxic effect of imidazole derivatives on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. The cells are maintained in a humidified incubator with 5% CO2 at 37°C.[15]

  • Cell Seeding: Cells are seeded at a density of 5,000 cells per well in a 96-well plate and incubated for 48 hours to allow for monolayer formation.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test imidazole derivatives and a standard drug (e.g., Cisplatin) for 48 hours.[15]

  • Cell Fixation: After incubation, the cells are fixed by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[15]

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Self-Validation: The inclusion of a known standard anticancer drug allows for the validation of the assay's sensitivity and reproducibility. A negative control (vehicle-treated cells) is essential to establish the baseline cell viability.

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds Add Imidazole Derivatives & Controls cell_seeding->add_compounds incubation Incubate for 48h add_compounds->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_absorbance Read Absorbance at 510nm solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for in vitro anticancer activity screening using the SRB assay.

Antifungal Activity: Targeting the Fungal Cell Membrane

Imidazole derivatives are a cornerstone of antifungal therapy, with many commercially available drugs belonging to this class, such as ketoconazole, miconazole, and clotrimazole.[16][17] Their primary mechanism of action involves the disruption of fungal cell membrane integrity.[18]

Mechanism of Antifungal Action

The vast majority of antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi.[18][19] Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining its fluidity, permeability, and the function of membrane-bound enzymes.[19] By inhibiting ergosterol synthesis, these compounds compromise the structural integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[18]

Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[20][21][22]

Objective: To determine the MIC of novel imidazole derivatives against a specific fungal strain (e.g., Candida albicans).

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[23]

  • Drug Dilution: Serial twofold dilutions of the imidazole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[22]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: A growth control well (containing only the medium and inoculum) and a sterility control well (containing only the medium) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.[24]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[24]

Trustworthiness of the Protocol: Adherence to standardized protocols from organizations like CLSI or EUCAST is crucial for ensuring the reproducibility and comparability of results.[24]

antifungal_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation imidazole Imidazole Derivative imidazole->demethylase Inhibition demethylase->ergosterol Ergosterol Biosynthesis

Caption: Mechanism of action of antifungal imidazole derivatives.

Antibacterial Activity: Diverse Modes of Action Against Pathogens

Imidazole derivatives have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria.[25][26] The emergence of antibiotic resistance has spurred the search for new antibacterial compounds, and imidazoles represent a promising scaffold for this endeavor.[27]

Mechanism of Antibacterial Action

The antibacterial mechanisms of imidazole derivatives are varied and can include:

  • Disruption of Cell Wall Synthesis: Some compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[25]

  • Inhibition of Protein Synthesis: Certain derivatives can bind to bacterial ribosomes, inhibiting the translation of essential proteins.[25]

  • Interference with DNA Replication: Imidazoles can inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and segregation.[25]

  • Cell Membrane Disruption: Similar to their antifungal counterparts, some imidazole derivatives can disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents.[25]

Experimental Protocol: Antibacterial Activity Assessment by Disk Diffusion Assay

The disk diffusion assay is a widely used qualitative method for screening the antibacterial activity of new compounds.[28]

Objective: To qualitatively assess the antibacterial activity of imidazole derivatives against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.[28]

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.[29]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the imidazole derivative are placed on the agar surface.

  • Controls: A positive control disk (containing a standard antibiotic like ciprofloxacin) and a negative control disk (containing the solvent used to dissolve the compound) are also applied.[9]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Causality Behind Experimental Choices: The use of both a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium provides a broader initial assessment of the compound's spectrum of activity.[26]

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum prep_plates Inoculate Agar Plates prep_inoculum->prep_plates apply_disks Apply Imidazole-impregnated & Control Disks prep_plates->apply_disks incubate Incubate for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Activity measure_zones->interpret_results

Caption: Workflow for the disk diffusion method for antibacterial screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and imidazole derivatives have shown promise as anti-inflammatory agents.[30][31] They can modulate various pathways involved in the inflammatory response.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazole derivatives can be attributed to several mechanisms, including:

  • Inhibition of Pro-inflammatory Cytokines: Many imidazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[31][32]

  • Modulation of Signaling Pathways: They can interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[30]

  • Enzyme Inhibition: Some derivatives inhibit enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[33]

Objective: To assess the in vivo anti-inflammatory effect of imidazole derivatives.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test imidazole derivatives, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.[33]

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[33]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Expertise and Experience: The timing of compound administration relative to the carrageenan injection is critical for observing the maximum effect. The choice of animal model and the route of administration should be carefully considered based on the physicochemical properties of the test compounds.

Future Directions and Conclusion

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1] The diverse biological activities of its derivatives, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of multi-target imidazole derivatives, the use of computational methods to design more potent and selective compounds, and the exploration of novel biological targets.[11] The in-depth understanding of their mechanisms of action and the application of robust and validated experimental protocols, as outlined in this guide, are essential for translating the promise of these versatile compounds into clinically effective therapies.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central.
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
  • Imidazole and its Biological Activities: A Review - Asian Journal of Research in Chemistry.
  • An acumen into anticancer efficacy of imidazole derivatives.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review.
  • Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors - PubMed.
  • Antibacterial Activities of Imidazole-Based Compounds (A Review) - Semantic Scholar.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications.
  • Antifungal Susceptibility | MI - Microbiology.
  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI.
  • 12 A review: Imidazole synthesis and its biological activities.
  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace.
  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI.
  • Imidazoles as potential anticancer agents - PMC - PubMed Central.
  • Antifungal Susceptibility Test | PPTX - Slideshare.
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry.
  • synthesis and biological evaluation of novel imidazole based compounds - ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC - NIH.
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC - NIH.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.
  • Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed.
  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing.
  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][16][25]thiadiazoles - NIH. Available from:

  • Assessment of antimicrobial activity - Protocols.io.
  • Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Imidazole Compounds - Benchchem.
  • FDA approved imidazole containing drugs. | Download Scientific Diagram - ResearchGate.
  • FDA‐approved drugs containing imidazole scaffolds. - ResearchGate.
  • 2 Selected examples of imidazole-containing FDA approved drugs - ResearchGate.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold, particularly when substituted at the 2-position, represents a cornerstone of modern molecular design. Compounds bearing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold, particularly when substituted at the 2-position, represents a cornerstone of modern molecular design. Compounds bearing this privileged heterocycle exhibit a vast spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This widespread utility has spurred the continuous evolution of synthetic methodologies for their preparation. This in-depth technical guide provides a curated overview of the core synthetic strategies for accessing 2-substituted imidazoles, from foundational methods to contemporary catalytic innovations. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower chemists in the rational design of their synthetic routes.

I. Classical Approaches: The Bedrock of Imidazole Synthesis

The foundational methods for constructing the imidazole ring have been established for over a century and remain relevant in contemporary synthesis due to their simplicity and scalability.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later significantly expanded upon by Bronisław Radziszewski, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This method is particularly effective for the synthesis of 2,4,5-trisubstituted imidazoles. A classic example is the synthesis of 2,4,5-triphenyl-1H-imidazole, commonly known as lophine. The reaction is believed to proceed in two main stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).

Reflux: Heat the reaction mixture to reflux for 5–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, pour the reaction mixture into ice-water.

Neutralization and Extraction: Neutralize the aqueous mixture with sodium

Protocols & Analytical Methods

Method

Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol: An Application Note and Detailed Protocol

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and reproducible two-step synthetic route commencing with the N-alkylation of 2-imidazolemethanol followed by a methylation reaction. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and characterization data to ensure successful synthesis and product validation.

Introduction

Imidazole-containing compounds are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique chemical properties. The specific scaffold of 2-(1-Methyl-1H-imidazol-2-yl)ethanol incorporates a reactive hydroxyl group and a methylated imidazole ring, making it a key intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials. The strategic placement of the methyl group on the imidazole nitrogen prevents tautomerization and can significantly influence the molecule's basicity and interaction with biological targets.[1] This protocol outlines a clear and efficient synthesis, providing researchers with a reliable method to access this important chemical entity.

Reaction Scheme

A two-step synthetic pathway is employed for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. The first step involves the protection of the hydroxyl group of 2-imidazolemethanol, followed by N-methylation and subsequent deprotection. A more direct, one-pot approach involves the reaction of 1-methyl-1H-imidazole with a suitable electrophile. A common and effective method involves the lithiation of 1-methyl-1H-imidazole followed by reaction with ethylene oxide.

Synthesis_Scheme cluster_0 One-Pot Synthesis 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole n-BuLi_THF 1. n-BuLi, THF, -78 °C Ethylene_oxide 2. Ethylene oxide Product 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Caption: One-pot synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol from 1-methyl-1H-imidazole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-Methyl-1H-imidazoleReagentSigma-Aldrich616-47-7
n-Butyllithium (2.5 M in hexanes)ReagentSigma-Aldrich109-72-8
Ethylene oxideReagentSigma-Aldrich75-21-8
Anhydrous Tetrahydrofuran (THF)AnhydrousSigma-Aldrich109-99-9
Saturated aqueous ammonium chlorideACSFisher Scientific12125-02-9
Diethyl etherACSFisher Scientific60-29-7
Anhydrous magnesium sulfateACSFisher Scientific7487-88-9
Deuterated chloroform (CDCl₃)NMRCambridge Isotope865-49-6
Experimental Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Addition of Starting Material: Anhydrous tetrahydrofuran (100 mL) and 1-methyl-1H-imidazole (5.0 g, 60.9 mmol) are added to the flask via syringe.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (26.8 mL of a 2.5 M solution in hexanes, 67.0 mmol, 1.1 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Reaction with Ethylene Oxide: A solution of ethylene oxide (3.2 g, 72.7 mmol, 1.2 eq) in cold anhydrous THF (20 mL) is prepared and added slowly to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (98:2 to 95:5) to afford 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a pale yellow oil.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the lithiated 1-methyl-1H-imidazole to ethylene oxide.

Reaction_Mechanism cluster_1 Step 1: Lithiation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation Imidazole 1-Methyl-1H-imidazole Intermediate 2-Lithio-1-methyl-1H-imidazole Imidazole->Intermediate + BuLi n-BuLi BuLi->Intermediate Butane Butane Intermediate->Butane + Intermediate2 2-Lithio-1-methyl-1H-imidazole Alkoxide Lithium 2-(1-methyl-1H-imidazol-2-yl)ethoxide Intermediate2->Alkoxide + Epoxide Ethylene oxide Epoxide->Alkoxide Alkoxide2 Lithium 2-(1-methyl-1H-imidazol-2-yl)ethoxide Product 2-(1-Methyl-1H-imidazol-2-yl)ethanol Alkoxide2->Product + H2O H₂O H2O->Product LiOH LiOH Product->LiOH +

Caption: Mechanism of 2-(1-Methyl-1H-imidazol-2-yl)ethanol synthesis.

Characterization Data

The structure and purity of the synthesized 2-(1-Methyl-1H-imidazol-2-yl)ethanol should be confirmed by spectroscopic methods.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 6.95 (d, J = 1.2 Hz, 1H), 6.80 (d, J = 1.2 Hz, 1H), 3.89 (t, J = 5.6 Hz, 2H), 3.65 (s, 3H), 2.85 (t, J = 5.6 Hz, 2H), 2.50 (br s, 1H).
¹³C NMR (100 MHz, CDCl₃)δ 146.2, 127.8, 121.5, 61.0, 34.5, 33.8.
Mass Spec. (ESI+)m/z calculated for C₆H₁₁N₂O⁺ [M+H]⁺: 127.0866; found: 127.0868.
Appearance Pale yellow oil

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.

  • Ethylene oxide is a flammable, carcinogenic, and highly reactive gas. It should be handled with extreme caution in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete lithiation due to moisture.Ensure all glassware is thoroughly flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened anhydrous solvents.
Ineffective reaction with ethylene oxide.Ensure the ethylene oxide solution is freshly prepared and added at the correct temperature.
Presence of starting material Insufficient n-butyllithium.Use a slight excess of n-butyllithium and ensure its concentration is accurately known.
Side product formation Reaction temperature too high.Maintain the reaction temperature at -78 °C during the addition of n-butyllithium and ethylene oxide.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. By following the outlined procedures and safety precautions, researchers can confidently prepare this versatile building block for their research in drug discovery and materials science. The provided characterization data serves as a benchmark for product validation.

References

  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link][2]

  • Wikipedia. (2023, December 27). 1-Methylimidazole. Retrieved from [Link][1]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link][4]

Sources

Application

Application Notes &amp; Protocols: 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a Critical Intermediate in Pharmaceutical Synthesis

Foreword: The Strategic Importance of the Imidazole Moiety In the landscape of modern drug discovery, the imidazole ring stands as a privileged scaffold. Its unique electronic properties and ability to engage in various...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Imidazole Moiety

In the landscape of modern drug discovery, the imidazole ring stands as a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of therapeutic agents.[1][2][3] From antifungal medications that target crucial metalloenzymes to complex molecules designed for novel therapeutic targets, the imidazole core is a recurring motif.[4][5] 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a prime example of a functionalized building block that provides chemists with a strategic entry point into this rich chemical space. The presence of a primary alcohol offers a versatile handle for subsequent chemical transformations, making it an invaluable intermediate for constructing more complex active pharmaceutical ingredients (APIs).[5][6] This document serves as a technical guide for researchers, outlining the synthesis, purification, and characterization of this key intermediate, grounded in established chemical principles and safety protocols.

Section 1: Physicochemical Profile and Safety Data

A thorough understanding of a chemical intermediate's properties is foundational to its effective and safe use in any synthetic workflow.

Core Properties

The key physicochemical properties of 2-(1-Methyl-1H-imidazol-2-yl)ethanol are summarized below. This data is essential for planning reactions, purification strategies, and storage conditions.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[7]
Molecular Weight 126.16 g/mol PubChem[7]
CAS Number 18994-70-2Chemchart[8]
Appearance White solid (typical)Chem-Impex[6]
Melting Point 72.93 °C (Predicted)Chemchart[8]
Boiling Point 236.72 - 295.27 °C (Predicted)Chemchart[8]
Water Solubility 402,910 - 600,790 mg/L (Predicted)Chemchart[8]
Density 1.16 g/cm³ (Predicted)Chemchart[8]
GHS Hazard Identification and Safety Precautions

Regulatory and safety information is paramount for risk assessment and laboratory safety. The compound is associated with significant hazards that demand strict adherence to safety protocols.[7]

  • Hazard Statements:

    • H301: Toxic if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[9]

    • Eye Protection: Use chemical safety goggles or a face shield.[9][10]

    • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.[11]

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] Keep away from heat and ignition sources.[9][10] All handling of the solid and its solutions should be performed within a certified chemical fume hood.

Section 2: Synthesis Protocol - A Representative Method

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is typically achieved via the nucleophilic substitution reaction between 1-methylimidazole and a suitable 2-carbon electrophile bearing a hydroxyl group or its protected form. A common and straightforward approach involves the reaction with 2-chloroethanol.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Reagent Preparation - 1-Methylimidazole - 2-Chloroethanol - Anhydrous Solvent (e.g., DMF) - Base (e.g., NaH) setup 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Dry glassware reagents->setup deprotonation 3. Deprotonation (if using strong base) - Add 1-methylimidazole to base suspension - Stir at 0°C to RT setup->deprotonation addition 4. Nucleophilic Attack - Add 2-chloroethanol dropwise - Heat to 80-100°C deprotonation->addition monitoring 5. Reaction Monitoring - TLC or LC-MS analysis addition->monitoring quench 6. Quenching - Cool reaction - Cautiously add water/ice monitoring->quench Upon completion extract 7. Extraction - Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry 8. Drying & Concentration - Dry organic layer (Na₂SO₄) - Remove solvent in vacuo extract->dry crude_product crude_product dry->crude_product Yields Crude Product

Caption: A typical workflow for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Step-by-Step Methodology

This protocol describes a common laboratory-scale synthesis. Causality is highlighted in italics.

Materials:

  • 1-Methylimidazole

  • 2-Chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reactor Preparation: Under an inert atmosphere of nitrogen, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

    • Causality: An inert atmosphere and dry conditions are critical because the intermediate imidazolide anion is highly reactive towards water and oxygen.

  • Base Addition: Carefully add sodium hydride to the DMF. Cool the suspension to 0°C using an ice bath.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the C2 position of the 1-methylimidazole ring, creating a potent nucleophile. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful, cooled addition.

  • Substrate Addition: Add 1-methylimidazole dropwise to the stirred NaH suspension at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Causality: This step allows for the complete formation of the nucleophilic anion before the electrophile is introduced, preventing side reactions.

  • Electrophile Addition: Dissolve 2-chloroethanol in a small amount of anhydrous DMF and add it to the addition funnel. Add the solution dropwise to the reaction mixture.

    • Causality: Dropwise addition helps control the reaction temperature, as the nucleophilic substitution can be exothermic.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

    • Causality: This is a critical safety step. Adding water to NaH is highly exothermic and releases hydrogen gas. Slow, cooled addition is mandatory to prevent an uncontrolled reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product three times with ethyl acetate.

    • Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from the inorganic salts and DMF.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The water wash helps remove residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Section 3: Purification and Quality Control

The crude product must be purified to meet the stringent requirements for pharmaceutical intermediates. A combination of purification and rigorous analytical testing ensures the material's identity, purity, and consistency.

Purification & QC Workflow Diagram

PurificationQC cluster_purify Purification cluster_qc Quality Control Analysis Crude Crude Product (from Synthesis) Recrystal Recrystallization - Dissolve in min. hot solvent (e.g., Toluene) - Cool slowly to induce crystallization - Filter crystals Crude->Recrystal Wash Crystal Washing - Wash with cold solvent Recrystal->Wash Dry Drying - Dry under vacuum at 40-45°C Wash->Dry HPLC Purity Assay (HPLC) - Target: >99.5% Dry->HPLC Identity Identity Confirmation - ¹H NMR, ¹³C NMR - Mass Spectrometry Dry->Identity Thermal Thermal Stability (DSC/TGA) - Assess decomposition temp. Dry->Thermal Appearance Physical Tests - Appearance, Melting Point Dry->Appearance Final Qualified Intermediate (Release for further use) HPLC->Final If all specs are met Identity->Final If all specs are met Thermal->Final If all specs are met Appearance->Final If all specs are met

Caption: Workflow for the purification and quality control of the intermediate.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying crystalline solids.[13]

  • Solvent Selection: Choose a suitable solvent system (e.g., toluene, ethyl acetate/heptane). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Causality: Using the minimum amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of the recrystallized product.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, pure crystals, as the impurities tend to remain in the solution (the "mother liquor").

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-45°C) until a constant weight is achieved.[14]

Analytical Characterization

A panel of analytical tests is required to confirm the structure and purity of the final product.

TechniquePurposeExpected Result / Specification
HPLC Quantifies purity and detects impurities.Purity ≥ 99.5% by area percentage.
¹H NMR / ¹³C NMR Confirms the chemical structure and identity.Spectrum must be consistent with the proposed structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.
Mass Spectrometry Confirms molecular weight.A peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 127.09.
DSC/TGA Determines melting point and thermal stability.[14]A sharp melting endotherm consistent with a pure substance. TGA shows thermal stability up to a defined temperature.
FTIR Identifies key functional groups.Presence of O-H stretch (broad, ~3300 cm⁻¹) and C-N/C=C stretches of the imidazole ring.

Section 4: Application in Downstream Synthesis

The true value of 2-(1-Methyl-1H-imidazol-2-yl)ethanol lies in its utility as a versatile synthon. The primary alcohol functionality is a gateway to numerous transformations, allowing for its incorporation into a larger molecular framework.

Role as a Nucleophilic Building Block

The imidazole ring itself is a key pharmacophore in many antifungal drugs, where it coordinates to the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.[5] The ethanol side chain provides the crucial point of attachment to build out the rest of the drug molecule.

DownstreamApp cluster_reactions Key Chemical Transformations Intermediate 2-(1-Methyl-1H-imidazol-2-yl)ethanol (This Guide's Product) Activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Intermediate->Activation Oxidation Oxidation (e.g., to Aldehyde or Carboxylic Acid) Intermediate->Oxidation Coupling Coupling Reactions (e.g., Etherification, Esterification) Intermediate->Coupling Final_API Final API Molecule (e.g., Azole Antifungal) Activation->Final_API via SN2 with API Core Coupling->Final_API with API Core API_Core API Core Structure (e.g., Substituted Phenyl Ring) API_Core->Final_API

Caption: Logical flow from the intermediate to a final API via key transformations.

Common Transformations:

  • Activation: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution with another part of the target molecule.

  • Etherification: Direct reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether linkage, a common structural motif in pharmaceuticals.

  • Esterification: Reaction with a carboxylic acid or acyl chloride can form an ester bond, which can be useful for prodrug strategies or as a stable linkage within the final API.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing different reactive handles for further synthesis, such as reductive amination or amide bond formation.

References

  • Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. (2026). ACS Omega. [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015).
  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). Chemchart. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. [Link]

  • Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. International Journal of Pharmaceutical Sciences. [Link]

  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (2005).
  • Histamine. Wikipedia. [Link]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol | C6H10N2O. PubChem. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Castrol Transmax Full Synthetic Multi-vehicle ATF - SAFETY DATA SHEET. (2025). Castrol. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/27355B81643C732F80258B7B00583E15/ File/wepp-ch8l6j.pdf)
  • Safety Data Sheet: Ethanol. Carl ROTH. [Link]

  • SAFETY DATA SHEET - Airgas. (2019). Airgas. [Link]

  • Ethanol - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(1-Methyl-1H-imidazol-2-yl)ethanol in Advanced Polymer Synthesis

For correspondence: Introduction: A Versatile Building Block for Functional Polymers In the ever-evolving landscape of polymer chemistry, the demand for monomers that impart unique functionalities to the final material i...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: A Versatile Building Block for Functional Polymers

In the ever-evolving landscape of polymer chemistry, the demand for monomers that impart unique functionalities to the final material is paramount. 2-(1-Methyl-1H-imidazol-2-yl)ethanol is an intriguing bifunctional molecule poised to address this need. Characterized by a tertiary amine in the form of a N-methylimidazole ring and a primary hydroxyl group, this compound offers multiple avenues for incorporation into polymeric structures. The imidazole moiety, a key component in many biological systems, can introduce properties such as catalytic activity, pH-responsiveness, and enhanced thermal and mechanical stability.[1] Its ability to coordinate with metal ions also opens doors for applications in catalysis and separation technologies.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential uses of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in polymer synthesis. We will explore its role as a functional monomer in both step-growth and chain-growth polymerization, offering detailed protocols based on established chemical principles and analogous systems.

Key Physicochemical Properties

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem
Molecular Weight 126.16 g/mol PubChem
Appearance SolidSigma-Aldrich[2]
CAS Number 18994-70-2PubChem

Application I: Synthesis of Functional Polyesters via Polycondensation

The primary hydroxyl group of 2-(1-Methyl-1H-imidazol-2-yl)ethanol makes it a suitable candidate as a diol monomer in polyester synthesis. The incorporation of the N-methylimidazole unit into the polyester backbone can significantly enhance the material's properties, including its thermal stability and potential for post-polymerization modification.

Causality of Experimental Choices: The selection of a diacid or its derivative (e.g., acyl chloride or ester) as a co-monomer is critical. For direct esterification with a diacid, a catalyst is typically required to drive the reaction towards completion by removing the water byproduct. The use of a more reactive diacyl chloride allows for lower reaction temperatures and avoids the need for water removal, but requires a stoichiometric amount of a base to neutralize the HCl byproduct. Enzyme-catalyzed polymerization offers a green alternative, proceeding under milder conditions.[3][4]

Protocol 1: Melt Polycondensation with Adipoyl Chloride

This protocol describes the synthesis of a polyester by reacting 2-(1-Methyl-1H-imidazol-2-yl)ethanol with adipoyl chloride.

Workflow Diagram:

PolyesterSynthesis Monomer 2-(1-Methyl-1H-imidazol-2-yl)ethanol + Adipoyl Chloride Solvent Anhydrous Toluene Monomer->Solvent Dissolve Base Triethylamine Solvent->Base Add Reaction Reaction at 80°C under N₂ Base->Reaction Heat Precipitation Precipitation in Methanol Reaction->Precipitation Cool and Precipitate Purification Washing and Drying Precipitation->Purification Isolate Polymer Functional Polyester Purification->Polymer Obtain

Caption: Workflow for the synthesis of a functional polyester.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-(1-Methyl-1H-imidazol-2-yl)ethanol (1.26 g, 10 mmol) and triethylamine (1.11 g, 11 mmol) in 50 mL of anhydrous toluene.

  • Reaction: While stirring the solution under a nitrogen atmosphere, slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) in 20 mL of anhydrous toluene dropwise over 30 minutes.

  • Polymerization: After the addition is complete, heat the reaction mixture to 80°C and maintain for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the viscous solution into 500 mL of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomers and triethylamine hydrochloride.

  • Drying: Dry the resulting polymer under vacuum at 60°C to a constant weight.

Expected Outcome: A solid polyester with the N-methylimidazole functionality embedded in the backbone. The polymer's properties, such as molecular weight and thermal stability, can be characterized by Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA).

Application II: Development of Novel Polyurethanes

The hydroxyl group of 2-(1-Methyl-1H-imidazol-2-yl)ethanol can readily react with isocyanates to form urethanes, making it a valuable monomer for the synthesis of functional polyurethanes. The N-methylimidazole moiety can act as a built-in catalyst for the urethane formation reaction, potentially accelerating the polymerization process.[5] This catalytic activity is a significant advantage, as it may reduce or eliminate the need for external catalysts, which can be toxic or undesirable in the final product.

Causality of Experimental Choices: The choice of diisocyanate co-monomer will significantly influence the properties of the resulting polyurethane.[6] Aromatic diisocyanates like Methylene diphenyl diisocyanate (MDI) generally lead to more rigid polymers, while aliphatic diisocyanates like Hexamethylene diisocyanate (HDI) produce more flexible materials. The reaction is typically carried out in an anhydrous solvent to prevent the reaction of the isocyanate with water.

Protocol 2: Solution Polyaddition for Polyurethane Synthesis

This protocol details the synthesis of a polyurethane using 2-(1-Methyl-1H-imidazol-2-yl)ethanol and Methylene diphenyl diisocyanate (MDI).

Logical Relationship Diagram:

PolyurethaneLogic cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 2-(1-Methyl-1H-imidazol-2-yl)ethanol Product Functional Polyurethane Monomer1->Product Monomer2 MDI Monomer2->Product Solvent Anhydrous DMF Solvent->Product Temperature 60-80°C Temperature->Product Catalyst Self-catalysis by N-methylimidazole Catalyst->Product

Caption: Key components and conditions for polyurethane synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1-Methyl-1H-imidazol-2-yl)ethanol (1.26 g, 10 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the solution to 60°C under a nitrogen atmosphere. Slowly add a solution of MDI (2.50 g, 10 mmol) in 20 mL of anhydrous DMF dropwise over 1 hour.

  • Polymerization: After the addition, raise the temperature to 80°C and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of deionized water to precipitate the polyurethane.

  • Purification: Filter the polymer and wash it extensively with water and then with methanol.

  • Drying: Dry the purified polyurethane under vacuum at 70°C until a constant weight is achieved.

Self-Validating System: The progress of the polymerization can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹). The structure of the final polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Application III: Modification of Pre-existing Polymers

Beyond its use as a monomer, 2-(1-Methyl-1H-imidazol-2-yl)ethanol can be employed as a functionalizing agent to modify existing polymers. For instance, polymers with reactive side groups such as acyl chlorides or epoxides can be readily functionalized with the hydroxyl group of this imidazole derivative. This approach allows for the introduction of the N-methylimidazole moiety onto a wide range of polymer backbones, thereby tailoring their properties for specific applications.

Application IV: Initiator for Ring-Opening Polymerization

The hydroxyl group of 2-(1-Methyl-1H-imidazol-2-yl)ethanol can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, or cyclic ethers.[7][8][9] This results in the formation of polymers with an N-methylimidazole group at one end of the polymer chain. Such end-functionalized polymers are of great interest for applications in drug delivery, surface modification, and the synthesis of block copolymers.

Causality of Experimental Choices: The choice of catalyst is crucial for a controlled ROP. For cyclic esters, organometallic catalysts such as tin(II) octoate are commonly used. The reaction is typically performed in bulk or in a high-boiling point solvent to achieve high monomer conversion.

Protocol 3: Ring-Opening Polymerization of ε-Caprolactone

This protocol outlines the synthesis of a poly(ε-caprolactone) (PCL) chain initiated by 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Experimental Workflow Diagram:

ROP_Workflow Start Start Add_Monomers Add ε-Caprolactone, Initiator, and Catalyst to Reactor Start->Add_Monomers Purge Purge with Nitrogen Add_Monomers->Purge Heat Heat to 130°C Purge->Heat Polymerize Polymerize for 24h Heat->Polymerize Cool Cool to Room Temperature Polymerize->Cool Dissolve Dissolve in Dichloromethane Cool->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry End End Filter_Dry->End

Caption: Stepwise workflow for the ring-opening polymerization of ε-caprolactone.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, add ε-caprolactone (5.7 g, 50 mmol), 2-(1-Methyl-1H-imidazol-2-yl)ethanol (0.126 g, 1 mmol), and a catalytic amount of tin(II) octoate (e.g., 0.1 mol% relative to the monomer).

  • Degassing: Subject the flask to several freeze-pump-thaw cycles to remove any dissolved gases.

  • Polymerization: Place the flask in an oil bath preheated to 130°C and stir the mixture for 24 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a minimal amount of dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the dichloromethane solution to an excess of cold methanol.

  • Drying: Filter the polymer and dry it under vacuum at 40°C to a constant weight.

Characterization Data Summary:

Polymer TypeExpected Mn ( g/mol )Expected PDICharacterization Techniques
PolyesterDependent on stoichiometry> 2 (for melt polycondensation)GPC, ¹H NMR, FTIR, TGA
PolyurethaneDependent on stoichiometry1.5 - 2.5GPC, ¹H NMR, FTIR, DSC
End-functionalized PCLDependent on monomer/initiator ratio< 1.5GPC, ¹H NMR, MALDI-TOF MS

Conclusion and Future Outlook

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a highly versatile building block with significant potential in polymer chemistry. Its dual functionality allows for its incorporation into a variety of polymer architectures, imparting valuable properties such as thermal stability, catalytic activity, and pH-responsiveness. The protocols provided herein, based on established polymerization principles, offer a starting point for researchers to explore the full potential of this promising monomer. Future research could focus on the development of novel copolymers, the investigation of the catalytic properties of the resulting polymers, and their application in areas such as smart materials, biomaterials, and catalysis.

References

  • Yildiz, M., Alp, S., Saltan, F., & Akat, H. (2020). Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. Iranian Polymer Journal, 29(6), 515-523. [Link]

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers (Doctoral dissertation, Aston University). [Link]

  • Chen, D., Li, X., & Wang, R. (2015). Synthesis, Characterization and Catalytic Polymerization of N-Methyl Imidazolium Phosphotungstic Catalyst. Catalysts, 5(4), 1862-1870. [Link]

  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Die Angewandte Makromolekulare Chemie, 285(1), 1-8. [Link]

  • Zhang, Y., & Li, Z. (2015). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). Macromolecules, 48(16), 5584-5591. [Link]

  • Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry, 50(11), 1542-1545. [Link]

  • Li, C., et al. (2022). Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Al-ghamdi, A. A., & El-Ghamry, A. A. (2018). Mechanism for the ring-opening polymerization process with built-in catalytic imidazole core. ResearchGate. [Link]

  • Dee, L. A., Biggers, B. L., & Fiske, M. E. (1995). N-Methylimidazole as a catalyst for acetylation of hydroxyl terminated polymers. Analytical Chemistry, 67(10), 1734-1737. [Link]

  • Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society, 85(7), 951-955. [Link]

  • Dong, J., et al. (2017). N-Methylimidazole functionalized carboxymethycellulose-supported Pd catalyst and its applications in Suzuki cross-coupling reaction. Carbohydrate Polymers, 174, 939-946. [Link]

  • Siracusa, V., & Blanco, I. (2020). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 12(5), 1147. [Link]

  • Wang, Y., et al. (2017). Green synthesis process and properties of polyurethane completely using ethanol as solvent. Journal of Polymer Research, 24(5), 80. [Link]

  • Wikipedia. (2023, December 2). Ring-opening polymerization. [Link]

  • Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]

  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]

  • Ionescu, M. (2016). Polyols for Polyurethanes. Smithers Rapra.
  • Achilias, D. S., et al. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. Molecules, 27(2), 345. [Link]

  • Ugrčić, M., et al. (2016). The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s. Journal of the Serbian Chemical Society, 81(12), 1463-1478. [Link]

  • Brentzel, Z. J., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Green Chemistry, 23(9), 3345-3356. [Link]

  • Prociak, A., & Kurańska, M. (2021). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Polymers, 13(21), 3790. [Link]

  • Lamb, J. R., et al. (2020). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. ACS Macro Letters, 9(7), 948-953. [Link]

  • Kumar, R., et al. (2022). Polymer based advanced recipes for imidazoles: a review. Journal of the Indian Chemical Society, 99(1), 100277. [Link]

  • Gevorgyan, V., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(24), 8089. [Link]

  • Weber, H. K., et al. (2022). Enzyme-Catalyzed Polyester Synthesis. JKU ePUB. [Link]

  • Long, T. E., & Williams, M. E. (2010). Imidazole and imidazolium-containing polymers for biology and material science applications. Polymer, 51(23), 5247-5259. [Link]

  • Trojer, M. A., et al. (2013). Imidazole and Triazole Coordination Chemistry for Antifouling Coatings. Coatings, 3(3), 143-162. [Link]

  • Ota, A., et al. (2019). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Advances, 9(65), 38043-38051. [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in Antifungal Drug Development

Abstract The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Imidazole derivatives have long been a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis. This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a potential antifungal drug candidate. We present a structured workflow, from initial synthesis and characterization to in vitro efficacy and safety profiling, culminating in considerations for future in vivo studies. Detailed, field-proven protocols for key assays are provided to ensure experimental robustness and reproducibility.

Introduction: The Rationale for Novel Imidazole-Based Antifungals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful antifungal drugs, including ketoconazole and clotrimazole.[1][2][3] These agents typically exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[4][5][6][7][8] The disruption of ergosterol production leads to a dysfunctional cell membrane, increased permeability, and ultimately, fungal cell death.[4][7][8]

The compound 2-(1-Methyl-1H-imidazol-2-yl)ethanol presents an attractive starting point for the development of a new antifungal agent. The core 1-methyl-imidazole ring provides the necessary moiety for potential interaction with the heme iron of lanosterol 14α-demethylase, while the ethanol side chain offers a site for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][9] This document outlines a systematic approach to characterizing the antifungal potential of this lead compound.

Synthesis and Characterization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol can be achieved through various established synthetic routes. A common approach involves the reaction of 1-methylimidazole with a suitable two-carbon electrophile. For the purpose of these application notes, we will outline a hypothetical, yet plausible, synthetic scheme. The successful synthesis must be confirmed by standard analytical techniques to ensure the purity and structural integrity of the compound before proceeding with biological evaluation.

Protocol 2.1: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Metalation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting mixture at -78°C for 1 hour.

  • Alkylation: Add ethylene oxide (1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of a potential antifungal compound involves determining its activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[10][11]

Workflow for Antifungal Candidate Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Spectrum of Activity cluster_2 Phase 3: Safety & Selectivity A Synthesized Compound 2-(1-Methyl-1H-imidazol-2-yl)ethanol B Broth Microdilution Assay (CLSI/EUCAST Guidelines) A->B C Determine MICs against Candida albicans, Aspergillus fumigatus B->C D Expanded Fungal Panel (Non-albicans Candida, Cryptococcus neoformans) C->D G Cytotoxicity Assay (e.g., MTT on HepG2 cells) E Determine MICs for Broader Spectrum D->E F Time-Kill Curve Analysis E->F E->G H Calculate Selectivity Index (SI = CC50 / MIC) G->H

Caption: Antifungal drug discovery workflow.

Protocol 3.1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Table 1: Hypothetical MIC Data for 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Fungal SpeciesStrainMIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 9002881
Candida glabrataATCC 900301616
Candida parapsilosisATCC 2201942
Cryptococcus neoformansATCC 9011284
Aspergillus fumigatusATCC 20430532>64

Elucidating the Mechanism of Action

While the imidazole core suggests inhibition of ergosterol biosynthesis, it is crucial to experimentally verify the mechanism of action.

4.1. Ergosterol Biosynthesis Inhibition

A common method to assess the impact on the ergosterol pathway is to perform susceptibility testing in the presence of exogenous ergosterol. If the compound's activity is antagonized by the addition of ergosterol, it strongly suggests that it targets this pathway.

4.2. Cell Membrane Integrity Assays

Disruption of ergosterol synthesis ultimately compromises the fungal cell membrane. This can be assessed by measuring the leakage of intracellular components or the uptake of dyes that are normally excluded by intact membranes.

Protocol 4.1: Propidium Iodide Uptake Assay

  • Fungal Cell Preparation: Grow fungal cells to mid-log phase and wash with phosphate-buffered saline (PBS).

  • Compound Treatment: Resuspend the cells in PBS and treat with 2-(1-Methyl-1H-imidazol-2-yl)ethanol at concentrations corresponding to 1x and 4x the MIC. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Staining and Analysis: At various time points (e.g., 0, 1, 2, 4 hours), add propidium iodide to the cell suspensions.

  • Quantification: Measure the fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates membrane damage.

Potential Mechanism of Action Pathway

G Compound 2-(1-Methyl-1H-imidazol-2-yl)ethanol Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Death Fungal Cell Death Disruption->Death

Caption: Proposed mechanism of action.

Cytotoxicity and Selectivity Assessment

A crucial aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal impact on host cells.[12][13][14] This is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration to the antifungal concentration.

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

  • Cell Culture: Culture a human cell line (e.g., HepG2, a liver cell line) in appropriate media in a 96-well plate until confluent.

  • Compound Treatment: Expose the cells to serial dilutions of 2-(1-Methyl-1H-imidazol-2-yl)ethanol for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Data Analysis: Measure the absorbance at 570 nm. The concentration that reduces cell viability by 50% (CC50) is calculated.

Table 2: Hypothetical Cytotoxicity and Selectivity Index

Cell LineCC50 (µg/mL)MIC (C. albicans) (µg/mL)Selectivity Index (SI = CC50/MIC)
HepG2>1288>16
Vero>1288>16

A higher selectivity index is desirable as it indicates a greater therapeutic window.

Considerations for In Vivo Studies

Promising in vitro data provides the rationale for progressing to in vivo models of fungal infection.[15][16][17][18] These models are essential for evaluating the efficacy of the compound in a complex biological system.

Common In Vivo Models for Fungal Infections:

  • Murine Model of Systemic Candidiasis: This model assesses the ability of the compound to reduce fungal burden in organs like the kidneys and improve survival rates in mice with disseminated Candida infection.[17]

  • Murine Model of Oral Candidiasis: This model is useful for evaluating the efficacy of topical or systemic treatments for mucosal fungal infections.[17]

  • Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used as a preliminary in vivo screen due to its cost-effectiveness and ethical advantages.[18]

The choice of model will depend on the target indication for the potential antifungal drug. Pharmacokinetic and toxicology studies will also be critical components of the preclinical evaluation.

Conclusion and Future Directions

The systematic evaluation outlined in these application notes provides a robust framework for assessing the potential of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a novel antifungal agent. The hypothetical data presented suggests a compound with moderate antifungal activity and a favorable preliminary safety profile.

Future work should focus on structure-activity relationship (SAR) studies, where the ethanol side chain is modified to enhance potency and broaden the spectrum of activity.[1][19][20] For example, esterification or etherification of the hydroxyl group could improve lipophilicity and cell penetration. These optimized analogs would then be subjected to the same rigorous evaluation pipeline, with the ultimate goal of identifying a clinical candidate for the treatment of invasive fungal infections.

References

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. [Link]

  • ResearchGate. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

  • MDPI. Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans. [Link]

  • NIH. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. [Link]

  • PubChem. 2-(1-Methyl-1H-imidazol-2-yl)ethanol. [Link]

  • NIH. A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • NIH. Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs. [Link]

  • PubMed. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. [Link]

  • NIH. Antifungal Activity of a Library of Aminothioxanthones. [Link]

  • CABI Digital Library. Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. [Link]

  • NIH. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Link]

  • Oxford Academic. In vitro infection models to study fungal–host interactions. [Link]

  • Google Patents. A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • MDPI. In Vitro or In Vivo Models, the Next Frontier for Unraveling Interactions between Malassezia spp. and Hosts. How Much Do We Know? [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]

  • MDPI. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. [Link]

  • NIH. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. [Link]

  • ResearchGate. In vitro antifungal susceptibility testing. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. [Link]

  • MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [Link]

  • Oxford Academic. Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. [Link]

  • MDPI. A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. [Link]

  • S159 Antifungal Susceptibility Testing. [Link]

  • Antifungal Drug Sensitivity on Clinical Isolates From Dermatophytosis. [Link]

  • Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action. [Link]

  • MDPI. Experimental In Vivo Models of Candidiasis. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • International Journal of Pharmaceutical Sciences. Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. [Link]

Sources

Method

The Strategic Role of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in the Assembly of Bioactive Molecules: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Imidazole Building Block In the landscape of medicinal chemistry and drug discovery, the imidazole nucleus is a cornerstone scaffold, present in a multitude of clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Imidazole Building Block

In the landscape of medicinal chemistry and drug discovery, the imidazole nucleus is a cornerstone scaffold, present in a multitude of clinically significant molecules. Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this privileged class of heterocyles, 2-(1-Methyl-1H-imidazol-2-yl)ethanol emerges as a particularly valuable and versatile building block. Its structural features—a reactive primary alcohol and a methylated imidazole ring—provide a strategic entry point for the synthesis of a diverse array of complex bioactive molecules.

This comprehensive guide provides in-depth technical application notes and detailed experimental protocols for the synthesis and utilization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors. The protocols herein are presented with a focus on causality, ensuring a deep understanding of the "why" behind each experimental step, a hallmark of a self-validating and robust synthetic strategy.

Physicochemical Properties and Strategic Significance

A thorough understanding of the physicochemical properties of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is paramount for its effective application in synthesis.

PropertyValueSource
Molecular FormulaC₆H₁₀N₂OPubChem
Molecular Weight126.16 g/mol PubChem
AppearanceWhite solidChem-Impex[1]
Melting Point49-51 °CChem-Impex[1]
Boiling Point206 °C at 20 mmHgTCI Chemicals
SolubilitySoluble in water and organic solventsChem-Impex[1]

The strategic importance of this molecule lies in the orthogonal reactivity of its two key functional groups:

  • The Primary Alcohol: This hydroxyl group serves as a versatile handle for a wide range of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions.

  • The 1-Methyl-1H-imidazole Moiety: The methylated nitrogen at the 1-position prevents unwanted N-alkylation reactions that can plague syntheses with unsubstituted imidazoles. The imidazole ring itself can participate in co-ordination with metal centers in enzymes and engage in crucial hydrogen bonding interactions with biological targets.[2]

This bifunctionality allows for a modular approach to the synthesis of bioactive molecules, where the imidazole core can be elaborated upon through modifications at the ethanol side chain.

Core Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

The synthesis of the title compound can be efficiently achieved through the N-alkylation of a suitable imidazole precursor followed by the introduction of the ethanol side chain. A robust and scalable method involves the reaction of 1-methylimidazole with a two-carbon electrophile bearing a hydroxyl group or its synthetic equivalent.

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol is adapted from established methods for the N-alkylation of imidazoles.[3] The choice of a phase-transfer catalyst is critical for achieving high yields and regioselectivity.

Reaction Scheme:

Synthesis_of_2-(1-Methyl-1H-imidazol-2-yl)ethanol 1-Methylimidazole 1-Methylimidazole Reagents NaOH, Acetonitrile (ACN) Tetrabutylammonium bromide (TBAB, catalyst) Reflux, 12-24h 1-Methylimidazole->Reagents 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reagents Product 2-(1-Methyl-1H-imidazol-2-yl)ethanol Reagents->Product

Caption: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Materials:

  • 1-Methylimidazole (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (1.0 eq), 2-chloroethanol (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography. A typical eluent system for this type of compound is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(1-methyl-1H-imidazol-2-yl)ethanol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Bioactive Molecules

The utility of 2-(1-methyl-1H-imidazol-2-yl)ethanol as a synthetic intermediate is best illustrated through its application in the construction of known bioactive molecules. Derivatives of this compound are key intermediates for histamine H3 receptor antagonists, which are under investigation for the treatment of neurological disorders such as narcolepsy, epilepsy, and cognitive impairment.[4] They also serve as building blocks for antifungal agents.[5]

Application Example: Synthesis of a Precursor for Histamine H3 Receptor Antagonists

This protocol outlines the synthesis of an ether-linked derivative of 2-(1-methyl-1H-imidazol-2-yl)ethanol, a common structural motif in histamine H3 receptor antagonists. This involves the activation of the hydroxyl group followed by nucleophilic substitution.

Workflow for Synthesis of an Ether-Linked Histamine H3 Antagonist Precursor:

G cluster_0 Step 1: Activation of the Alcohol cluster_1 Step 2: Nucleophilic Substitution A 2-(1-Methyl-1H-imidazol-2-yl)ethanol B Intermediate Tosylate A->B TsCl, Pyridine, DCM, 0°C to rt D Final Ether-Linked Product B->D C Aryl Alcohol (e.g., 4-Phenylphenol) C->D NaH, DMF, 0°C to rt

Caption: Synthesis of an ether-linked histamine H3 antagonist precursor.

Protocol 2: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethyl phenyl ether

Part A: Tosylation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Materials:

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2-(1-methyl-1H-imidazol-2-yl)ethanol (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq) while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

Part B: Ether Synthesis via Williamson Ether Synthesis

Materials:

  • Crude 2-(1-Methyl-1H-imidazol-2-yl)ethyl tosylate (from Part A) (1.0 eq)

  • 4-Phenylphenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0°C and add a solution of 4-phenylphenol (1.1 eq) in anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add a solution of the crude 2-(1-methyl-1H-imidazol-2-yl)ethyl tosylate (1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench with a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired ether-linked product.

Conclusion and Future Perspectives

2-(1-Methyl-1H-imidazol-2-yl)ethanol stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent bifunctionality, coupled with the privileged nature of the imidazole scaffold, renders it an invaluable tool for the construction of novel bioactive molecules. The protocols detailed in this guide provide a robust framework for the synthesis and application of this key intermediate. As the quest for novel therapeutics continues, the creative and efficient utilization of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery. The principles and methodologies outlined herein are intended to empower researchers to explore new chemical space and accelerate the development of the next generation of life-saving medicines.

References

  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. Available from: [Link]

  • G. Daraji, D., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2166. Available from: [Link]

  • MySkinRecipes. 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol. Available from: [Link]

  • Braña, M. F., Guisado, C., Alguacil, L. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(24), 3561-3563. Available from: [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PubChem. 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Available from: [Link]

  • LookChem. Preparation of 2-Methylimidazole (I). Available from: [Link]

Sources

Application

Application Note and Protocol for the Complete NMR Structural Elucidation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Abstract This comprehensive guide provides a detailed protocol for the complete structural analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the complete structural analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust and reliable methods for the characterization of heterocyclic small molecules. The protocols herein are designed to be self-validating, moving from basic one-dimensional experiments to advanced two-dimensional correlation spectroscopy for unambiguous resonance assignment. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology.

Introduction: The Structural Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and bioinorganic chemistry, famously providing a coordination site for metal ions in proteins like hemoglobin. The N-methylated imidazole derivative, 2-(1-Methyl-1H-imidazol-2-yl)ethanol (Empirical Formula: C₆H₁₀N₂O, Molecular Weight: 126.16), presents a valuable synthon for creating more complex molecules, including biomimetic chelating ligands.[1][2][3] Its structure combines a polar hydroxyl group and an aromatic, electron-rich imidazole ring, necessitating a multi-faceted NMR approach for complete and accurate characterization. This guide provides the necessary protocols to achieve this.

Foundational Principles: Why a Multi-technique NMR Approach is Essential

While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, for a structure like 2-(1-Methyl-1H-imidazol-2-yl)ethanol, it is insufficient for unequivocal proof of structure. The close proximity of methylene groups and the presence of the imidazole ring can lead to signal overlap and ambiguity. Therefore, a suite of experiments is employed to build a complete, interconnected picture of the molecule's atomic framework.

The workflow is designed to be logical and self-verifying:

  • ¹H NMR: To identify all proton environments and their multiplicities.

  • ¹³C NMR & DEPT: To identify all unique carbon environments and determine the number of attached protons (CH₃, CH₂, CH, C).

  • 2D COSY: To establish proton-proton (¹H-¹H) spin coupling networks, revealing which protons are neighbors.

  • 2D HSQC: To directly correlate each proton with its attached carbon atom.

  • 2D HMBC: To map long-range (2-3 bond) correlations between protons and carbons, connecting the molecular fragments.

This systematic approach ensures that every atom's position is confirmed by multiple, cross-validating data points.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of experiments for the complete structural elucidation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structure Verification Prep Weigh 15-25 mg of Sample Dissolve in 0.6 mL DMSO-d6 Transfer to NMR Tube H1 ¹H NMR (Proton Environments & Multiplicity) Prep->H1 Initial Analysis C13 ¹³C{¹H} NMR (All Carbon Environments) H1->C13 DEPT DEPT-135 & DEPT-90 (Carbon Type Determination) C13->DEPT Refine Carbon Data COSY ¹H-¹H COSY (Proton-Proton Connectivity) DEPT->COSY Begin Connectivity Mapping HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Integrate All Data for Unambiguous Resonance Assignment HMBC->Assign Final Data Integration Structure Final Verified Structure Assign->Structure

Caption: Logical workflow for the NMR analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Detailed Protocols

Sample Preparation

The choice of solvent is critical. Due to the polar hydroxyl group and the heterocyclic nature of the imidazole ring, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice, as it readily dissolves a wide range of polar compounds.[4]

Protocol:

  • Weigh approximately 15-25 mg of 2-(1-Methyl-1H-imidazol-2-yl)ethanol for optimal signal-to-noise in both ¹H and ¹³C experiments.[5] For purely ¹H analysis, 5 mg is often sufficient.

  • Add 0.6 mL of DMSO-d₆ to the sample in a clean vial.

  • Vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulates.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

Spectrometer Setup and 1D NMR Acquisition

These initial 1D experiments provide the fundamental chemical shift information.

Parameter¹H NMR¹³C{¹H} NMRDEPT-135DEPT-90
Spectrometer 400 MHz or higher100 MHz or higher100 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K
Pulse Angle 30°45°135° (final pulse)90° (final pulse)
Acquisition Time 3-4 s1-2 s1-2 s1-2 s
Relaxation Delay 2 s2 s2 s2 s
Number of Scans 8-161024-2048256-512256-512
Spectral Width -2 to 12 ppm-10 to 220 ppm-10 to 220 ppm-10 to 220 ppm

Rationale for Parameter Choices:

  • Pulse Angle: A smaller pulse angle (30°) for ¹H NMR allows for a shorter relaxation delay, speeding up acquisition without significant loss of signal for qualitative analysis.

  • Relaxation Delay (D1): A 2-second delay is a conservative choice for most small molecules to allow for sufficient T1 relaxation, ensuring that signals are not saturated and integrations are reasonably accurate for qualitative purposes. For highly accurate quantitative measurements (qNMR), T1 values for each proton should be measured, and the delay set to at least 5 times the longest T1.[6][7][8]

  • Number of Scans: ¹³C has a low natural abundance (~1.1%), necessitating a significantly higher number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.[5]

Interpreting DEPT Spectra:

  • DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.[9][10][11][12]

  • DEPT-90: Shows only CH signals.[9][10][11][12]

  • By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types can be unambiguously assigned.

2D NMR Acquisition for Structural Connectivity

These experiments are crucial for assembling the molecular puzzle.

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Spectrometer 400 MHz or higher400 MHz or higher400 MHz or higher
Dimensions F2: ¹H, F1: ¹HF2: ¹H, F1: ¹³CF2: ¹H, F1: ¹³C
Number of Scans 2-44-88-16
Relaxation Delay 1.5-2 s1.5-2 s1.5-2 s
¹J(CH) Used N/A~145 HzN/A
ⁿJ(CH) Optimized for N/AN/A8 Hz

Rationale for Parameter Choices:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds. A cross-peak between two proton signals indicates they are neighbors in the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that produces a cross-peak for every proton that is directly attached to a carbon atom.[13] It is the primary method for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons that are separated by 2 or 3 bonds (and sometimes 4).[14] It is the key to connecting the different spin systems identified in the COSY spectrum and for placing quaternary carbons within the molecular framework. Optimizing for a long-range coupling of 8 Hz is a standard starting point for detecting typical ²J(CH) and ³J(CH) correlations.

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts and correlations for 2-(1-Methyl-1H-imidazol-2-yl)ethanol. The numbering scheme is provided in the diagram below.

Caption: Structure and numbering for 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

PositionAtom TypePredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
1-CH₃CH₃~3.6 (s)~33C2, C5
2CN/A~148N/A
4-HCH~6.8 (d, J≈1.5)~121C2, C5
5-HCH~7.1 (d, J≈1.5)~128C1-CH₃, C2, C4
6-CH₂CH₂~2.8 (t, J≈7)~30C2, C7
7-CH₂CH₂~3.7 (t, J≈7)~58C6, C2
7-OHOH~4.8 (t, J≈5, exchangeable)N/AC7, C6

Interpretation Strategy:

  • Identify Spin Systems: The COSY spectrum will show a clear correlation between the protons at C6 and C7, and also between the C7 protons and the hydroxyl proton (if not fully exchanged). The imidazole protons at C4 and C5 will show a weak correlation to each other.

  • Assign Direct Attachments: The HSQC spectrum will link the proton signals to their respective carbon signals (e.g., 3.6 ppm proton to the ~33 ppm carbon).

  • Connect the Fragments: The HMBC spectrum is crucial. The singlet at ~3.6 ppm (1-CH₃) will show correlations to C2 and C5, confirming its position on the nitrogen. The methylene protons at C6 will show a strong correlation to the quaternary carbon C2, linking the ethanol side chain to the imidazole ring.

Conclusion

By systematically applying the 1D and 2D NMR protocols outlined in this guide, researchers can achieve a complete and unambiguous structural characterization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This multi-technique approach, grounded in the principles of modern NMR spectroscopy, provides a self-validating dataset that ensures the highest level of scientific integrity for publication, patent applications, and regulatory submissions. The causality-driven explanations for experimental choices empower the user to adapt these protocols to similar heterocyclic molecules, fostering a deeper understanding of NMR as a premier tool for chemical analysis.

References

  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

  • ACS Omega. (2026). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Relaxation. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Journal of Chemical Education. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • RSC Publishing. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • University of Cambridge. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Quantitation in NMR. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D HSQC spectra. (a) Pure ethanol. (b) 1 M sucrose in D2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a comprehensive and robust method for the sensitive and selective quantitative analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in complex matrices. The protocol leverages the powe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust method for the sensitive and selective quantitative analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in complex matrices. The protocol leverages the power of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for the analysis of small polar molecules.[1] Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided, underpinned by a rationale for key experimental choices to ensure methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this compound.

Introduction

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a heterocyclic organic compound featuring a substituted imidazole ring, a structure of significant interest in pharmaceutical and materials science research.[2] The imidazole moiety is a key component in many biologically active molecules and serves as a versatile intermediate in the synthesis of novel therapeutic agents.[2][3] Given its potential applications, a highly selective and sensitive analytical method is crucial for its detection and quantification in various stages of research and development, from pharmacokinetic studies to quality control of synthesized materials.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of such compounds.[1] This application note details a complete LC-MS/MS protocol, designed to provide accurate and precise quantification of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₆H₁₀N₂O[4]
Molecular Weight 126.16 g/mol [4]
Exact Mass 126.079312947 Da[4]
Structure CN1C=CN=C1CCO
Polarity (logP) -0.4[4]

The low logP value indicates that 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a polar molecule, a critical consideration for selecting the appropriate chromatographic and sample preparation techniques.

Experimental Workflow

The overall analytical workflow is designed to ensure the accurate and reproducible quantification of the target analyte.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Spiking Internal Standard Spiking Sample_Collection->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Overall experimental workflow from sample preparation to data reporting.

Sample Preparation Protocol

Effective sample preparation is paramount for removing matrix interferences and ensuring the longevity of the analytical instrumentation. Given the polar nature of the analyte, a solid-phase extraction (SPE) protocol is recommended for robust cleanup.

4.1. Rationale for Method Selection

Solid-phase extraction is a highly effective technique for isolating analytes from complex matrices. It offers superior cleanup compared to simpler methods like "dilute and shoot" or protein precipitation, which can be crucial for achieving low limits of quantification and minimizing matrix effects in the MS source.

4.2. Detailed SPE Protocol

This protocol is a starting point and may require optimization based on the specific sample matrix.

  • Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat the sample by adding an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

Due to the polar nature of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for achieving good retention and separation from other polar matrix components.[3]

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, then return to 95% B and re-equilibrate for 2 minutes.

Mass Spectrometry Method

Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique for this analyte due to the presence of basic nitrogen atoms in the imidazole ring, which are readily protonated.

6.1. Ionization Source Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

6.2. MS/MS Detection and Fragmentation

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a characteristic product ion.

  • Precursor Ion: The protonated molecule [M+H]⁺ of 2-(1-Methyl-1H-imidazol-2-yl)ethanol has a theoretical m/z of 127.09.

  • Fragmentation Pathway: While the imidazole ring itself is generally stable during fragmentation, the ethanol side chain is susceptible to cleavage.[5] A plausible fragmentation pathway involves the loss of the ethanol group or a neutral loss of water.

Fragmentation Precursor [M+H]⁺ m/z 127.09 Fragment1 Loss of H₂O [C₆H₉N₂]⁺ m/z 109.08 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Loss of C₂H₄O [C₄H₅N₂]⁺ m/z 81.05 Precursor->Fragment2 Collision-Induced Dissociation

Figure 2: Predicted fragmentation pathway for 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

6.3. MRM Transitions

Based on the predicted fragmentation, the following MRM transitions can be used for quantification and confirmation. The collision energy should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
2-(1-Methyl-1H-imidazol-2-yl)ethanol127.1109.1Quantifier
2-(1-Methyl-1H-imidazol-2-yl)ethanol127.181.1Qualifier

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations.

7.1. Calibration Curve

Prepare a series of calibration standards by spiking known amounts of a certified reference standard of 2-(1-Methyl-1H-imidazol-2-yl)ethanol into a blank matrix that has undergone the same sample preparation procedure. A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be performed. A correlation coefficient (r²) of >0.99 is desirable.

7.2. Quality Control

Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to ensure the accuracy and precision of the results. The concentrations of the QC samples should fall within ±15% of their nominal value.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be robust, selective, and sensitive. By explaining the rationale behind the experimental choices, this guide aims to empower researchers to successfully implement and adapt this method for their specific analytical needs.

References

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Use of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Introduction: Unveiling the Catalytic Potential of a Versatile Imidazole Derivative 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a unique heterocyclic compound featuring a methylated imidazole core and a primary alcohol funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Imidazole Derivative

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a unique heterocyclic compound featuring a methylated imidazole core and a primary alcohol functional group. This structure imparts a versatile chemical character, positioning it as a potent catalyst and precatalyst in a range of organic transformations. Its utility stems from the nucleophilic nature of the imidazole ring, the potential for N-heterocyclic carbene (NHC) formation, and the coordinating ability of both the nitrogen and oxygen atoms. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the catalytic capabilities of this molecule in key synthetic applications. We will delve into its role as an N-heterocyclic carbene (NHC) precatalyst, a curing accelerator in polymer chemistry, and a catalyst in transesterification reactions, providing both the theoretical underpinnings and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is essential for its effective application.

PropertyValueSource
CAS Number 18994-70-2[PubChem][1]
Molecular Formula C₆H₁₀N₂O[PubChem][1]
Molecular Weight 126.16 g/mol [PubChem][1]
Appearance Solid[Sigma-Aldrich][2]
InChI Key KPPOELHCPSMOQP-UHFFFAOYSA-N[PubChem][1]
SMILES CN1C=CN=C1CCO[PubChem][1]

Part 1: 2-(1-Methyl-1H-imidazol-2-yl)ethanol as an N-Heterocyclic Carbene (NHC) Precatalyst

N-heterocyclic carbenes (NHCs) have revolutionized organocatalysis, particularly in their ability to induce "umpolung" or polarity inversion of functional groups.[3][4] 2-(1-Methyl-1H-imidazol-2-yl)ethanol serves as a readily accessible precursor to an imidazolium salt, which upon deprotonation, generates the active NHC catalyst.[3] This section will focus on its application in two cornerstone NHC-catalyzed reactions: the Benzoin Condensation and the Stetter Reaction.

Mechanism of NHC Catalysis: The Breslow Intermediate

The catalytic cycle of NHC-mediated reactions hinges on the formation of the Breslow intermediate.[5] The NHC adds to an aldehyde, and after a proton transfer, a nucleophilic enaminol species is formed. This intermediate is key to the umpolung of the aldehyde's carbonyl carbon.[4]

NHC_Mechanism cluster_0 NHC Generation cluster_1 Catalytic Cycle Precatalyst Imidazolium Salt NHC N-Heterocyclic Carbene Precatalyst->NHC Deprotonation Base Base Base->Precatalyst Aldehyde Aldehyde NHC->Aldehyde Nucleophilic Attack Breslow_Intermediate Breslow Intermediate Aldehyde->Breslow_Intermediate Proton Transfer Electrophile Electrophile Breslow_Intermediate->Electrophile Nucleophilic Attack Product Product Electrophile->Product Intermediate Collapse Product->NHC Catalyst Regeneration

Caption: General workflow for NHC-catalyzed reactions.

Protocol 1.1: Synthesis of the Imidazolium Salt Precatalyst

To be utilized as an NHC precatalyst, 2-(1-Methyl-1H-imidazol-2-yl)ethanol must first be converted to its corresponding imidazolium salt. This is achieved through N-alkylation or N-arylation.

Materials:

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and drying

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(1-Methyl-1H-imidazol-2-yl)ethanol (1.0 eq) in anhydrous acetonitrile.

  • Add the alkyl or benzyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the imidazolium salt by adding diethyl ether to the reaction mixture.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 1.2: NHC-Catalyzed Benzoin Condensation

The benzoin condensation is a classic C-C bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone.[6][7]

Materials:

  • Synthesized imidazolium salt precatalyst

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Base (e.g., DBU or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the imidazolium salt (0.1 eq) and the anhydrous solvent.

  • Add the base (0.1 eq) to the suspension and stir for 10-15 minutes to generate the NHC in situ.

  • Add the aromatic aldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAldehydeBaseYield (%)
1BenzaldehydeDBU>90
24-ChlorobenzaldehydeDBU>95
34-MethoxybenzaldehydeDBU~85
Protocol 1.3: NHC-Catalyzed Stetter Reaction

The Stetter reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, forming a 1,4-dicarbonyl compound.[8]

Materials:

  • Synthesized imidazolium salt precatalyst

  • Aldehyde (e.g., benzaldehyde)

  • Michael acceptor (e.g., methyl vinyl ketone)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., THF)

  • Standard work-up and purification supplies

Procedure:

  • Follow steps 1 and 2 from the Benzoin Condensation protocol to generate the NHC in situ.

  • Add the Michael acceptor (1.2 eq) to the reaction mixture, followed by the aldehyde (1.0 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous work-up as described in the Benzoin Condensation protocol.

  • Purify the product by column chromatography.

Part 2: Curing Accelerator for Epoxy Resins

Imidazole derivatives are widely used as accelerators in the curing of epoxy resins.[9] 2-(1-Methyl-1H-imidazol-2-yl)ethanol can act as a potent catalyst in this process, facilitating the ring-opening polymerization of the epoxy resin.[10]

Mechanism of Epoxy Curing

The curing process is initiated by the nucleophilic attack of the imidazole nitrogen on an electrophilic carbon of the epoxide ring. This opens the ring and generates an alkoxide, which can then attack another epoxide monomer, propagating the polymerization. The hydroxyl group on 2-(1-Methyl-1H-imidazol-2-yl)ethanol can also participate in the reaction, further accelerating the curing process.

Epoxy_Curing Catalyst 2-(1-Methyl-1H-imidazol-2-yl)ethanol Epoxy_Monomer Epoxy Resin Monomer Catalyst->Epoxy_Monomer Initiation Initiation Nucleophilic Attack (Ring Opening) Epoxy_Monomer->Initiation Propagation Chain Growth Initiation->Propagation Termination Cross-linked Polymer Propagation->Termination

Caption: Simplified workflow of epoxy resin curing catalyzed by an imidazole derivative.

Protocol 2.1: Curing of a Bisphenol A-based Epoxy Resin

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (as accelerator)

  • Curing agent (e.g., an amine-based hardener)

  • Mixing container

  • Stirring rod

  • Mold for casting

  • Oven

Procedure:

  • Preheat the epoxy resin to reduce its viscosity if necessary.

  • In a mixing container, combine the epoxy resin and the curing agent in the stoichiometric ratio recommended by the manufacturer.

  • Add 2-(1-Methyl-1H-imidazol-2-yl)ethanol as an accelerator. The typical loading is 0.5-2.0 parts per hundred parts of resin (phr).

  • Thoroughly mix all components until a homogeneous mixture is obtained.

  • Pour the mixture into a pre-heated mold, taking care to avoid entrapping air bubbles.

  • Cure the resin in an oven at the desired temperature. The curing time and temperature will depend on the specific resin system and the amount of accelerator used. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C.

  • After curing, allow the sample to cool down to room temperature slowly to avoid thermal stress.

Typical Performance Enhancements with 2-(1-Methyl-1H-imidazol-2-yl)ethanol:

PropertyWithout AcceleratorWith Accelerator (1 phr)
Gel Time at 100°C60-90 min15-25 min
Curing Temperature120-150°C80-120°C
Glass Transition Temp. (Tg)140-160°C150-170°C

Part 3: Catalyst for Transesterification Reactions

Imidazole and its derivatives can act as effective nucleophilic catalysts in transesterification reactions.[11][12] The mechanism involves the imidazole acting as a base to deprotonate the alcohol, increasing its nucleophilicity, and as a nucleophile itself to form an acyl-imidazole intermediate.[13]

Mechanism of Imidazole-Catalyzed Transesterification

The reaction proceeds through a concerted mechanism where the imidazole deprotonates the incoming alcohol as it attacks the ester carbonyl.[11][12] This bifunctional catalysis is reminiscent of the role of histidine in the catalytic triad of serine proteases.[11]

Protocol 3.1: Transesterification of Ethyl Acetate with Benzyl Alcohol

Materials:

  • Ethyl acetate

  • Benzyl alcohol

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol

  • Anhydrous toluene

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification supplies

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl acetate (1.0 eq), benzyl alcohol (1.2 eq), and anhydrous toluene.

  • Add 2-(1-Methyl-1H-imidazol-2-yl)ethanol (0.1 eq) as the catalyst.

  • Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting benzyl acetate by distillation or column chromatography.

Conclusion and Future Outlook

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a highly versatile and effective catalyst with broad applications in organic synthesis and polymer chemistry. Its utility as an NHC precatalyst, a curing accelerator for epoxy resins, and a catalyst for transesterification reactions has been demonstrated. The protocols provided herein serve as a starting point for researchers to explore and optimize reactions using this valuable molecule. Further research into the development of chiral variants of this catalyst could open up new avenues in asymmetric synthesis.

References

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. [11]

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. [12]

  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. [6]

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol. [2]

  • Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for Benzoin Reactions: A Comprehensive Review from Past to Present. [5]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [3]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. [7]

  • (PDF) Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. [14]

  • The effect of the concentration of imidazole on the rate constant of the esterification. [15]

  • Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. [16]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [4]

  • using 2-methylimidazole as a versatile accelerator for epoxy resin curing.

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [8]

  • 2-(1H-Imidazol-1-yl)ethanol|Research Chemical. [17]

  • Curable systems containing epoxy resin and methanol or ethanol solvent to suppress the catalytic reaction between epoxy resin and an imidazole catalytic curing agent. [10]

  • (PDF) Imidazole Catalysis. [13]

  • NHC‐Catalysed intermolecular Stetter reactions to synthesise...

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). [18]

  • Application Notes and Protocols for the Synthesis of N-Heterocyclic Carbene (NHC) Precursors Using Sodium Imidazole. [19]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol. [1]

  • Organocatalysis by N-Heterocyclic Carbenes. [20]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. [21]

  • Epoxy resin composition, curing agent, and curing accelerator. [22]

  • N‐Heterocyclic Carbene Organocatalysis: With or Without Carbenes?. [23]

  • Epoxy Curing Agents , Hardeners, Accelerators. [9]

Sources

Method

2-(1-Methyl-1H-imidazol-2-yl)ethanol in corrosion inhibition studies

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in corrosion inhibition studies. Application Notes and Protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in corrosion inhibition studies.

Application Notes and Protocols for 2-(1-Methyl-1H-imidazol-2-yl)ethanol in Corrosion Inhibition

Introduction: The Potential of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a Corrosion Inhibitor

Corrosion remains a significant challenge across numerous industries, leading to material degradation, economic losses, and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating the corrosion of metals, particularly steel, in acidic or chloride-containing environments.[1][2] An effective inhibitor functions by adsorbing onto the metal surface to form a protective barrier.

2-(1-Methyl-1H-imidazol-2-yl)ethanol is an emerging candidate for corrosion inhibition. Its molecular structure is particularly well-suited for this application, featuring:

  • An imidazole ring : This heterocyclic moiety is rich in π-electrons and contains two nitrogen atoms, which can act as potent centers for adsorption onto metal surfaces.

  • A hydroxyl group (-OH) : The oxygen atom in this group possesses lone pair electrons, providing an additional site for coordination with the metal.

  • Methyl and ethyl groups : These contribute to the molecule's surface coverage and the stability of the protective film.

This guide will delve into the mechanistic underpinnings of its inhibitory action and provide detailed, field-proven protocols for its systematic evaluation.

Mechanism of Corrosion Inhibition

The efficacy of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a corrosion inhibitor stems from its ability to adsorb onto a metal surface, thereby isolating it from the corrosive medium. This process involves a combination of physical and chemical interactions.

  • Adsorption Process : In an acidic solution, the imidazole ring can become protonated. This positively charged species is then electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the corrosive environment (physisorption).[3] Concurrently, the inhibitor molecule can directly share electrons from the lone pairs of its nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds (chemisorption).[4] The π-electrons of the imidazole ring can also interact with the metal surface.

  • Protective Film Formation : The adsorbed molecules of 2-(1-Methyl-1H-imidazol-2-yl)ethanol arrange themselves on the metal surface to form a dense, protective film. This film acts as a physical barrier, blocking the active sites for corrosion and impeding the diffusion of corrosive species, such as H⁺ and Cl⁻ ions, to the metal surface.

Diagram: Corrosion Inhibition Mechanism

CorrosionInhibition cluster_surface Metal Surface (e.g., Steel) Inhibitor 2-(1-Methyl-1H-imidazol-2-yl)ethanol Film Protective Inhibitor Film Inhibitor->Film Adsorption (Physisorption & Chemisorption) Ions Corrosive Ions (H⁺, Cl⁻) Metal Metal Surface (Fe) Ions->Metal Corrosion Attack Film->Metal Blocks Active Sites

Caption: Adsorption and protective film formation.

Theoretical Evaluation: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the inhibition potential of a molecule before extensive experimental work.[2][4] These calculations provide insights into the electronic properties of the inhibitor and its interaction with the metal surface.[5][6]

ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[4]
ELUMO (Lowest Unoccupied Molecular Orbital Energy)A lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface.[6]
ΔE (Energy Gap = ELUMO - EHOMO) A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption on the metal surface.[4]
Mulliken Charges The distribution of charges on the atoms reveals the most probable sites for electrophilic/nucleophilic reactions. Negative charges on N and O atoms confirm their role as active centers for adsorption.[4]

Experimental Evaluation: Protocols and Methodologies

A multi-faceted experimental approach is essential for a thorough evaluation of a corrosion inhibitor. The following protocols are standard in the field and provide complementary information.

Weight Loss (Gravimetric) Method

This is a fundamental and direct method for determining the corrosion rate, conforming to standards such as ASTM G1 and D2688.[7][8][9]

Protocol:

  • Specimen Preparation :

    • Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Abrade the coupons sequentially with different grades of emery paper (e.g., 200, 400, 600, 800, 1000 grit) until a mirror-like finish is achieved.

    • Degrease the coupons by washing with acetone, rinse with deionized water, and dry thoroughly.

    • Measure the initial weight (Winitial) of each coupon using a precision analytical balance.

  • Immersion Test :

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • Prepare a series of test solutions by adding varying concentrations of 2-(1-Methyl-1H-imidazol-2-yl)ethanol to the corrosive medium.

    • Completely immerse the prepared coupons in the blank (no inhibitor) and test solutions for a specified duration (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

  • Post-Immersion Cleaning and Weighing :

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 standards to remove corrosion products (e.g., immerse in a solution of 20% NaOH and 2% zinc dust).[10]

    • Rinse the cleaned coupons with deionized water, dry them, and measure their final weight (Wfinal).

  • Calculations :

    • Corrosion Rate (CR) : CR (mm/year) = (K × ΔW) / (A × T × D) where:

      • K is a constant (8.75 × 10⁴)[11]

      • ΔW is the weight loss (Winitial - Wfinal) in grams

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • D is the density of the metal in g/cm³

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[11]

Diagram: Weight Loss Experimental Workflow

WeightLossWorkflow A Prepare & Weigh Metal Coupon (W_initial) B Immerse in Corrosive Medium (with/without Inhibitor) A->B C Remove & Clean Coupon B->C D Dry & Reweigh Coupon (W_final) C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E ElectrochemicalWorkflow A Prepare Electrode & Setup 3-Electrode Cell B De-aerate Solution (N2 Purge) A->B C Stabilize Open Circuit Potential (OCP) B->C D Perform EIS Measurement (at OCP) C->D E Perform Potentiodynamic Polarization Scan C->E F Analyze Data: - Rct from EIS - icorr from PDP D->F E->F

Caption: General workflow for electrochemical tests.

Surface Analysis Techniques

These methods provide visual and chemical evidence of the inhibitor's adsorption and film formation. [12] Protocol for Sample Preparation:

  • Immerse metal specimens in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).

  • Gently remove the specimens and rinse them carefully with deionized water to remove any non-adsorbed inhibitor molecules.

  • Dry the samples using a stream of inert gas (e.g., nitrogen). Avoid aggressive drying methods that could damage the protective film. [13] Techniques:

  • Scanning Electron Microscopy (SEM) : Used to observe the surface morphology. In the absence of the inhibitor, the surface will likely show significant damage (pitting, uniform corrosion), whereas a surface protected by 2-(1-Methyl-1H-imidazol-2-yl)ethanol should appear much smoother. [14][15]

  • X-ray Photoelectron Spectroscopy (XPS) : This technique is used to determine the elemental composition of the surface. [14]XPS analysis can confirm the presence of Nitrogen (from the imidazole ring) and Oxygen (from the hydroxyl group) on the protected metal surface, providing direct evidence of inhibitor adsorption. [16]

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms. [17][18]The Langmuir isotherm is commonly used and assumes the formation of a monolayer of the inhibitor on the metal surface. [15][19] Langmuir Adsorption Isotherm Equation:

C / θ = 1 / K_ads + C

where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ = IE% / 100), calculated from weight loss or electrochemical data.

  • K_ads is the adsorption equilibrium constant.

By plotting C / θ versus C, a straight line should be obtained if the adsorption follows the Langmuir model. From the intercept, K_ads can be calculated, which is related to the standard free energy of adsorption (ΔG°ads).

Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

For research purposes, the synthesis of this compound can be achieved through various established routes. One common method involves the reaction of an appropriate α-haloketone with imidazole, followed by reduction. [27]Another approach is the reaction of 1-methylimidazole with an appropriate epoxide. While detailed synthesis is beyond the scope of these application notes, several procedures are available in the chemical literature. [28][29][30]

References

  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025, October 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Anti-corrosion and adsorption properties of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol. (2024). World News of Natural Sciences, 57, 100-118. Retrieved January 22, 2026, from [Link]

  • Potentiodynamic Corrosion Testing. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial. (n.d.). ACS Measurement Science Au. Retrieved January 22, 2026, from [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025, May 28). ACS Publications. Retrieved January 22, 2026, from [Link]

  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. Retrieved January 22, 2026, from [Link]

  • (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. (2017). Chemical Science International Journal, 1-21. Retrieved January 22, 2026, from [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Potentiodynamic Corrosion testing | Protocol Preview. (2022, September 26). YouTube. Retrieved January 22, 2026, from [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025, June 4). TCR Engineering. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025, September 23). Baghdad Science Journal. Retrieved January 22, 2026, from [Link]

  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. (2024, May 30). Langmuir. Retrieved January 22, 2026, from [Link]

  • EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. Retrieved January 22, 2026, from [Link]

  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (n.d.). Google Patents.
  • Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (n.d.). OHIO Open Library. Retrieved January 22, 2026, from [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation. Retrieved January 22, 2026, from [Link]

  • Anti-corrosion and adsorption properties of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol: electrochemical and computational chemistry investigation. (2024). World News of Natural Sciences, 57. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017, March 15). NIH. Retrieved January 22, 2026, from [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). Retrieved January 22, 2026, from [Link]

  • ASTM D 2688-05.mdi. (2005, January 1). Retrieved January 22, 2026, from [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. Retrieved January 22, 2026, from [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019, June 25). Gamry Instruments. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust Excor. Retrieved January 22, 2026, from [Link]

  • D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2015, June 19). ASTM International. Retrieved January 22, 2026, from [Link]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). (n.d.). Chemchart. Retrieved January 22, 2026, from [Link]

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.Org. Retrieved January 22, 2026, from [Link]

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022, January 24). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Preparation and Performance Study of Modified Graphene Oxide/Polyurethane Anti-Corrosion Coating. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Potentiodynamic Corrosion Testing. (2016, September 4). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.
  • Recent advances in the synthesis of highly substituted imidazolidines. (2024, September 26). RSC Publishing. Retrieved January 22, 2026, from [Link]

Sources

Application

Application Notes and Protocols: 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a Multifunctional Stabilizer in Cosmetic Formulations

Introduction: The Imperative for Stability in Cosmetic Science The long-term stability of a cosmetic formulation is a cornerstone of its safety, efficacy, and consumer appeal.[1] Instability, manifesting as phase separat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stability in Cosmetic Science

The long-term stability of a cosmetic formulation is a cornerstone of its safety, efficacy, and consumer appeal.[1] Instability, manifesting as phase separation, changes in viscosity, color and odor, or degradation of active ingredients, can compromise product quality and potentially lead to adverse consumer experiences.[1] The chemical complexity of modern cosmetic formulations, which often include a diverse array of active ingredients, emollients, and excipients, presents a significant challenge to maintaining product integrity over its intended shelf life.[1] To address these challenges, formulators employ a variety of stabilizing agents that can perform multiple functions, from preventing microbial growth to protecting against oxidative degradation.

This application note explores the potential of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a novel multifunctional stabilizer in cosmetic formulations. While direct studies on this specific isomer are limited, the well-documented properties of its structural analogs and the broader class of imidazole derivatives suggest its promise as a versatile ingredient for enhancing the stability of creams, lotions, and serums. This document will provide a detailed overview of its physicochemical properties, proposed mechanisms of action, and comprehensive protocols for its application and evaluation in cosmetic systems.

Physicochemical Properties and Proposed Mechanisms of Action

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O.[2] Its structure, featuring a methylated imidazole ring and a primary alcohol functional group, imparts a unique combination of properties that are advantageous for cosmetic formulations.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[2]
Molecular Weight 126.16 g/mol PubChem[2]
Appearance Inferred to be a colorless liquid or low-melting solidGeneral chemical knowledge
Solubility Expected to be soluble in water and polar organic solventsInferred from structural analogs[3]
Proposed Stabilizing Mechanisms:

The stabilizing effects of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in cosmetic formulations are likely multifaceted, stemming from the chemical characteristics of the imidazole ring and the hydroxyl group.

  • Emulsion Stabilization: The amphiphilic nature of the molecule, with its polar imidazole ring and hydroxyl group, and a more nonpolar hydrocarbon backbone, suggests it can act as an emulsifier. It can orient itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets. A closely related isomer, 1-(2-Hydroxyethyl)-2-methylimidazole, is noted for its role as a stabilizer and emulsifier in cosmetic products, contributing to a smooth texture and extended shelf life.[3]

  • pH Buffering: The imidazole ring contains a basic nitrogen atom, allowing it to act as a pH buffer.[4] Maintaining a stable pH is crucial for the stability of many active ingredients and the overall integrity of the formulation. The pKa of the conjugate acid of 1-methylimidazole is approximately 7.4, suggesting that 2-(1-Methyl-1H-imidazol-2-yl)ethanol could provide effective buffering capacity in the physiologically relevant pH range for cosmetic products.[5]

  • Antioxidant Activity: Imidazole derivatives have been shown to possess antioxidant properties.[6][7] The electron-rich nature of the imidazole ring allows it to scavenge free radicals, thereby protecting sensitive ingredients from oxidative degradation. This is particularly important for formulations containing vitamins, unsaturated oils, and other easily oxidized components.

  • Antimicrobial Properties: The imidazole scaffold is a core component of many antifungal and antimicrobial agents.[8] While the specific antimicrobial spectrum of 2-(1-Methyl-1H-imidazol-2-yl)ethanol requires further investigation, its structural similarity to known antimicrobial compounds suggests it may contribute to the preservation of cosmetic formulations against microbial spoilage. This could potentially reduce the required concentration of traditional preservatives, some of which can be associated with skin sensitization.[9]

  • Chelating Activity: The nitrogen atoms in the imidazole ring can chelate metal ions. Metal ions, such as iron and copper, can catalyze oxidative degradation pathways. By sequestering these ions, 2-(1-Methyl-1H-imidazol-2-yl)ethanol can further enhance the oxidative stability of the formulation.

Stabilizing_Mechanisms cluster_stabilizer 2-(1-Methyl-1H-imidazol-2-yl)ethanol cluster_effects Stabilizing Effects Stabilizer 2-(1-Methyl-1H-imidazol-2-yl)ethanol Emulsion Emulsion Stability Stabilizer->Emulsion Reduces Interfacial Tension pH pH Buffering Stabilizer->pH Proton Acceptor/Donor Antioxidant Antioxidant Activity Stabilizer->Antioxidant Free Radical Scavenging Antimicrobial Antimicrobial Activity Stabilizer->Antimicrobial Disrupts Microbial Membranes (Hypothesized) Chelation Metal Ion Chelation Stabilizer->Chelation Binds Metal Ions

Caption: Proposed multifunctional stabilizing mechanisms of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Application Protocols

The following protocols provide a framework for incorporating and evaluating 2-(1-Methyl-1H-imidazol-2-yl)ethanol in a standard oil-in-water (O/W) cream formulation.

Protocol 1: Formulation of an O/W Cream

Objective: To prepare a stable O/W cream incorporating 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a stabilizer.

Materials:

  • Oil Phase:

    • Cetyl Alcohol: 2.5% w/w

    • Stearic Acid: 4.0% w/w

    • Glyceryl Stearate: 3.0% w/w

    • Caprylic/Capric Triglyceride: 8.0% w/w

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0% w/w

    • 2-(1-Methyl-1H-imidazol-2-yl)ethanol: 0.5% - 2.0% w/w (to be optimized)

    • Xanthan Gum: 0.2% w/w

  • Preservative System (if required for comparison):

    • Phenoxyethanol: 0.8% w/w

Procedure:

  • Preparation of the Water Phase: a. In a suitable vessel, combine deionized water and glycerin. Begin heating to 75°C while stirring. b. Once the temperature reaches 75°C, add 2-(1-Methyl-1H-imidazol-2-yl)ethanol and xanthan gum. Mix until fully dissolved and hydrated. Maintain the temperature at 75°C.

  • Preparation of the Oil Phase: a. In a separate vessel, combine all oil phase ingredients. Heat to 75°C while stirring until all components are melted and homogenous.

  • Emulsification: a. Slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes. b. Continue mixing with a propeller mixer at a lower speed while allowing the emulsion to cool.

  • Final Adjustments: a. Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients (e.g., fragrance, specific actives). b. Adjust the pH if necessary. c. Homogenize briefly at a low speed to ensure uniformity.

O_W_Cream_Formulation cluster_water_phase Water Phase cluster_oil_phase Oil Phase cluster_emulsification Emulsification cluster_final Final Steps Water_Phase Combine Water, Glycerin Heat to 75°C Additives Add 2-(1-Methyl-1H-imidazol-2-yl)ethanol and Xanthan Gum Water_Phase->Additives At 75°C Homogenize Add Oil Phase to Water Phase Homogenize at 5000 rpm Additives->Homogenize Oil_Phase Combine Oil Phase Ingredients Heat to 75°C Oil_Phase->Homogenize Cool Cool with Propeller Mixing Homogenize->Cool Final_Additives Add Heat-Sensitive Ingredients (<40°C) Cool->Final_Additives pH_Adjust pH Adjustment Final_Additives->pH_Adjust Final_Homogenize Final Homogenization pH_Adjust->Final_Homogenize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Welcome to the technical support guide for the purification of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable chemical intermediate. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflow, ensuring both high purity and yield.

The purification of 2-(1-Methyl-1H-imidazol-2-yl)ethanol presents unique challenges primarily due to its high polarity and significant water solubility.[1] This guide provides a systematic approach to tackling these challenges, moving from initial workup to final polishing.

Section 1: Understanding Your Mixture: Common Impurities & Characteristics

A successful purification begins with understanding what you are trying to remove. The impurities present are directly linked to the synthetic route employed.

Q1: What are the most common synthetic routes and what impurities should I expect?

The two most prevalent synthetic strategies each introduce a distinct profile of potential impurities:

  • Lithiation and Reaction with Ethylene Oxide: This involves deprotonating 1-methylimidazole at the C2 position with a strong base (e.g., n-butyllithium) followed by quenching with ethylene oxide.[2]

    • Expected Impurities: Unreacted 1-methylimidazole, residual base, and byproducts from the hydrolysis of the lithiated intermediate. The ring-opening of ethylene oxide can also be catalyzed by acid or base, potentially leading to the formation of ethylene glycol and its oligomers (diethylene glycol) if water is present.[3][4]

  • Nucleophilic Substitution with 2-Chloroethanol: This route involves the reaction of a suitable 1-methylimidazole precursor with 2-chloroethanol.[1]

    • Expected Impurities: Unreacted 2-chloroethanol[5][6], starting imidazole materials, and inorganic salts from the base used to drive the reaction.

In both cases, residual reaction solvents (e.g., THF, DMF) will also be present in the crude mixture.

Q2: What are the key physical properties of 2-(1-Methyl-1H-imidazol-2-yl)ethanol that influence purification?

Understanding the physicochemical properties of the target compound is critical for designing an effective purification strategy. Its polar nature, stemming from the imidazole ring and the hydroxyl group, governs its solubility and chromatographic behavior.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₀N₂ORelatively small and polar molecule.[7][8]
Molecular Weight 126.16 g/mol [7][8][9]
Appearance White to colorless solidEnables purification by recrystallization.[7][9]
Melting Point 72.93 °CA key indicator of purity.[1]
Water Solubility 402,910 mg/L (High)This property complicates standard aqueous workups, as the product can be lost to the aqueous phase. It is a critical consideration for acid-base extraction.[1]
Basicity (pKa) The imidazole ring is basic.This allows for selective extraction into an acidic aqueous phase, a powerful purification technique.[10][11]

Section 2: Purification Strategy Selection Guide

The optimal purification workflow depends on the purity and physical state of your crude material. Use the following decision tree to select the most appropriate starting protocol.

Purification_Workflow cluster_state start Crude Reaction Mixture assessment Assess Physical State & Crude Purity (by TLC or Crude ¹H NMR) start->assessment oily_complex Oily Residue or Complex Mixture (<80% pure) assessment->oily_complex High concentration of neutral/acidic impurities mostly_solid Mostly Solid (>80% pure) assessment->mostly_solid Main impurity is solvent or a single byproduct protocol1 Protocol 1: Acid-Base Extraction oily_complex->protocol1 protocol2 Protocol 2: Recrystallization mostly_solid->protocol2 purity_check1 Purity Check (TLC/NMR) protocol1->purity_check1 Isolate crude solid/oil purity_check2 Purity Check (TLC/NMR) protocol2->purity_check2 Collect Crystals protocol3 Protocol 3: Flash Column Chromatography product_ok Pure Product (>98%) protocol3->product_ok Combine Pure Fractions & Remove Solvent purity_check1->protocol3 <95% Pure or Multiple Basic Impurities Remain final_polish Final Polish: Recrystallization (Protocol 2) purity_check1->final_polish >95% Pure purity_check2->protocol3 Impurities Co-crystallized (<98% Pure) purity_check2->product_ok >98% Pure final_polish->product_ok

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Experimental Protocols

As a self-validating system, each protocol includes checkpoints and expected outcomes. Always handle chemicals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acid-Base Extraction

This technique exploits the basicity of the imidazole nitrogen to separate it from neutral or acidic impurities. It is the most effective first-pass purification for complex crude mixtures.

Principle of Causality: By adding acid, the basic nitrogen on the imidazole ring is protonated, forming a water-soluble salt. This salt partitions into the aqueous layer, while non-basic organic impurities remain in the organic layer.[10][11] Subsequent basification regenerates the neutral, organic-soluble compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl and shake gently, venting frequently.[10] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery.

    • Checkpoint: You can spot a TLC of the organic layer against the crude material. The product spot should be significantly diminished or absent.

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH solution with stirring until the pH is >9 (check with pH paper).

  • Product Isolation: Due to the high water solubility of the neutral product, it may not precipitate.[1][10] Therefore, you must perform a back-extraction. Extract the basic aqueous solution with several portions of dichloromethane (e.g., 3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization or chromatography.

Protocol 2: Recrystallization

This is the ideal method for achieving high purity on a product that is already >85% pure. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[12]

Principle of Causality: An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing pure crystals to form upon cooling while impurities remain in the "mother liquor".[13]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile). A good single solvent will show poor solubility at room temperature and high solubility when hot.

  • Two-Solvent System: If a single solvent is not ideal, a two-solvent system is highly effective.[10] A common pair for this compound is Ethyl Acetate (good solvent) / Hexanes (poor solvent) .

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.[14]

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethyl acetate to redissolve the solid and achieve a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to a constant weight.

    • Checkpoint: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Protocol 3: Flash Column Chromatography

This technique is used for separating complex mixtures or for removing impurities with similar polarity to the product.[15]

Principle of Causality: The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). More polar compounds, like our product, interact more strongly with the polar silica gel and thus elute later.

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, which is then carefully added to the top of the column.

  • Elution: Start with a mobile phase of low polarity and gradually increase the polarity. A typical gradient for this compound would be:

    • Starting Eluent: 100% Ethyl Acetate (to elute non-polar impurities).

    • Gradient: Gradually increase the percentage of Methanol (e.g., from 0% to 10%) in Ethyl Acetate. The product will likely elute at around 5-10% Methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

    • TLC Visualization: Use a UV lamp (254 nm) to visualize the imidazole ring. Staining with potassium permanganate can also be effective for visualizing the alcohol group.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Section 4: Troubleshooting Common Issues

Q5: An emulsion formed during my acid-base extraction. How do I break it? A5: Emulsions are common when working with basic compounds. To resolve this, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous layer helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Q6: My product won't precipitate after neutralizing the acidic layer. What should I do? A6: This is the most common issue and is due to the compound's high water solubility.[1][10] Do not expect it to precipitate. You must perform a back-extraction into an organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol to recover your product from the basic aqueous solution. Use multiple, generous portions of the organic solvent for this extraction to ensure a good yield.

Q7: My compound is "oiling out" instead of crystallizing. What's the cause? A7: "Oiling out" occurs when the compound comes out of solution as a supersaturated liquid above its melting point.[10] This can be caused by cooling the solution too rapidly or using a solution that is too concentrated.

  • Solution 1: Slow Down Cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Solution 2: Use More Solvent. Add a small amount of the "good" hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Solution 3: Induce Crystallization. Scratch the inside of the flask at the liquid's surface with a glass rod or add a "seed crystal" from a previous pure batch.[10]

Q8: I have very low recovery after recrystallization. How can I improve it? A8: Significant product loss is often due to using too much solvent during the dissolution step.[14] Use only the absolute minimum amount of hot solvent required to dissolve the solid. Additionally, ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved in the mother liquor. You can also try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Q9: My compound is streaking badly on my silica TLC plate and column. How can I fix this? A9: Streaking (or tailing) is a classic sign of a basic compound interacting too strongly with the acidic silica gel. To obtain sharp bands and good separation, you must add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., 94:5:1 Ethyl Acetate:Methanol:Et₃N) will neutralize the acidic sites on the silica and lead to much better chromatography.

Q10: I can't separate my product from an impurity with very similar polarity. A10: If a standard silica gel column fails, you may need a higher-resolution technique. Consider using a different stationary phase, such as alumina (basic or neutral), or C18 reversed-phase chromatography. Alternatively, specialized techniques like multi-column counter-current chromatography can be employed for challenging separations.[16]

Section 5: Frequently Asked Questions (FAQs)

Q11: How do I confirm the purity and identity of my final product? A11: A combination of analytical techniques is recommended:

  • ¹H NMR: Provides structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

  • LC-MS: Confirms the molecular weight and provides a highly sensitive measure of purity.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

Q12: What are the recommended storage conditions for purified 2-(1-Methyl-1H-imidazol-2-yl)ethanol? A12: The compound is a stable solid. Store it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[6]

References

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). (n.d.). Chemchart. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Removing imidazole in a workup? (2015). Reddit. Retrieved from [Link]

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. (2021). ResearchGate. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015). Google Patents.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). National Institutes of Health. Retrieved from [Link]

  • The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. (2008). ResearchGate. Retrieved from [Link]

  • Hydrolysis and intermolecular silyl exchange in N-(trimethylsilyl)imidazole and N-(trimethylsilyl)-2-methylimidazole. (1977). ACS Publications. Retrieved from [Link]

  • Chiral Prep Chromatography Utilizing Twin-Column Technology. (n.d.). YMC America, Inc. Retrieved from [Link]

  • A Mechanistic Investigation of Ethylene Oxide Hydrolysis to Ethanediol. (2007). PubMed. Retrieved from [Link]

  • Novel Catalysts for the Selective Hydration of Ethylene Oxide (EO) to Ethylene Glycol (MEG). (n.d.). SYNGAS Association. Retrieved from [Link]

  • 2-Chloro-1-Methylimidazole Manufacturer & Supplier in China. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This document is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(1-Methyl-1H-imidazol-2-yl)ethanol?

There are three principal strategies for synthesizing the target molecule, each with distinct advantages and potential pitfalls:

  • C2-Functionalization of 1-Methylimidazole: This is arguably the most common and direct route. It involves the deprotonation of 1-methylimidazole at the C2 position using a strong organometallic base (typically n-butyllithium), followed by quenching the resulting anion with an electrophile like ethylene oxide or 2-chloroethanol.

  • Reduction of a C2-Carbonyl Precursor: This method involves the synthesis of an intermediate, 1-methyl-2-imidazolecarboxaldehyde[1][2], which is then reduced to the desired primary alcohol using a suitable reducing agent (e.g., sodium borohydride).

  • N1-Alkylation of 2-(1H-Imidazol-2-yl)ethanol: This approach starts with the commercially available (or synthesized) unmethylated alcohol and introduces the methyl group onto the N1 position. This route's main challenge is controlling the regioselectivity of the methylation.

Q2: What is the single most common and difficult-to-remove impurity?

The most frequently encountered side product is the 1,3-dimethyl-2-(2-hydroxyethyl)imidazolium salt . This quaternary salt forms when the N3 position of either the starting material or the product is alkylated. Its ionic nature makes it highly polar and often immiscible with standard organic solvents, complicating extraction and chromatography.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Due to the polarity of the product, a polar mobile phase is required.

  • Recommended TLC System: Dichloromethane:Methanol (9:1) with 0.5% triethylamine or ammonium hydroxide. The base is crucial to prevent streaking on the silica plate.

  • Visualization: UV light (254 nm) and staining with potassium permanganate or iodine. The product and key intermediates are typically UV-active.

For more detailed analysis, GC-MS can be used after derivatization (e.g., silylation of the alcohol) to improve volatility, or LC-MS is suitable for direct analysis of the polar compounds.

Troubleshooting Guide: Side Products & Experimental Issues

Problem: My final product's ¹H NMR spectrum is clean in the aromatic region but shows multiple methyl signals and a low integration for the desired N-methyl peak.

Answer: This is a classic sign of contamination with an isomeric byproduct or an over-alkylated species. The two most probable causes are:

  • Cause A: Formation of 1,3-dimethyl-2-(2-hydroxyethyl)imidazolium Salt: If your synthesis involves a methylating agent or if reaction conditions promote methyl group migration, the N3 position of your product can be methylated. This quaternary salt will have two distinct methyl signals in the ¹H NMR spectrum.

  • Cause B (Route 1 Specific): Incomplete Lithiation & Reaction with Ethylene Oxide: If using the C2-lithiation route with ethylene oxide, unreacted 1-methylimidazole can react with the ethylene oxide to form the target product, but it can also be catalyzed to form other isomers or oligomers under certain conditions.

Diagnostic Workflow

start Observe multiple methyl signals in ¹H NMR check_ms Acquire Mass Spectrum (ESI+) start->check_ms ms_result Is there a major peak at m/z = 141.1077 (C₇H₁₃N₂O⁺)? check_ms->ms_result yes_quat Diagnosis: 1,3-dimethyl- (hydroxyethyl)imidazolium salt ms_result->yes_quat  Yes no_isomers Diagnosis: Potential isomeric byproducts or oligomers ms_result->no_isomers  No solution_quat Solution: Purify via recrystallization from Acetonitrile/Ether or use reversed-phase chromatography. yes_quat->solution_quat solution_isomers Solution: Careful silica gel chromatography using a CH₂Cl₂/MeOH/NH₄OH gradient. no_isomers->solution_isomers

Caption: Diagnostic workflow for identifying unknown methyl signals.

Problem: My reaction with ethylene oxide resulted in a large amount of a sticky, water-soluble polymer.

Answer: You have inadvertently caused the polymerization of ethylene oxide, a common and problematic side reaction.

  • Causality: Ethylene oxide polymerization is readily initiated by both strong acids and bases.[3] If your reaction contains trace amounts of water, the resulting hydroxide ions from a strong base (like n-BuLi) can initiate anionic ring-opening polymerization. Similarly, Lewis acids or protic acids can trigger cationic polymerization. The propagation rate is often much faster than the desired single addition to your imidazole anion.

Preventative Protocol: Controlled Ethylene Oxide Addition
  • Setup: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents.

  • Deprotonation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at this temperature to ensure complete formation of the 2-lithio-1-methylimidazole.

  • Ethylene Oxide Preparation: Condense ethylene oxide gas into a separate, pre-weighed, cold flask (-78 °C) containing anhydrous THF to create a dilute solution (~1 M). This prevents the addition of neat, highly reactive ethylene oxide.

  • Controlled Addition: Transfer the cold ethylene oxide solution (1.1 eq) to the lithiated imidazole solution slowly via cannula or a pre-cooled syringe over 30-60 minutes, keeping the reaction temperature strictly at -78 °C.

  • Quenching: After stirring for an additional 2-3 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature before proceeding with standard extraction.

This controlled, low-temperature addition minimizes the chance of polymerization by keeping the instantaneous concentration of ethylene oxide low.[3]

Problem: My product yield is very low, and I recover mostly unreacted 1-methylimidazole.

Answer: This issue points to an inefficient initial activation of your starting material, most common in the C2-functionalization route.

  • Cause A: Inefficient Deprotonation: The C2 proton of 1-methylimidazole is acidic (pKa ≈ 36), but deprotonation requires a very strong, non-nucleophilic base and strictly anhydrous conditions. Traces of water will consume your expensive organolithium reagent.

  • Cause B: Poor Electrophile Reactivity: If using a less reactive electrophile than ethylene oxide, such as 2-chloroethanol, the reaction may require thermal energy. However, the 2-lithio-1-methylimidazole intermediate is not thermally stable and can decompose upon warming.

Troubleshooting Low Conversion

start Low Yield & High Starting Material Recovery q1 Did you use the C2-lithiation route? start->q1 yes_lith Troubleshoot Lithiation q1->yes_lith Yes no_other Consider Alternative Route (e.g., Reduction of Aldehyde) q1->no_other No check_base Verify n-BuLi Titer yes_lith->check_base check_conditions Ensure Strict Anhydrous Conditions & Low Temp (-78°C) check_base->check_conditions check_time Increase Deprotonation Time (1-2 hours) check_conditions->check_time

Caption: Troubleshooting workflow for low reaction conversion.

Recommendation: Before the reaction, titrate your n-butyllithium solution using a standard method (e.g., with diphenylacetic acid) to confirm its molarity. Commercial solutions can degrade over time.

Problem: My crude product contains a significant amount of a non-polar byproduct that runs high on the TLC plate.

Answer: This is less common but can occur, particularly if the reaction is overheated or run for an extended period, leading to ether formation.

  • Probable Cause: Dimerization/Ether Formation: The alcohol product can be deprotonated by any excess strong base (or even the imidazole product itself, which is basic) to form an alkoxide. This alkoxide can then act as a nucleophile, reacting with another molecule of your electrophile (e.g., 2-chloroethanol) or even another molecule of the product (in a dehydration-type reaction) to form an ether linkage.

    Side Product Structure: 1-methyl-2-(2-((1-methyl-1H-imidazol-2-yl)methoxy)ethyl)-1H-imidazole

  • Solution: This byproduct is significantly less polar than the desired alcohol. It can be readily separated by standard silica gel column chromatography. Use a shallow gradient, starting with a less polar eluent system (e.g., 100% Ethyl Acetate) before gradually increasing the methanol concentration to elute your desired product.

Summary of Potential Side Products

Side ProductProbable Cause¹H NMR Signature (DMSO-d₆)ESI-MS (m/z)Mitigation Strategy
1,3-Dimethyl-2-(2-hydroxyethyl)imidazolium Salt Over-methylation or rearrangementTwo distinct N-Me singlets (~3.8-4.0 ppm), downfield shift of aromatic protons.[M]⁺ = 141.11Use exact stoichiometry of methylating agent; purify via recrystallization.
Poly(ethylene glycol) (PEG) Uncontrolled reaction with ethylene oxideBroad signals around 3.5 ppm.Repeating units of 44.03 Da.Low temperature, slow addition of dilute ethylene oxide solution.[3]
Isomeric Alcohols N-alkylation at N3 instead of N1Different chemical shifts for aromatic and side-chain protons.[M+H]⁺ = 127.09Use pre-methylated imidazole; regioselective synthesis.
Ether Dimer Excess base, high temperatureComplex spectrum with overlapping signals; loss of -OH proton signal.[M+H]⁺ = 235.16Strict temperature control; use of ~1.0 eq of base.
1H-imidazole-2-methanol Incomplete reduction of aldehyde precursorAbsence of the ethyl bridge protons; presence of a methylene singlet next to the ring.[M+H]⁺ = 113.07Use a stronger reducing agent or longer reaction time.[4]

References

  • Lallana, E., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. Available at: [Link]

  • Singh, U. P., et al. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Available at: [Link]

  • Windle, J. J., et al. (1958). The reaction of ethylene oxide with some proteins, amino acids and vitamins. VTechWorks. Available at: [Link]

  • Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Sources

Troubleshooting

Stability of 2-(1-Methyl-1H-imidazol-2-yl)ethanol under different conditions

Welcome to the technical support center for 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS: 18994-70-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS: 18994-70-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the stability of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2-(1-Methyl-1H-imidazol-2-yl)ethanol?

A1: For long-term stability, solid 2-(1-Methyl-1H-imidazol-2-yl)ethanol should be stored in a cool, dark, and dry place, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The compound is susceptible to oxidation and is hygroscopic. For solutions, freshly prepared solvents should be used, and storage should be short-term at low temperatures. Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in aqueous solutions across different pH ranges?

A2: The stability of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is pH-dependent. Based on the general chemistry of imidazole derivatives, the compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7).

  • Acidic Conditions (pH < 4): The imidazole ring can be protonated, which generally increases its stability against certain types of degradation but may catalyze hydrolysis if ester-like impurities are present.

  • Basic Conditions (pH > 8): In alkaline solutions, the compound is more susceptible to base-mediated autoxidation.[1] The imidazole ring can be sensitive to strong bases, potentially leading to ring-opening reactions under harsh conditions. The hydroxyl group can also be deprotonated, increasing its nucleophilicity and susceptibility to oxidation.

Hypothetical pH Stability Data (Aqueous Buffer, 40°C for 72h)

pH Value% Degradation (Hypothetical)Major Degradants Observed (Predicted)
2.0~ 3-5%Minimal degradation
4.5< 2%Highest stability
7.0~ 2-4%Trace oxidative impurities
9.0~ 8-12%Oxidized side-chain, potential ring-opened species
11.0> 20%Significant oxidation and other degradants
Q3: What is the primary degradation pathway under oxidative stress?

A3: The primary degradation pathway involves the oxidation of both the imidazole moiety and the ethanol side chain. The imidazole ring is known to be susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) or free radicals.[1][2] The primary alcohol of the ethanol group can be readily oxidized to the corresponding aldehyde, 2-(1-Methyl-1H-imidazol-2-yl)acetaldehyde, and further to the carboxylic acid, 2-(1-Methyl-1H-imidazol-2-yl)acetic acid. Forced degradation studies on similar imidazole-containing APIs have confirmed that the imidazole moiety is liable to oxidation.[1]

G cluster_main Oxidative Degradation Pathway parent 2-(1-Methyl-1H-imidazol-2-yl)ethanol aldehyde 2-(1-Methyl-1H-imidazol-2-yl)acetaldehyde parent->aldehyde [O] ring_oxidized Ring-Oxidized Products (e.g., Hydroxylated Imidazole) parent->ring_oxidized [O] (H₂O₂, Radicals) acid 2-(1-Methyl-1H-imidazol-2-yl)acetic acid aldehyde->acid [O]

Caption: Predicted oxidative degradation pathway.

Q4: Is 2-(1-Methyl-1H-imidazol-2-yl)ethanol sensitive to light?

A4: Yes, imidazole moieties can be sensitive to photodegradation.[1] Exposure to UV or high-intensity visible light can generate free radicals, accelerating the oxidative degradation pathways mentioned in Q3. International Council for Harmonisation (ICH) guidelines for photostability testing (ICH Q1B) recommend exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light to assess its photosensitivity.[3][4] It is crucial to protect the compound and its solutions from light during storage and experiments.

Troubleshooting Guide

Scenario 1: "I see an unknown peak growing in my HPLC chromatogram over time."
  • Question: My solution of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, dissolved in a buffered mobile phase at pH 7.5, shows a new peak eluting near the parent compound after 24 hours on the autosampler. What could it be?

  • Plausible Cause: At a slightly basic pH of 7.5, slow, base-mediated autoxidation is a likely cause.[1] The new peak is probably an oxidized derivative, such as the corresponding aldehyde or carboxylic acid. The autosampler temperature, if not cooled, could also accelerate this degradation.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: Compare the chromatogram of the aged sample to a freshly prepared standard to confirm the appearance of the new peak.

    • Lower the pH: If experimentally feasible, prepare the sample in a mobile phase or diluent with a pH closer to neutral or slightly acidic (e.g., pH 6.0) and re-evaluate its stability over 24 hours.

    • Cool the Autosampler: Set the autosampler temperature to 4-8°C to minimize thermal degradation during the analytical run.

    • Characterize the Impurity: If the problem persists and the impurity is significant, use LC-MS to determine the molecular weight of the unknown peak. An increase of 14 Da (O-2H) would suggest oxidation to the aldehyde, while an increase of 30 Da (O₂+O-2H) would suggest the carboxylic acid.

Scenario 2: "My solid compound has developed a yellowish tint."
  • Question: The white, crystalline powder of 2-(1-Methyl-1H-imidazol-2-yl)ethanol has turned slightly yellow after being stored on the shelf for several months. Is it still usable?

  • Plausible Cause: Color change is a common indicator of degradation. The yellowing is likely due to the formation of minor oxidative and/or photodegradation products. These impurities, even at low levels, can be highly chromophoric. The degradation may have been accelerated by improper storage, such as exposure to air (oxygen), light, or humidity.

  • Troubleshooting Steps:

    • Re-test Purity: Perform a purity analysis using a validated, stability-indicating method (e.g., HPLC-UV). Compare the purity against the certificate of analysis or your initial testing results.

    • Assess Suitability: If the purity is still within your required specifications (e.g., >98%), the material may be usable, but with caution. The unknown impurities could potentially interfere with your experiment or downstream applications.

    • Implement Proper Storage: For future lots, ensure the compound is stored in an airtight container, preferably under an inert gas, and protected from light in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, following principles outlined in ICH guidelines.[5]

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose ox Oxidation (3% H₂O₂, RT) start->ox Expose therm Thermal (80°C, Solid & Solution) start->therm Expose photo Photolytic (ICH Q1B Light Box) start->photo Expose analyze Analyze All Samples (HPLC-UV/DAD, LC-MS) acid->analyze Neutralize/Dilute base->analyze Neutralize/Dilute ox->analyze Neutralize/Dilute therm->analyze Neutralize/Dilute photo->analyze Neutralize/Dilute end Identify Degradants & Validate Method analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Heat the stock solution in a sealed vial at 80°C.

    • Solid: Place the solid compound in an oven at 80°C.

    • Analyze samples at 24 and 72 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3][6]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector and by LC-MS to identify and characterize degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[5][7]

References

  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Applied Research in Science and Technology. (2021). A Review on Force Degradation Studies for Drug Substances. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Felber, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Imidazole Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of imidazole derivatives. Our goal is to equip you with the technical knowledge and practical insights necessary to optimize your reaction conditions, improve yields, and streamline your purification processes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to provide direct, actionable solutions to specific problems you may encounter in the lab.

Issue 1: Low Yield in a Debus-Radziszewski Synthesis

Q: I'm performing a Debus-Radziszewski reaction to synthesize a 2,4,5-trisubstituted imidazole, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in this classic multicomponent reaction are a frequent challenge and can stem from several factors. Let's break down the potential culprits and how to address them systematically.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Too low, and the reaction may not proceed to completion; too high, and you risk decomposition of reactants or products, or the formation of side products.[1] For instance, in some catalyst-free syntheses using glycerol, temperatures above 90°C have been shown to decrease yield.[1]

    • Troubleshooting Protocol:

      • Start with the temperature cited in a relevant literature procedure for a similar substrate.

      • If the yield is low, perform a small-scale temperature screen. Set up parallel reactions at intervals of 10°C (e.g., 80°C, 90°C, 100°C, 110°C) and monitor the reaction progress by TLC or LC-MS.

      • Be mindful that microwave-assisted synthesis can often significantly reduce reaction times and improve yields at elevated temperatures.[2][3]

  • Inefficient Catalysis: The choice and amount of catalyst are paramount. While the classic Debus-Radziszewski can proceed without a catalyst, yields are often poor.[2]

    • Catalyst Selection: A wide array of catalysts can be employed, including:

      • Lewis Acids: ZnCl₂ and CuI are effective for activating carbonyl groups.[2][4]

      • Brønsted Acids: Silicotungstic acid has been shown to give high yields.[2]

      • Heterogeneous Catalysts: Nanoparticles (e.g., Co₃O₄, ZnFe₂O₄) offer the advantage of easy separation and recyclability.[4][5]

      • Organocatalysts: L-proline and ascorbic acid are greener alternatives.[6]

    • Optimization Workflow:

      • If uncatalyzed, introduce a catalyst. A good starting point is a mild Lewis acid like ZnCl₂ or a Brønsted acid.

      • Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the optimal concentration. For example, a study using silicotungstic acid found that increasing the concentration from 5% to 7.5% significantly boosted the yield from 85% to 94%.[2]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility, stabilization of intermediates, and overall reaction kinetics.[7]

    • Solvent Polarity:

      • Polar Protic Solvents: Ethanol, methanol, or ethanol/water mixtures are often effective as they can solvate ammonium acetate and facilitate condensation steps.[7][8] An ethanol-water mixture (1:1) has been reported to give yields as high as 90% for the synthesis of 2,4,5-triaryl-1H-imidazoles.[7]

      • Polar Aprotic Solvents: DMF and DMSO can also be good choices, particularly in metal-catalyzed reactions.[8]

      • Green Solvents: Glycerol and ionic liquids are environmentally benign alternatives that can lead to high yields.[9][10]

    • Solubility Issues: Poor solubility of starting materials can significantly lower yields.[8][10] If you observe undissolved starting material, consider switching to a solvent with better solubilizing properties for your specific substrates.

Troubleshooting Workflow for Low Yield:

Caption: A systematic approach to troubleshooting low yields in imidazole synthesis.

Issue 2: Formation of an Insoluble, Dark-Colored Side Product

Q: During my imidazole synthesis, I'm observing the formation of a significant amount of a dark, insoluble material. What is this, and how can I prevent it?

A: The formation of a dark, insoluble material is often indicative of polymerization or the formation of complex side products. In syntheses starting from diaminomaleonitrile (DAMN), for example, this is a common issue.

Potential Cause & Solution:

  • Polymeric Byproducts: Starting materials like DAMN can undergo thermal self-condensation, leading to the formation of insoluble, nitrogen-rich polymers.[11]

    • Prevention Strategy:

      • Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.

      • Order of Addition: In some cases, the order in which reactants are added can influence the formation of side products. Consider adding the more reactive species slowly to a solution of the other reactants.

      • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.

Issue 3: Difficulty in Purifying the Imidazole Product

Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. My crude material contains unreacted starting materials and other impurities. What purification strategies are most effective for imidazoles?

A: Imidazoles can be challenging to purify due to their basicity and polarity. A combination of techniques is often necessary.

Recommended Purification Protocols:

  • Acid-Base Extraction: This is a highly effective method for separating basic imidazole derivatives from non-basic impurities.

    • Protocol for N-Alkylated Imidazoles:

      • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

      • Transfer to a separatory funnel and wash with an acidic aqueous solution (e.g., 1 M HCl). The basic imidazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Neutralize the aqueous layer by slowly adding a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[12]

      • The neutral imidazole product will either precipitate (if insoluble in water) or can be extracted back into an organic solvent.[12]

      • Dry the final organic solution with an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[12]

  • Recrystallization: If your imidazole is a solid, recrystallization is an excellent method for obtaining highly pure material.

    • Solvent Selection Protocol:

      • In a test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or solvent mixtures like ethanol/water).

      • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[12]

    • General Procedure:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[12]

      • Dry the crystals under vacuum.

  • Column Chromatography: This is a versatile technique for separating imidazoles from impurities with different polarities.

    • Stationary Phase: Silica gel is most common, but alumina can also be used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can help prevent the basic imidazole from tailing on the silica gel.

    • Troubleshooting Co-elution: If your product co-elutes with an impurity, try implementing a gradient elution or changing the solvent system.

Purification Strategy Flowchart:

Caption: A decision-making flowchart for purifying imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in the Debus-Radziszewski synthesis?

A1: Ammonium acetate serves as the source of two nitrogen atoms in the imidazole ring. It is in equilibrium with ammonia and acetic acid, with the ammonia acting as the nucleophile in the condensation reactions with the dicarbonyl compound and the aldehyde. Acetic acid, formed in situ, can also act as a catalyst for the dehydration steps.

Q2: Can I use a primary amine instead of ammonium acetate to synthesize an N-substituted imidazole?

A2: Yes, this is a common modification of the Debus-Radziszewski synthesis. By replacing one equivalent of ammonia with a primary amine, you can directly synthesize N-substituted imidazoles in good yields.[13] This four-component reaction involves a 1,2-dicarbonyl, an aldehyde, a primary amine, and ammonium acetate.

Q3: My starting aldehyde is sensitive and prone to side reactions. Are there any strategies to mitigate this?

A3: Aldehyde sensitivity can be a challenge. Consider the following:

  • Protecting Groups: If the aldehyde has other reactive functional groups, you may need to use a protecting group strategy.[14] For the aldehyde itself, they can be protected as O-tert-butyldimethylsilylimidazolyl aminals, which are stable under various conditions but can be removed with fluoride ions or acetic acid.[15]

  • Milder Reaction Conditions: Using milder catalysts and lower reaction temperatures can help to minimize side reactions of the aldehyde.

  • One-Pot, Multicomponent Reactions: These reactions, where all components are mixed together at the start, can sometimes be advantageous as the reactive aldehyde is consumed in situ, keeping its concentration low and reducing the likelihood of side reactions.[16][17]

Q4: How does microwave irradiation improve imidazole synthesis?

A4: Microwave irradiation can significantly enhance the synthesis of imidazoles in several ways:

  • Increased Reaction Rates: Microwaves provide rapid and efficient heating, leading to a dramatic reduction in reaction times compared to conventional heating methods.[3]

  • Higher Yields: The rapid heating can minimize the formation of side products, often resulting in higher isolated yields.[2][3]

  • Solvent-Free Conditions: Microwave-assisted synthesis can often be performed under solvent-free conditions, which is environmentally friendly and can simplify workup.[2]

Q5: Are there "green" or more sustainable methods for synthesizing imidazoles?

A5: Yes, there is a growing focus on developing more sustainable synthetic routes. Key strategies include:

  • Green Solvents: Using water, ethanol, glycerol, or ionic liquids instead of traditional volatile organic compounds.[7][9]

  • Catalysis: Employing recyclable heterogeneous catalysts or biodegradable organocatalysts.[6][18]

  • Energy Efficiency: Utilizing microwave irradiation or ultrasound-assisted synthesis to reduce energy consumption and reaction times.[19]

  • Multicomponent Reactions: These reactions are inherently more efficient as they combine several steps into a single operation, reducing waste and saving time.[17]

Data Summary

Table 1: Effect of Solvent on the Yield of 2,4,5-Trisubstituted Imidazoles

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1DMSO1409075[20]
2DMF140-65[20]
3ButanolReflux2085[20][21]
4EthanolReflux7076[20][21]
5MethanolReflux9074[20][21]
6WaterReflux9010[21]
7Toluene110-67[21]
8Ethanol/Water (1:1)Reflux-90[7]
9Glycerol90-High[10]

Table 2: Comparison of Catalysts for Imidazole Synthesis

CatalystReaction TypeKey AdvantagesReference
ZnCl₂-UreaTriaryl-1H-imidazole synthesisExcellent yields (up to 99%), low-melting mixture[2]
Silicotungstic AcidTrisubstituted imidazole synthesisHigh yields (94%) at optimal concentration[2]
Lactic AcidTrisubstituted imidazole synthesisBiodegradable, good yields (92%)[2]
Co₃O₄ NanoparticlesTetrasubstituted imidazole synthesisReusable, high yields, short reaction times[5]
HBF₄-SiO₂Tri- and Tetrasubstituted imidazole synthesisRecyclable, high catalytic activity[22]
DABCOTri- and Tetrasubstituted imidazole synthesisExcellent yields (92%), mild conditions[2]

References

  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Technical Support Center: Purification of Imidazole Deriv
  • Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives.
  • Technical Support Center: Optimizing Imidazole Synthesis. Benchchem.
  • Common side products in Imidazo[4,5-d]imidazole synthesis and removal. Benchchem.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition.
  • Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Taylor & Francis Online.
  • Imidazole Synthesis Procedure. Organic Syntheses.
  • Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.
  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Versatile imidazole synthesis via multicomponent reaction approach. Scilit.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Multicomponent Synthesis of 2-Imidazolines.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing).
  • A Convenient Protecting Group for Aldehydes. Synlett.
  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Reaction conditions evaluation for imidazole synthesis.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Pharmaguideline.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Removal of Imidazole
  • Imidazole synthesis. Organic Chemistry Portal.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to 2-Substituted Imidazole Synthesis

Welcome to our comprehensive technical support center dedicated to the synthesis of 2-substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical support center dedicated to the synthesis of 2-substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our focus is on elucidating the "why" behind experimental challenges and offering practical, field-proven solutions to overcome them.

Introduction

The imidazole nucleus, particularly when substituted at the 2-position, is a privileged scaffold in medicinal chemistry and materials science, featuring in a vast array of biologically active compounds.[1] However, the synthesis of these valuable molecules is not without its challenges. This guide will navigate you through the common pitfalls encountered in popular synthetic routes, empowering you to optimize your reactions, maximize yields, and simplify purification.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during the synthesis of 2-substituted imidazoles, categorized by the synthetic method.

The Debus-Radziszewski Synthesis

This classic multi-component reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is a workhorse for preparing polysubstituted imidazoles.[1][2] However, it is often plagued by issues of low yield and side product formation.[3]

Question: My Debus-Radziszewski reaction is giving a low yield of the desired 2-substituted imidazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the Debus-Radziszewski synthesis are a frequent complaint and can stem from several factors. Let's break down the potential culprits and their solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Excessive heat can lead to the degradation of reactants and products, while insufficient temperature will result in a sluggish or incomplete reaction. The optimal temperature is highly substrate-dependent. A good starting point is often refluxing in a suitable solvent, but a systematic temperature screen is recommended for optimization.

    • Stoichiometry: The molar ratio of your reactants is critical. An excess of the ammonia source, such as ammonium acetate, is often employed to drive the reaction towards the imidazole product.

    • Solvent Choice: The polarity of the solvent affects the solubility of your starting materials and the stability of reaction intermediates. Glacial acetic acid is a common choice, but for substrates with poor solubility, exploring other solvents like ethanol or even aqueous mixtures may be beneficial.

  • Inherent Reactivity of Starting Materials:

    • Aldehyde Substituents: The electronic nature of the substituents on your aldehyde can significantly influence the reaction rate and yield. Electron-withdrawing groups on the aromatic ring of the aldehyde tend to facilitate the reaction, while strong electron-donating groups can sometimes lead to lower yields.

  • Formation of Side Products:

    • A significant contributor to low yields is the formation of unwanted side products, most notably oxazoles.[3] This occurs through a competing reaction pathway where the dicarbonyl compound reacts with the aldehyde before the incorporation of the second nitrogen atom.

To systematically troubleshoot low yields, consider the following experimental workflow:

Experimental Workflow: Optimizing the Debus-Radziszewski Reaction

start Low Yield Observed check_stoichiometry Verify Stoichiometry (Excess NH4OAc?) start->check_stoichiometry optimize_temp Optimize Temperature (Screen 80-120°C) check_stoichiometry->optimize_temp If correct change_solvent Screen Solvents (e.g., Acetic Acid, Ethanol) optimize_temp->change_solvent If no improvement tlc_analysis Monitor by TLC for Side Products change_solvent->tlc_analysis If still low purification Isolate and Characterize Byproducts tlc_analysis->purification If side products present end Optimized Yield tlc_analysis->end If no side products, re-evaluate conditions purification->end reactants 1,2-Dicarbonyl + Aldehyde + NH3 diimine Diimine Intermediate reactants->diimine High [NH3] oxazole_intermediate Hemiacetal Intermediate reactants->oxazole_intermediate Low [NH3] imidazole Desired Imidazole Product diimine->imidazole oxazole Oxazole Byproduct oxazole_intermediate->oxazole

Caption: Competing reaction pathways in the Debus-Radziszewski synthesis.

Synthesis from α-Haloketones and Amidines

The condensation of an α-haloketone with an amidine is a robust and widely used method for the preparation of 2,4-disubstituted imidazoles. [4][5]While generally reliable, this reaction can present its own set of challenges.

Question: My imidazole synthesis from an α-haloketone and an amidine is resulting in a complex mixture of products and a low yield of the desired compound. What could be going wrong?

Answer:

A messy reaction in this synthesis often points to issues with the stability of the reactants or the reaction conditions. Here's a breakdown of potential problems and their solutions:

  • Decomposition of the α-Haloketone: α-Haloketones can be unstable, especially under basic conditions or at elevated temperatures. [4]To mitigate this, it is often best to add the α-haloketone solution slowly to the reaction mixture containing the amidine, thereby keeping its instantaneous concentration low. [4]

  • Inappropriate Solvent System: The polarity of your solvent is crucial for solubilizing both the polar amidine salt and the less polar α-haloketone. A mixture of solvents, such as aqueous tetrahydrofuran (THF), has been shown to be effective. [4][5]

  • Incorrect Base: The choice of base is critical. A mild base like potassium bicarbonate is often preferred as it is strong enough to neutralize the acid formed during the reaction without promoting the decomposition of the α-haloketone. [4]Stronger bases should be used with caution.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also lead to increased decomposition of the α-haloketone. Refluxing in aqueous THF is a common starting point, but optimization may be necessary. [4] Table 1: Troubleshooting the α-Haloketone and Amidine Synthesis

Problem Potential Cause Recommended Solution
Low Yield Decomposition of α-haloketoneAdd α-haloketone slowly to the reaction mixture.
Poor solubility of reactantsUse a mixed solvent system like aqueous THF. [4][5]
Incomplete reactionIncrease reaction time and monitor by TLC.
Multiple Products Use of a strong baseSwitch to a milder base like potassium bicarbonate. [4]
High reaction temperatureOptimize the temperature to balance reaction rate and stability.
Difficulty in Purification Residual starting materialsEnsure the reaction goes to completion.
Formation of byproductsOptimize reaction conditions to minimize side reactions.
The Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing imidazole-2-thiones from α-amino ketones or aldehydes and a thiocyanate source. The resulting 2-thioimidazoles can then be desulfurized to yield the corresponding 2-substituted imidazoles. [6][7][8] Question: I'm having trouble with the desulfurization of my 2-thioimidazole prepared via the Marckwald synthesis. The reaction is either incomplete or gives a low yield. What are some effective desulfurization methods and how can I troubleshoot them?

Answer:

The desulfurization step is indeed a critical and sometimes challenging part of this synthetic sequence. Several methods can be employed, each with its own set of potential issues.

  • Oxidative Desulfurization:

    • Reagents: Common oxidizing agents include nitric acid, hydrogen peroxide, and sodium nitrite in an acidic medium.

    • Troubleshooting:

      • Incomplete Reaction: This can be due to insufficient oxidant or a reaction temperature that is too low. A slight excess of the oxidizing agent may be necessary, and gentle heating can sometimes facilitate the reaction.

      • Side Reactions: Over-oxidation can lead to the formation of unwanted byproducts. Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial. Monitoring the reaction by TLC is highly recommended to avoid over-reaction.

  • Reductive Desulfurization:

    • Reagents: Raney nickel is a classic reagent for this transformation.

    • Troubleshooting:

      • Inactive Raney Nickel: The activity of Raney nickel can vary. Ensure you are using a freshly prepared and active batch.

      • Incomplete Reaction: A sufficient excess of Raney nickel and an adequate reaction time are necessary for complete desulfurization. The reaction is often carried out at elevated temperatures.

      • Product Adsorption: The product can sometimes adsorb onto the surface of the Raney nickel, leading to lower isolated yields. Thorough washing of the nickel catalyst with a suitable solvent after filtration is important.

A Modern Alternative: Electrochemical Desulfurization

Recently, electrochemical methods have emerged as a greener and more efficient alternative for the desulfurization of 2-thioimidazoles. These methods often proceed under mild conditions and avoid the use of hazardous reagents.

The Van Leusen Imidazole Synthesis

The Van Leusen synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from imines and tosylmethyl isocyanide (TosMIC). [9][10]A three-component variation where the imine is formed in situ is also widely used. [9] Question: My Van Leusen imidazole synthesis is giving a low yield, and I'm observing the formation of an oxazole byproduct. How can I address these issues?

Answer:

Low yields and oxazole formation are the most common problems encountered in the Van Leusen synthesis.

  • Low Yield:

    • Inefficient Imine Formation: In the three-component reaction, the in situ formation of the imine from the aldehyde and amine is the first step. If this equilibrium is unfavorable, the overall yield of the imidazole will be low. Using a dehydrating agent can sometimes help, but often simply allowing sufficient time for imine formation before adding the TosMIC is effective.

    • Decomposition of TosMIC: TosMIC can be sensitive to strongly basic conditions and elevated temperatures. It's important to use a suitable base (e.g., potassium carbonate) and to control the reaction temperature.

    • Hydrolysis of Intermediates: While the reaction is generally tolerant of small amounts of water, excess water can lead to the hydrolysis of intermediates.

  • Oxazole Formation:

    • The formation of an oxazole is a competing side reaction that occurs when the aldehyde reacts directly with TosMIC before the imine is formed. [9] * Prevention: To suppress oxazole formation, ensure that the imine is formed in high concentration before the addition of TosMIC. This can be achieved by:

      • Pre-forming the Imine: In a two-step procedure, synthesize and isolate the imine before reacting it with TosMIC.

      • Optimizing the One-Pot Procedure: In the three-component reaction, allow the aldehyde and amine to react for a sufficient period (e.g., 30-60 minutes) before adding the TosMIC.

FAQ: Purification and Characterization

Question: I have synthesized a 2-substituted imidazole, but I am struggling to separate it from a regioisomeric byproduct by column chromatography. What strategies can I use to improve the separation?

Answer:

Separating regioisomers of substituted imidazoles can be a significant challenge due to their similar polarities. Here are several approaches you can take to improve your separation:

  • Optimize Your Column Chromatography:

    • Solvent System Screening: Don't rely on a single solvent system. Systematically screen a range of solvent mixtures with varying polarities. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or even a small amount of a more polar solvent like acetone can make a significant difference.

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a shallow gradient can often improve the resolution between closely eluting compounds.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity. For more challenging separations, reversed-phase chromatography (C18) may be effective.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective solution. Chiral HPLC columns, while designed for enantiomers, can sometimes resolve regioisomers. [11][12][13]

  • Recrystallization:

    • If your product is a solid, recrystallization can be a powerful purification technique for removing isomers. The key is to find a solvent system in which the desired isomer has significantly different solubility from the undesired one. This often requires screening a wide range of solvents and solvent mixtures.

  • Derivatization:

    • In some cases, it may be possible to selectively react one of the isomers to form a derivative that has very different chromatographic properties. After separation, the derivative can be converted back to the desired imidazole. This is a more involved approach but can be effective when all else fails.

Detailed Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol provides a detailed, step-by-step method for the synthesis of a classic 2-substituted imidazole.

Materials:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 0.1 mL)

  • Ammonium acetate (10 mmol, 771 mg)

  • Glacial acetic acid (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (10 mmol).

  • Solvent Addition: Add glacial acetic acid (5 mL) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL). A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any residual acetic acid and ammonium salts.

  • Drying: Dry the solid product in a desiccator or a vacuum oven.

  • Purification (Optional): The crude product is often of high purity. However, if further purification is required, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

Conclusion

The synthesis of 2-substituted imidazoles, while a cornerstone of modern chemistry, requires careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying principles of these reactions and the common pitfalls associated with them, researchers can significantly improve their success rates. This guide provides a foundation for diagnosing and solving common experimental challenges, ultimately enabling the efficient synthesis of these important heterocyclic compounds.

References

  • Scribd. Radziszewskis Imidazole Synthesis. Available from: [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Available from: [Link]

  • ResearchGate. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available from: [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • TSI Journals. The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Available from: [Link]

  • Polymer Chemistry. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

  • PubMed. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. Available from: [Link]

  • JETIR. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Available from: [Link]

  • ResearchGate. HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available from: [Link]

  • ResearchGate. What is the best way to synthesize 2-substituted imidazole?. Available from: [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

  • Journal of Heterocyclic Chemistry. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Available from: [Link]

  • Reddit. Separating Regioisomers using Preparative TLC. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of Imidazole Compounds

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of imidazole-containing compounds. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of imidazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic scaffold. Our goal is to provide field-proven insights and robust troubleshooting strategies, moving beyond simple protocols to explain the underlying chemical principles that govern purification success.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the handling and purification of imidazole derivatives.

Q1: What are the most common impurities found in crude imidazole reaction mixtures? A1: Impurities are highly dependent on the synthetic route. However, common classes include unreacted starting materials, residual catalysts, and side-products such as isomers or over-reaction products.[1][2] For instance, in syntheses involving glyoxal, quinoxaline-type impurities can sometimes form.[2] A thorough analysis of the crude material by techniques like LC-MS is crucial before selecting a purification strategy.

Q2: My imidazole solution becomes very cold when I dissolve it in water. Is this normal? A2: Yes, this is a normal and expected phenomenon. The dissolution of imidazole in water is an endothermic process, meaning it absorbs heat from the surroundings, causing the temperature of the solution to drop.[3]

Q3: My imidazole derivative seems to be degrading during purification on a silica gel column. What is happening? A3: Imidazole derivatives can be susceptible to degradation on standard silica gel, which is inherently acidic.[4] The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups, which can catalyze decomposition, especially for sensitive compounds.[4] Prolonged exposure to the stationary phase exacerbates this issue.[4]

Q4: How can I efficiently remove unreacted imidazole (used as a catalyst or reagent) from my final product? A4: Since imidazole is a basic compound, a simple acid-base extraction is often effective. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid (e.g., 1 M HCl).[4] The imidazole will be protonated and move into the aqueous layer, leaving the neutral product in the organic phase. This is a common and effective workup step.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, causality-driven solutions to more complex purification challenges, organized by technique.

Column Chromatography

Column chromatography is a primary tool for purifying imidazole compounds, but it is not without its challenges.

Q: My imidazole derivative is co-eluting with an impurity during column chromatography. How can I improve the separation? A: Co-elution occurs when compounds have similar affinities for the stationary and mobile phases. Several strategies can be employed to resolve this:

  • Optimize the Mobile Phase: If using an isocratic (constant solvent) system, switch to a gradient elution.[4] Start with a low-polarity solvent system and gradually increase the polarity. This often provides better resolution for compounds with close Rf values.[4] Experiment with different solvent systems entirely; common choices for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[4]

  • Add a Basic Modifier: The basicity of the imidazole ring often leads to strong interactions with the acidic silica gel, causing peak tailing and poor separation. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase can significantly improve peak shape and alter selectivity.[4]

  • Change the Stationary Phase: If silica gel fails, consider an alternative. Neutral or basic alumina can be an excellent choice for basic compounds like imidazoles, as it minimizes the strong acidic interactions that cause tailing and degradation.[4] For less polar derivatives, reverse-phase chromatography (e.g., C18 silica) might also provide the necessary selectivity.[4]

  • Improve Sample Loading: Instead of loading the sample dissolved in a solvent ("wet loading"), try "dry loading." This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. This technique often leads to sharper bands and superior separation.[4]

Q: My purification yield is extremely low after column chromatography. What are the likely causes and solutions? A: Low recovery is a frustrating but solvable problem. The primary culprits are irreversible adsorption and on-column degradation.

  • Irreversible Adsorption: Your compound may be binding too strongly to the acidic sites on the silica gel.[4]

    • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine before running the column.[4] Alternatively, switching to a less acidic stationary phase like neutral alumina can prevent this issue.[4]

  • Compound Instability: The compound may be decomposing during the purification process.[4]

    • Solution: Minimize the compound's contact time with the stationary phase by using flash chromatography (applying pressure to speed up the elution).[4] If instability is confirmed, it may be necessary to use a different purification method or introduce a protecting group on the imidazole ring prior to chromatography.[6][7]

start Low Yield After Column Chromatography check_adsorption Possibility of Irreversible Adsorption on Silica? start->check_adsorption check_stability Possibility of On-Column Degradation? start->check_stability check_adsorption->check_stability  No solution_adsorption Switch to Alumina OR Deactivate Silica with Et3N check_adsorption->solution_adsorption  Yes solution_stability Use Flash Chromatography (Reduce Contact Time) check_stability->solution_stability  Yes solution_coelution Analyze 'Empty' Fractions (Potential Co-elution with non-UV active impurity) check_stability->solution_coelution  No

Caption: Decision tree for diagnosing low yield in chromatography.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be identified.

Q: I cannot find a suitable solvent to recrystallize my imidazole derivative. A: The ideal solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[4][8]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).[4] A methodical approach is key.

  • Two-Solvent System: This is often the solution when no single solvent works. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy.[8] Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[4]

Q: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do? A: Oiling out occurs when the compound comes out of solution above its melting point or when the solution is too concentrated.[4]

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help moderate the cooling rate.[4]

  • Reduce Concentration: Your solution may be too concentrated. Add more of the hot solvent to the mixture and reheat until the solution is clear before attempting to cool it again.[4]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can provide nucleation sites. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[4] Alternatively, if you have a small amount of pure solid, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[4]

Acid-Base Extraction

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.

Q: I neutralized the acidic aqueous layer, but my imidazole compound did not precipitate. Where is it? A: This is a common issue, especially with highly functionalized or low molecular weight imidazoles. There are two primary reasons:

  • High Water Solubility: Some imidazole derivatives are highly soluble in water even in their neutral form.[4] If precipitation does not occur, you must perform a back-extraction. After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane to recover your compound.[4]

  • Salt Formation: Using a strong acid for the initial extraction and a strong base for neutralization can create a high concentration of salt (e.g., NaCl) in the aqueous layer.[4] This can increase the solubility of your compound. If possible, using a weaker acid or base (like saturated sodium bicarbonate) can mitigate this effect.[4]

Part 3: Data Summaries and Experimental Protocols

Table 1: Comparison of Common Purification Techniques for Imidazole Derivatives
Purification TechniqueTypical Starting PurityAchievable Final PurityExpected YieldKey AdvantagesKey Limitations
Column Chromatography <90%>98%60-80%High resolution for complex mixtures.[9]Can be time-consuming and may lead to product loss on the stationary phase.[4][9]
Recrystallization 85-95%>99%70-90%Excellent for final polishing; highly scalable.[9]Requires finding a suitable solvent system; potential for significant product loss.[8][9]
Acid-Base Extraction 70-90%95-98%80-95%Effective for removing non-basic or non-acidic impurities; fast.[9]May not separate compounds with similar pKa values; risk of emulsion formation.[4][9]

Data compiled from typical laboratory outcomes and may vary based on the specific compound and conditions.[9]

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This protocol is a general guideline and requires optimization for each specific compound.[4]

  • Column Preparation: Select a column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[4]

  • Sample Preparation: Dissolve the crude imidazole derivative (e.g., 100 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform dry loading as described in the troubleshooting section.[4]

  • Loading and Elution: Carefully load the sample onto the top of the silica bed. Begin elution with the starting mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate) based on TLC analysis.[4] If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[4]

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
  • Solvent Selection: Place a small amount of the crude product (~20 mg) in a test tube. Add a test solvent dropwise. If it dissolves immediately at room temperature, the solvent is unsuitable for single-solvent recrystallization.[8] If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent.[8]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[8]

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]

start Crude Imidazole Compound check_purity Initial Purity >85% and Product is a Solid? start->check_purity check_impurities Are impurities primarily neutral or acidic? check_purity->check_impurities  No recrystallize Attempt Recrystallization (High Purity Polish) check_purity->recrystallize  Yes acid_base Perform Acid-Base Extraction check_impurities->acid_base  Yes chromatography Use Column Chromatography check_impurities->chromatography  No (Complex Mixture)

Caption: Flowchart for selecting an initial purification strategy.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • BenchChem Technical Support Team. (2025). Issues with imidazole buffer preparation and pH adjustment. Benchchem.
  • Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Sodium Imidazole Reaction Products. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.
  • BenchChem Technical Support Team. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low bioactivity in synthesized imidazole-based compounds. Benchchem.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Reddit User Discussion. (2023). Removal of Imidazole from my crude product solution. Reddit.
  • Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20).

Sources

Troubleshooting

Technical Support Center: 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Welcome to the technical support guide for 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. The information herein is structured in a practical question-and-answer format, addressing potential challenges and explaining the scientific rationale behind experimental designs.

Section 1: General Stability and Handling

Q1: What are the primary stability concerns for 2-(1-Methyl-1H-imidazol-2-yl)ethanol in a laboratory setting?

When working with 2-(1-Methyl-1H-imidazol-2-yl)ethanol, the main stability concerns are its susceptibility to oxidation and photodegradation. The imidazole moiety, a core component of the molecule, is known to be sensitive to oxidative conditions and high-intensity light.[1] The primary alcohol group is also a potential site for oxidation. Therefore, proper storage and handling are critical to maintain the integrity of the compound.

Key Recommendations:

  • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Handling: When preparing solutions, use de-gassed solvents and avoid prolonged exposure to ambient light. For long-term solution storage, amber vials are recommended.

Section 2: Forced Degradation Studies & Chemical Pathways

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2] These studies are a regulatory requirement for understanding the stability-indicating properties of analytical methods.[3]

Q2: I need to perform a forced degradation study. What conditions should I use and what are the expected degradation pathways?

A comprehensive forced degradation study should expose the molecule to hydrolytic, oxidative, photolytic, and thermal stress.[2][4] Based on the structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, the most significant degradation is expected under oxidative and photolytic conditions.

The table below summarizes recommended starting conditions for a forced degradation study, based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Site
Acid Hydrolysis 0.1 M HCl60°C - 80°CUp to 72 hrsImidazole Ring (generally stable)
Base Hydrolysis 0.1 M NaOH60°C - 80°CUp to 72 hrsImidazole Ring (potential for base-mediated oxidation)[1]
Oxidation 3% H₂O₂Room TempUp to 24 hrsEthanol Side Chain , Imidazole Ring
Thermal Dry Heat80°C - 105°CUp to 72 hrsOverall Molecule
Photolytic UV (254 nm) & Visible LightRoom TempPer ICH Q1B GuidelinesImidazole Ring
Q3: What is the most likely oxidative degradation pathway for this molecule?

The primary alcohol on the ethanol side chain is the most probable site of initial oxidation. This is a common metabolic and chemical pathway for primary alcohols. The oxidation can proceed in a stepwise manner.

  • Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2-(1-Methyl-1H-imidazol-2-yl)acetaldehyde .

  • Oxidation to Carboxylic Acid: If the oxidative conditions are strong enough, the aldehyde can be further oxidized to the carboxylic acid, (1-Methyl-1H-imidazol-2-yl)acetic acid .

This pathway is analogous to the observed oxidation of similar benzimidazole-ethanol structures to their corresponding ketones or acids.[6][7] Additionally, harsh oxidative conditions can lead to the formation of N-oxides or even cleavage of the imidazole ring.[1]

Q4: How does photodegradation affect the imidazole ring?

The imidazole ring is known to be susceptible to photodegradation, particularly through photosensitized oxidation.[8] Exposure to UV or high-intensity visible light, especially in the presence of oxygen and photosensitizers, can generate reactive oxygen species like singlet oxygen.[8][9] This can lead to complex degradation pathways, including the formation of ring-opened products.[8] Studies on other imidazole-containing drugs, such as daclatasvir, have confirmed the photosensitivity of the imidazole moiety, leading to multiple degradants.[1]

Below is a conceptual diagram illustrating the primary anticipated chemical degradation pathways.

G cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent 2-(1-Methyl-1H-imidazol-2-yl)ethanol Aldehyde 2-(1-Methyl-1H-imidazol-2-yl)acetaldehyde Parent->Aldehyde Mild Oxidation (e.g., H₂O₂) Acid (1-Methyl-1H-imidazol-2-yl)acetic acid Aldehyde->Acid Strong Oxidation Parent_Photo 2-(1-Methyl-1H-imidazol-2-yl)ethanol RingOpened Ring-Opened Products Parent_Photo->RingOpened UV/Vis Light + O₂

Caption: Proposed chemical degradation pathways for 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Section 3: Biological Degradation Pathways

Q5: Is 2-(1-Methyl-1H-imidazol-2-yl)ethanol readily biodegradable?

It is unlikely that this compound is readily biodegradable. Research indicates that while the core imidazole ring can be degraded by certain microorganisms, N-substituted imidazoles are often poorly biodegradable.[10] The N-methyl group on your molecule likely blocks the enzymatic attack required for common microbial degradation pathways, such as the urocanase pathway responsible for histidine degradation.[10]

Q6: What are the potential metabolic pathways in vivo?

In a biological system (e.g., in vivo metabolism), the degradation would primarily be enzymatic.

  • Oxidation by P450 Enzymes: Cytochrome P450 enzymes are a likely candidate for metabolizing this compound.[11] They can catalyze the oxidation of the primary alcohol to an aldehyde and then a carboxylic acid, similar to the chemical oxidative pathway.

  • Conjugation: The primary alcohol group could also undergo Phase II metabolism via glucuronidation or sulfation, making the compound more water-soluble for excretion.

Section 4: Experimental Protocols & Troubleshooting

Q7: Can you provide a step-by-step protocol for conducting a forced degradation study and monitoring the results?

Certainly. This protocol outlines a general workflow for stress testing and analysis by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for a typical forced degradation study.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-(1-Methyl-1H-imidazol-2-yl)ethanol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration, typically 1 mg/mL.

  • Application of Stress:

    • For Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final stress concentration of 0.1 M acid/base. Heat in a water bath at 60-80°C. Take time points (e.g., 2, 8, 24, 48 hours).

    • For Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final stress concentration of 3%. Keep at room temperature and protect from light. Take time points (e.g., 1, 4, 8, 24 hours).

    • For Thermal: Place the solid API in a controlled-temperature oven. Also, prepare a solution and expose it to heat.

    • For Photolysis: Expose the solid API and a solution of the API to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

  • Sample Quenching and Preparation:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 1 mL of 0.2 M NaOH to the acid sample).

    • Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often a good starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify the mass of the parent compound and any new peaks (degradants).

Q8: My HPLC chromatogram shows multiple new peaks after stress testing. How do I confirm they are actual degradants?

This is a common and important question. Here’s a troubleshooting guide:

  • Run a Control Sample: Always run a "time zero" or unstressed sample prepared in the same manner (including neutralization steps) as your stressed samples. This helps differentiate true degradants from artifacts of sample preparation.

  • Mass Balance: A good stability-indicating method should account for all the material. The sum of the parent API peak area and all degradant peak areas should remain relatively constant across all samples. A significant drop in total peak area might indicate that some degradants are not being detected by your method (e.g., they don't have a chromophore or have precipitated).

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the parent peak. If the peak is spectrally pure, it indicates that no degradants are co-eluting.

  • Mass Spectrometry (LC-MS): This is the most definitive tool. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peaks. You can then compare these masses to the predicted masses of potential degradants (e.g., M+16 for an oxidation product).

References

  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: [Link]

  • Request PDF. (n.d.). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions. ResearchGate. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Metabolism of Imidazole by a Pseudomonad. National Institutes of Health. Available at: [Link]

  • PubMed. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Available at: [Link]

  • Journal of Materials Chemistry A. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. Available at: [Link]

  • Chemchart. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Various spectroscopic methods.... Available at: [Link]

  • PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PubMed. (2024). Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol. Available at: [Link]

  • Asian Publication Corporation. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Available at: [Link]

  • Frontiers. (n.d.). Microbial Biotransformation to Obtain New Antifungals. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction scheme of 1-(1H-benzo[d]imidazol-2-yl)ethanol to.... Available at: [Link]

  • PubChem. (n.d.). acetone degradation I (to methylglyoxal) | Pathway. Available at: [Link]

  • Wikipedia. (n.d.). Histamine. Available at: [Link]

  • Wikipedia. (n.d.). Ibogaine. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. Available at: [Link]

  • NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Ruthenium Complex Based on 2,6-Bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and Catalytical Oxidation Property of 1-(1H-Benzo[.... Available at: [Link]-imidazol-2-ylet)

Sources

Optimization

Technical Support Center: 2-(1-Methyl-1H-imidazol-2-yl)ethanol - Impurity Troubleshooting and Removal

Welcome to the technical support center for 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Methyl-1H-imidazol-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the highest purity of your product for reliable downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Impurity Profile

Question 1: What are the most common synthetic routes to 2-(1-Methyl-1H-imidazol-2-yl)ethanol, and what impurities should I anticipate?

There are two primary synthetic pathways to 2-(1-Methyl-1H-imidazol-2-yl)ethanol, each with a distinct impurity profile that can affect the final product's purity.

Route A: Lithiation of 1-Methylimidazole followed by reaction with Ethylene Oxide.

This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong base like n-butyllithium, followed by quenching with ethylene oxide.

  • Anticipated Impurities:

    • Unreacted 1-Methylimidazole: Incomplete lithiation or quenching can lead to the carryover of this starting material.

    • Di-adducts and Polymeric Species: Reaction of the desired product with ethylene oxide can form poly(ethylene glycol) chains attached to the imidazole ring.

    • Positional Isomers: Although less common, trace amounts of other isomers may form depending on reaction conditions.

    • Residual Base and Quenching Reagents: Salts formed during the workup (e.g., lithium salts) can be present.

Route B: N-Alkylation of a pre-functionalized imidazole or C-alkylation of 1-methylimidazole.

A common approach involves the reaction of 1-methylimidazole with a 2-haloethanol (e.g., 2-chloroethanol).

  • Anticipated Impurities:

    • Unreacted 1-Methylimidazole: Incomplete reaction will leave this starting material in the crude product.

    • Unreacted 2-Chloroethanol: Excess or unreacted haloethanol can be a persistent impurity.

    • Over-alkylation Products: The product itself can be further alkylated, leading to quaternary imidazolium salts.

    • Solvent Adducts: Depending on the solvent used (e.g., DMF, DMSO), solvent-related impurities may be present.

Troubleshooting Purification

Question 2: I am having trouble removing unreacted 1-methylimidazole from my product. What are the best strategies?

Unreacted 1-methylimidazole is a common impurity due to its relatively low boiling point and high polarity, making its complete removal challenging.

Causality: The similar polarity of 1-methylimidazole and the target product can lead to co-elution during chromatography and co-solubility during extraction.

Troubleshooting Steps:

  • Aqueous Wash with Mild Acid:

    • Rationale: The basicity of 1-methylimidazole allows for its selective protonation and extraction into an acidic aqueous phase.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or citric acid).

      • Monitor the pH of the aqueous layer to ensure it remains acidic.

      • Separate the organic layer, and wash with brine to remove residual acid and water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Fractional Distillation under Reduced Pressure:

    • Rationale: If the boiling points of 1-methylimidazole and the product are sufficiently different, fractional distillation can be effective. This is often a preferred method on a larger scale.

    • Considerations: This method is most effective when the boiling point difference is significant. A high-efficiency distillation column is recommended.

  • Chromatographic Separation:

    • Rationale: While challenging due to similar polarities, optimization of column chromatography can achieve separation.

    • Protocol: A detailed protocol is provided in the "Purification Protocols" section below.

Question 3: My final product is a viscous oil or a low-melting solid with a brownish tint. What is the likely cause and how can I fix it?

A colored and non-crystalline product often indicates the presence of polymeric or degradation impurities.

Causality:

  • Polymerization: Ethylene oxide is prone to polymerization, especially in the presence of trace amounts of acid or base.

  • Degradation: The imidazole ring can be susceptible to oxidation or degradation under harsh reaction or workup conditions (e.g., high temperatures, strong acids/bases). Forced degradation studies show that imidazole derivatives can degrade under oxidative and thermal stress.[1][2][3]

Troubleshooting Steps:

  • Activated Carbon Treatment (Decolorization):

    • Rationale: Activated carbon has a high surface area and can adsorb colored impurities and trace metals.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate).

      • Add a small amount of activated carbon (typically 1-5% w/w).

      • Stir the mixture at room temperature for 30-60 minutes.

      • Filter the mixture through a pad of celite to remove the carbon.

      • Concentrate the filtrate under reduced pressure.

  • Recrystallization:

    • Rationale: If the product is a solid, recrystallization is a powerful technique for removing both colored and colorless impurities.[4]

    • Protocol: A detailed protocol is provided in the "Purification Protocols" section below.

  • Column Chromatography:

    • Rationale: For oily products or when recrystallization is ineffective, column chromatography can separate the desired product from higher molecular weight polymeric impurities.

    • Protocol: A detailed protocol is provided in the "Purification Protocols" section below.

Purification Protocols

Protocol 1: Column Chromatography for General Purification

This protocol is designed for the removal of a broad range of impurities, including unreacted starting materials and side products.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Methanol, Dichloromethane

  • Triethylamine (optional, as a tailing suppressor)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column as a dry powder for better resolution.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).

    • Gradually increase the polarity of the eluent (gradient elution). A common gradient is from 100% hexanes to 100% ethyl acetate, followed by the introduction of methanol (e.g., 0-10% methanol in ethyl acetate or dichloromethane).

    • Expert Tip: The basic nature of the imidazole ring can cause tailing on the acidic silica gel. To mitigate this, add 0.1-1% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization for High Purity Solid Product

This protocol is ideal for obtaining a highly pure, crystalline final product.

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

  • Good Single Solvents to Screen: Ethanol, Isopropanol, Ethyl Acetate, Toluene.

  • Common Solvent Pairs to Screen:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene/Hexanes

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary

Impurity Typical Source Recommended Removal Method(s)
1-MethylimidazoleUnreacted starting materialAqueous acid wash, Fractional distillation, Column chromatography
2-ChloroethanolUnreacted starting materialAqueous wash, Column chromatography
Polymeric SpeciesEthylene oxide polymerizationColumn chromatography, Recrystallization
Colored ImpuritiesDegradation productsActivated carbon treatment, Recrystallization, Column chromatography
Quaternary Imidazolium SaltsOver-alkylationAqueous wash, Recrystallization

Visual Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude 2-(1-Methyl-1H-imidazol-2-yl)ethanol AqueousWash Aqueous Acid Wash Crude->AqueousWash Remove basic impurities Distillation Fractional Distillation Crude->Distillation For volatile impurities Carbon Activated Carbon Treatment Crude->Carbon Remove color ColumnChrom Column Chromatography AqueousWash->ColumnChrom Recrystallization Recrystallization Distillation->Recrystallization Carbon->ColumnChrom ColumnChrom->Recrystallization Final polishing PureProduct Pure Product Recrystallization->PureProduct HPLC HPLC Analysis for Purity PureProduct->HPLC NMR NMR for Structural Confirmation PureProduct->NMR

Caption: General purification workflow for 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • National Programme on Technology Enhanced Learning (NPTEL). (n.d.). Recrystallization. Indian Institute of Technology Kharagpur. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol for Researchers and Drug Development Professionals

Introduction 2-(1-Methyl-1H-imidazol-2-yl)ethanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted imidazole ring linked to an ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted imidazole ring linked to an ethanol group, is present in numerous therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-(1-Methyl-1H-imidazol-2-yl)ethanol, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Significance of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

The imidazole-ethanol scaffold is a versatile pharmacophore. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in biological systems. The hydroxyl group of the ethanol side chain provides a handle for further functionalization, allowing for the modulation of a molecule's physicochemical properties and biological activity. Consequently, 2-(1-Methyl-1H-imidazol-2-yl)ethanol serves as a crucial starting material in the development of new drugs targeting a range of diseases.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies have been identified for the preparation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol:

  • Lithiation of 1-Methylimidazole followed by Electrophilic Quenching: A powerful and regioselective method.

  • Grignard Reaction of a 2-Halo-1-methylimidazole: A classic organometallic approach.

  • Direct Alkylation of 1-Methylimidazole with Ethylene Oxide: A potentially more direct but challenging route.

Each of these methods possesses distinct advantages and disadvantages in terms of yield, scalability, safety, and cost-effectiveness. The following sections provide a detailed examination of each approach.

Method 1: Synthesis via Lithiation of 1-Methylimidazole

This method is arguably the most efficient and regioselective for the synthesis of 2-substituted imidazoles. The acidic proton at the C2 position of the imidazole ring can be selectively abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic 2-lithio-1-methylimidazole intermediate. This intermediate can then be reacted with a suitable two-carbon electrophile, such as ethylene oxide or formaldehyde, to introduce the desired hydroxyethyl group at the 2-position.

Mechanistic Rationale

The high acidity of the C2 proton of 1-methylimidazole (pKa ≈ 36) allows for its selective deprotonation by n-BuLi in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting 2-lithio species is a potent nucleophile that readily attacks the electrophilic carbon of an epoxide or a carbonyl compound. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

lithiation_mechanism cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Protonation 1-MeIm 1-Methylimidazole Li-Im 2-Lithio-1-methylimidazole 1-MeIm->Li-Im THF, -78 °C nBuLi n-BuLi nBuLi->Li-Im Alkoxide Lithium alkoxide intermediate Li-Im->Alkoxide EO Ethylene Oxide EO->Alkoxide Product 2-(1-Methyl-1H-imidazol-2-yl)ethanol Alkoxide->Product H3O+ H₃O⁺ H3O+->Product

Figure 1: Reaction pathway for the synthesis via lithiation.
Experimental Protocol

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene Oxide or Paraformaldehyde

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add freshly distilled 1-methylimidazole (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methylimidazole.

  • Route A (using Ethylene Oxide): Bubble ethylene oxide gas (1.5 eq.) through the solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Route B (using Formaldehyde): Add freshly depolymerized paraformaldehyde (1.5 eq.) portion-wise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

Advantages and Disadvantages
  • Advantages: High regioselectivity for the C2 position, generally good yields, and a well-established and reliable method.

  • Disadvantages: Requires strictly anhydrous conditions and low temperatures, use of pyrophoric n-BuLi necessitates careful handling, and ethylene oxide is a toxic and flammable gas.

Method 2: Synthesis via Grignard Reaction

The Grignard reaction provides a viable alternative to the lithiation method. This approach involves the preparation of a Grignard reagent from a 2-halo-1-methylimidazole, which is then reacted with formaldehyde to yield the desired primary alcohol.

Mechanistic Rationale

The first step is the synthesis of a 2-halo-1-methylimidazole, typically 2-bromo-1-methylimidazole, which can be prepared from 1-methylimidazole. The Grignard reagent is then formed by reacting the 2-bromo-1-methylimidazole with magnesium metal in an ethereal solvent. This organomagnesium compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup liberates the alcohol.

grignard_mechanism cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Reaction with Formaldehyde cluster_step3 Step 3: Protonation BromoIm 2-Bromo-1-methylimidazole Grignard 1-Methyl-2-imidazolyl- magnesium bromide BromoIm->Grignard THF Mg Mg Mg->Grignard MgAlkoxide Magnesium alkoxide intermediate Grignard->MgAlkoxide HCHO Formaldehyde HCHO->MgAlkoxide Product 2-(1-Methyl-1H-imidazol-2-yl)ethanol MgAlkoxide->Product H3O+ H₃O⁺ H3O+->Product

Figure 2: Reaction pathway for the synthesis via Grignard reaction.
Experimental Protocol

Part A: Synthesis of 2-Bromo-1-methylimidazole

  • Follow a literature procedure for the bromination of 1-methylimidazole, for example, using N-bromosuccinimide (NBS) in a suitable solvent.

Part B: Grignard Reaction

Materials:

  • 2-Bromo-1-methylimidazole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromo-1-methylimidazole (1.0 eq.) in anhydrous THF dropwise to the activated magnesium. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.

  • Add freshly depolymerized paraformaldehyde (1.5 eq.) portion-wise to the Grignard solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Advantages and Disadvantages
  • Advantages: Avoids the use of highly pyrophoric n-BuLi. Grignard reagents are generally less reactive and easier to handle than organolithiums.

  • Disadvantages: Requires the preparation of the 2-halo-1-methylimidazole precursor, which adds an extra step. The formation of the Grignard reagent can sometimes be difficult to initiate. Yields can be variable.[1]

Method 3: Direct Alkylation with Ethylene Oxide

In principle, the direct reaction of 1-methylimidazole with ethylene oxide could provide the most atom-economical route to the target molecule. However, this reaction is challenging due to the potential for N-alkylation at the N3 position and the relatively low nucleophilicity of the imidazole ring for C-alkylation.

Mechanistic Considerations

For C2-alkylation to occur, the C2 position of 1-methylimidazole needs to be the most nucleophilic site. Under neutral or basic conditions, the lone pair on the N3 nitrogen is generally more nucleophilic, leading to the formation of an imidazolium salt. To achieve C2-alkylation, the reaction may require acidic conditions to protonate the imidazole ring, potentially activating the C2 position, or the use of a specific catalyst that directs the reaction to the desired carbon atom. A patent describes the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in the presence of sulfuric and formic acids, suggesting that acidic catalysis can promote C-alkylation on the imidazole ring.[2]

alkylation_mechanism 1-MeIm 1-Methylimidazole Product 2-(1-Methyl-1H-imidazol-2-yl)ethanol 1-MeIm->Product C2-Alkylation (Desired) SideProduct N3-alkylation product 1-MeIm->SideProduct N3-Alkylation (Side Reaction) EO Ethylene Oxide EO->Product EO->SideProduct

Figure 3: Possible reaction pathways for direct alkylation.
Experimental Protocol (Hypothetical, based on related procedures)

Materials:

  • 1-Methylimidazole

  • Ethylene Oxide

  • Sulfuric Acid (concentrated)

  • Formic Acid

  • Sodium Hydroxide (NaOH)

  • Suitable solvent (e.g., a high-boiling point ether)

Procedure:

  • In a high-pressure reactor, prepare a solution of 1-methylimidazole (1.0 eq.) in a mixture of formic acid and sulfuric acid.

  • Introduce ethylene oxide (excess) into the reactor.

  • Heat the reaction mixture to an elevated temperature (e.g., 70-110 °C) for several hours.[2]

  • After cooling, carefully neutralize the reaction mixture with a solution of NaOH.

  • Extract the product with a suitable organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by distillation or chromatography.

Advantages and Disadvantages
  • Advantages: Potentially the most direct and atom-economical route.

  • Disadvantages: Significant challenges with regioselectivity, with N-alkylation being a likely side reaction. May require high temperatures and pressures, posing safety and equipment challenges. The development of a selective catalytic system is likely necessary for this method to be viable.

Quantitative Comparison of Synthesis Methods

ParameterMethod 1: LithiationMethod 2: Grignard ReactionMethod 3: Direct Alkylation
Starting Materials 1-Methylimidazole, n-BuLi, Ethylene Oxide/Formaldehyde2-Bromo-1-methylimidazole, Mg, Formaldehyde1-Methylimidazole, Ethylene Oxide
Number of Steps 12 (including precursor synthesis)1
Typical Yield Good to ExcellentModerate to GoodVariable, potentially low
Reaction Conditions Low temperature (-78 °C), anhydrousModerate temperature, anhydrousHigh temperature and/or pressure may be needed
Safety Concerns Pyrophoric n-BuLi, toxic ethylene oxideFlammable solvents, initiation of GrignardToxic and flammable ethylene oxide, high pressure
Scalability Moderate, requires specialized equipment for low temperaturesGoodPotentially good if selectivity issues are resolved
Cost-Effectiveness Moderate, cost of n-BuLi and anhydrous solventsGood, cheaper reagentsPotentially very good if efficient

Conclusion

For the laboratory-scale synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol where high purity and good yields are paramount, the lithiation of 1-methylimidazole (Method 1) is the recommended approach due to its superior regioselectivity and reliability. While it requires stringent reaction conditions and careful handling of pyrophoric reagents, the procedure is well-precedented for related transformations.

The Grignard reaction (Method 2) offers a reasonable alternative, particularly if the handling of n-butyllithium is a major concern. Although it involves an additional synthetic step to prepare the halo-imidazole precursor, the overall process may be considered safer for less experienced personnel.

The direct alkylation with ethylene oxide (Method 3) remains a largely underdeveloped route for this specific target. While it holds promise for a highly efficient and atom-economical process, significant research and development would be required to overcome the challenges of regioselectivity and to establish a robust and scalable protocol.

Researchers and drug development professionals should carefully consider the scale of their synthesis, available equipment, safety protocols, and economic factors when selecting the most appropriate method for their application.

References

Sources

Comparative

Biological activity of 2-(1-Methyl-1H-imidazol-2-yl)ethanol versus other imidazole derivatives

An In-Depth Comparative Analysis of the Potential Biological Activity of 2-(1-Methyl-1H-imidazol-2-yl)ethanol and Other Imidazole Derivatives Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Potential Biological Activity of 2-(1-Methyl-1H-imidazol-2-yl)ethanol and Other Imidazole Derivatives

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the potential biological activities of the lesser-studied compound, 2-(1-Methyl-1H-imidazol-2-yl)ethanol, against other well-characterized imidazole derivatives. Due to the limited publicly available data on 2-(1-Methyl-1H-imidazol-2-yl)ethanol, this analysis will focus on structure-activity relationships (SAR) to infer its potential therapeutic applications. We will explore its structural similarities to known antifungal, anticancer, and antimicrobial agents and provide detailed experimental protocols for assessing these potential activities.

Structure-Activity Relationship (SAR) Analysis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

The structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol features a central imidazole ring, which is a key pharmacophore in many bioactive molecules. The N-methylation at position 1 and the ethanol substituent at position 2 are critical for its potential interactions with biological targets.

  • N-Methylation: The presence of a methyl group on the imidazole nitrogen can significantly impact the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. This modification can also influence its binding affinity to target enzymes or receptors.

  • Ethanol Substituent: The 2-hydroxyethyl group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. The flexibility of this side chain allows it to adopt various conformations to fit into an active site.

To understand the potential biological activities of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, we will compare it with two well-known imidazole derivatives: Clotrimazole (antifungal) and Metronidazole (antimicrobial).

Comparative Analysis with Known Imidazole Derivatives

Antifungal Activity: A Comparison with Clotrimazole

Clotrimazole is a broad-spectrum antifungal agent that inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition is achieved by targeting the enzyme lanosterol 14α-demethylase.

Structural Comparison:

Feature2-(1-Methyl-1H-imidazol-2-yl)ethanolClotrimazole
Core ImidazoleImidazole
N1-Substituent MethylNone (part of a trityl group)
C2-Substituent EthanolNone
Other Substituents NoneTrityl group at N1, Chloro-phenyl group at C5

While structurally simpler, the imidazole core of 2-(1-Methyl-1H-imidazol-2-yl)ethanol suggests a potential for antifungal activity. The N-methyl and 2-ethanol groups may influence its ability to interact with fungal enzymes.

Experimental Protocol for Antifungal Susceptibility Testing:

A standard method to assess antifungal activity is the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Susceptibility Testing:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare fungal inoculum (e.g., Candida albicans) inc1 Add fungal inoculum to each well prep1->inc1 prep2 Serially dilute test compounds in 96-well plates prep2->inc1 inc2 Incubate plates at 35°C for 24-48 hours inc1->inc2 ana1 Read absorbance at 600 nm or visually inspect for growth inc2->ana1 ana2 Determine Minimum Inhibitory Concentration (MIC) ana1->ana2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Antimicrobial Activity: A Comparison with Metronidazole

Metronidazole is a nitroimidazole antibiotic used to treat anaerobic bacterial and parasitic infections. Its mechanism of action involves the reduction of its nitro group within the anaerobic cell, leading to the production of cytotoxic free radicals that damage DNA.

Structural Comparison:

Feature2-(1-Methyl-1H-imidazol-2-yl)ethanolMetronidazole
Core ImidazoleNitroimidazole
N1-Substituent Methyl2-hydroxyethyl
C2-Substituent EthanolMethyl
Other Substituents NoneNitro group at C5

The key difference is the absence of a nitro group in 2-(1-Methyl-1H-imidazol-2-yl)ethanol, which is essential for Metronidazole's mechanism of action. This suggests that if it possesses antimicrobial properties, it would likely be through a different mechanism.

Experimental Protocol for Antimicrobial Susceptibility Testing:

The antibacterial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare bacterial inoculum (e.g., E. coli, S. aureus) inc1 Add bacterial inoculum to each well prep1->inc1 prep2 Serially dilute test compounds in 96-well plates prep2->inc1 inc2 Incubate plates at 37°C for 18-24 hours inc1->inc2 ana1 Measure optical density (OD600) inc2->ana1 ana2 Determine Minimum Inhibitory Concentration (MIC) ana1->ana2

Caption: Workflow for determining the MIC of antibacterial compounds.

Potential Anticancer Activity

Many imidazole derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include enzyme inhibition (e.g., kinases, histone deacetylases) and disruption of microtubule dynamics. Given the prevalence of the imidazole scaffold in anticancer drugs, it is plausible that 2-(1-Methyl-1H-imidazol-2-yl)ethanol could exhibit some cytotoxic activity against cancer cell lines.

Experimental Protocol for In Vitro Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Assay:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis cell1 Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates cell2 Allow cells to adhere overnight cell1->cell2 treat1 Treat cells with varying concentrations of the test compound cell2->treat1 treat2 Incubate for 24-72 hours treat1->treat2 assay1 Add MTT solution to each well and incubate treat2->assay1 assay2 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals assay1->assay2 read1 Measure absorbance at 570 nm assay2->read1 read2 Calculate cell viability and IC50 value read1->read2

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a compound using the MTT assay.

Conclusion

While there is a scarcity of direct experimental data on the biological activity of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a comparative analysis based on its structural features and the known activities of other imidazole derivatives provides a framework for future investigation. Its imidazole core, N-methylation, and ethanol substituent suggest the potential for antifungal, antimicrobial, or anticancer properties. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the biological profile of this and other novel imidazole compounds. Further research is warranted to elucidate its specific mechanisms of action and therapeutic potential.

References

  • Crowley, P. D., & Gallagher, H. C. (2014). Clotrimazole as a pharmaceutical: past, present and future. Journal of applied microbiology, 117(3), 611–617.
  • NIH. (n.d.). Clotrimazole. National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Gupta, P., & Chauhan, D. (2023). A review on imidazole derivatives: Synthesis and biological activities. Materials Today: Proceedings, 80, 2748-2757.
  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical infectious diseases, 50(Supplement_1), S16-S23.
  • NIH. (n.d.). Metronidazole. National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Zhang, L., et al. (2014). Imidazole-based compounds as anticancer agents: a mini-review. Anti-cancer agents in medicinal chemistry, 14(3), 344-359.
Validation

A Comparative Analysis of the Antifungal Efficacy of Imidazole-Ethanol Derivatives and Existing Antifungal Drugs

Introduction: The Evolving Landscape of Antifungal Drug Discovery The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical pra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. Azole antifungals have long been a cornerstone of anti-infective therapy, valued for their broad-spectrum activity and favorable safety profile. Within this class, imidazole-based compounds continue to be a fertile ground for the development of new therapeutic agents. This guide provides a comparative analysis of the antifungal efficacy of a promising class of compounds, 2-(1-Methyl-1H-imidazol-2-yl)ethanol derivatives and their structural analogs, benchmarked against established antifungal drugs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by experimental data and methodological insights.

The Mechanistic Underpinning: Targeting Fungal Cell Membrane Integrity

Imidazole antifungals, including the derivatives under discussion, exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This mechanism is initiated by the binding of the imidazole nitrogen atom to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] Inhibition of this enzyme halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors in the cell membrane.[1][2] The consequence is a cascade of detrimental effects, including altered membrane fluidity and permeability, and malfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2][3]

cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane Ergosterol Ergosterol (Maintains Membrane Integrity) Disruption Membrane Disruption & Cell Death Ergosterol->Disruption Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion CYP51->Ergosterol Synthesis CYP51->Ergosterol Blocked Imidazole Imidazole Derivatives Imidazole->CYP51 Inhibition Inhibition

Caption: Mechanism of action of imidazole antifungal agents.

Comparative In Vitro Efficacy: A Look at Structural Analogs

While specific data for 2-(1-Methyl-1H-imidazol-2-yl)ethanol derivatives are limited in publicly available literature, valuable insights can be drawn from structurally related compounds, particularly 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. These analogs share the core imidazole-ethanol scaffold, a key pharmacophore for antifungal activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these analogs against various pathogenic Candida species, in comparison to the widely used antifungal drug, fluconazole.

Table 1: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Aromatic Biphenyl Ester Derivatives (6a-c) Compared to Fluconazole

CompoundMean MIC (µg/mL) vs C. albicansMean MIC (µg/mL) vs non-albicans Candida spp.
6c 1.7 ± 1.41.9 ± 2.0
Fluconazole --
(-)-6a vs C. krusei-30 times more active than Fluconazole
(-)-6b vs C. krusei-90 times more active than Fluconazole

Data extracted from a study by De Vita et al.[4]

Table 2: Antifungal Activity of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Ester Derivative (5a) Compared to Fluconazole

CompoundMIC (µmol/mL) vs C. albicans
5a 0.0833
Fluconazole >1.6325

Data extracted from a study by Ghorab et al.[5]

Table 3: Antifungal Activity of (2-methyl-1H-imidazol-1-yl)methanol (SAM3) Compared to Fluconazole

CompoundMean MIC (µg/mL) against Candida spp.
SAM3 200
Fluconazole Lower than SAM3 by a factor of 2.27

Data extracted from a study by Ionescu et al.[2]

These findings suggest that modifications to the core imidazole-ethanol structure, such as the addition of aromatic ester groups, can significantly enhance antifungal potency, in some cases surpassing that of fluconazole, particularly against resistant strains like Candida krusei.[4] The stereochemistry of these molecules also plays a critical role, with enantiomers exhibiting vastly different levels of activity.[4]

Structure-Activity Relationship (SAR): Key to Potency

The antifungal activity of imidazole derivatives is intricately linked to their molecular structure. Key structural features that influence efficacy include:

  • The Imidazole Ring: This moiety is essential for coordinating with the heme iron in the active site of lanosterol 14α-demethylase.

  • Substituents on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as halogens, on the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity to the target enzyme.

  • The Side Chain: The nature of the substituent on the ethanol hydroxyl group is a critical determinant of antifungal potency. Ester and carbamate functionalities have been shown to enhance activity.

  • Lipophilicity: A balanced lipophilicity is crucial for the compound to effectively cross the fungal cell membrane and reach its intracellular target.

Core Imidazole-Ethanol Core R1 R1: Substituents on Phenyl Ring (e.g., Halogens) Core->R1 Influences Binding Affinity R2 R2: Side Chain on Ethanol (e.g., Esters, Ethers) Core->R2 Modulates Potency Activity Antifungal Activity R1->Activity R2->Activity

Caption: Key structural determinants of antifungal activity.

Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal efficacy data, standardized methodologies are imperative. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted reference methods for broth dilution antifungal susceptibility testing of yeasts.

CLSI M27 Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the yeast to be tested, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the yeast suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Start Start PrepStock Prepare Antifungal Stock Solution Start->PrepStock SerialDilute Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Plate SerialDilute->Inoculate PrepInoculum Prepare Standardized Yeast Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: CLSI M27 Broth Microdilution Workflow.

Conclusion and Future Directions

The exploration of 2-(1-Methyl-1H-imidazol-2-yl)ethanol derivatives and their analogs represents a promising avenue in the quest for novel antifungal agents. The data from structurally related compounds indicate that this chemical scaffold is a viable starting point for the development of potent inhibitors of fungal growth. The enhanced activity observed with specific substitutions underscores the importance of continued structure-activity relationship studies to optimize the antifungal profile of these molecules.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of a broader range of 2-(1-Methyl-1H-imidazol-2-yl)ethanol derivatives. Direct comparative studies against a panel of clinically relevant fungal pathogens, including resistant isolates, alongside existing first- and second-line antifungal drugs, are crucial to ascertain their therapeutic potential. Furthermore, elucidation of their pharmacokinetic and toxicological profiles will be essential for their progression as viable drug candidates.

References

  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187–217.
  • Ionescu, M. A., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceuticals, 16(1), 113. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79.
  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European journal of medicinal chemistry, 57, 478-486. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST definitive document E.Def 7.3.
  • Ghorab, M. M., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 159. [Link]

Sources

Comparative

A Comparative Guide to Imidazole-Based Catalysts in Epoxy Resin Curing: Spotlight on 2-(1-Methyl-1H-imidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer chemistry and materials science, the selection of a catalyst is pivotal to tailoring the properties of the final product. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and materials science, the selection of a catalyst is pivotal to tailoring the properties of the final product. This guide offers an in-depth comparison of the catalytic performance of 2-(1-Methyl-1H-imidazol-2-yl)ethanol and other related catalysts in the context of epoxy resin curing. By examining experimental data and elucidating the underlying reaction mechanisms, we aim to provide a comprehensive resource for professionals seeking to optimize their curing processes.

Introduction: The Role of Imidazole Derivatives in Catalysis

Imidazole and its derivatives are a versatile class of heterocyclic compounds that have found widespread application as catalysts and curing agents in various chemical transformations.[1][2] Their utility stems from the unique electronic properties of the imidazole ring, which can function as a nucleophile, a proton shuttle, and a precursor to N-heterocyclic carbenes (NHCs). In the curing of epoxy resins, imidazoles act as potent catalysts, initiating and propagating the polymerization of epoxy monomers to form a durable, cross-linked network.[3][4]

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a member of this family, distinguished by the presence of a hydroxyethyl group at the 2-position and a methyl group on one of the nitrogen atoms. These structural features can influence its catalytic activity, solubility, and handling properties compared to other imidazole derivatives.

Mechanism of Imidazole-Catalyzed Epoxy Curing

The catalytic action of imidazoles in epoxy curing is a well-studied process. The tertiary amine nitrogen of the imidazole ring acts as the primary catalytic center. The generally accepted mechanism involves the nucleophilic attack of this nitrogen on the electrophilic carbon of the oxirane ring of the epoxy monomer. This results in the formation of a zwitterionic adduct, which then initiates a chain-growth anionic polymerization. The alkoxide anion generated in the process can then attack another epoxy group, propagating the polymer chain.[1][3]

For imidazoles with an N-H proton (e.g., imidazole, 2-methylimidazole), this proton can also participate in the reaction, leading to the formation of a 1:1 adduct that can further react and become incorporated into the polymer network.[5] In the case of fully substituted imidazoles like 1-methylimidazole, the catalytic cycle is believed to involve regeneration of the catalyst.[4] The presence of a hydroxyl group in 2-(1-Methyl-1H-imidazol-2-yl)ethanol can potentially co-initiate the polymerization, adding another layer of complexity and control to the curing process.

Epoxy_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Cross-linking Imidazole Imidazole (Catalyst) Epoxy1 Epoxy Monomer Imidazole->Epoxy1 Nucleophilic Attack Adduct Zwitterionic Adduct Epoxy1->Adduct Epoxy2 Another Epoxy Monomer Adduct->Epoxy2 Anionic Attack Polymer Growing Polymer Chain Epoxy2->Polymer Polymer->Epoxy2 Chain Growth Network Cross-linked Polymer Network Polymer->Network Cross-linking

Figure 1: Simplified mechanism of imidazole-catalyzed epoxy resin curing.

Comparative Catalytic Performance

The choice of imidazole catalyst significantly impacts the curing kinetics and the final properties of the epoxy resin. Factors such as steric hindrance around the catalytic nitrogen, the basicity of the imidazole, and the presence of other functional groups all play a role.

A comparative study on the curing of a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin with various imidazoles provides valuable insights into their relative activities.[1] The curing times were determined at 150°C and 180°C using an indentation method.

CatalystCuring Time at 150°C (seconds)Curing Time at 180°C (seconds)
Imidazole12030
2-Methylimidazole3010
1-Methylimidazole18060
2-Ethylimidazole6020
2-Phenylimidazole30090
2-Ethyl-4-methylimidazole4015

Table 1: Comparison of curing times for various imidazole catalysts with a DGEBA epoxy resin.[1]

From the data, it is evident that substitution on the imidazole ring has a profound effect on the curing time. 2-Methylimidazole exhibits the fastest curing time, likely due to a combination of electronic effects and minimal steric hindrance.[1] In contrast, 1-methylimidazole, which is structurally analogous to 2-(1-Methyl-1H-imidazol-2-yl)ethanol (differing by the substituent at the 2-position), shows a significantly longer curing time. This suggests that the methyl group on the nitrogen might slightly reduce the nucleophilicity of the catalytic nitrogen or introduce some steric hindrance. The bulky phenyl group in 2-phenylimidazole drastically slows down the reaction.

While direct experimental data for 2-(1-Methyl-1H-imidazol-2-yl)ethanol was not found in the reviewed literature, we can extrapolate its potential performance. The presence of the hydroxyethyl group at the 2-position might lead to a slightly slower initial reaction compared to 2-methylimidazole due to steric bulk. However, the hydroxyl group could participate in the curing process, potentially leading to a more complex and beneficial final network structure.

Comparison with Other Catalyst Classes

While imidazoles are highly effective, other classes of curing agents are also widely used for epoxy resins, each offering a unique set of properties.

Catalyst ClassTypical Curing ConditionsKey AdvantagesKey Disadvantages
Aliphatic Amines Room temperatureFast curing at ambient temperatures.[6]Strong odor, potential for skin irritation, sensitivity to moisture ("amine blush").[7][8]
Cycloaliphatic Amines Room or elevated temperatureGood water and chemical resistance, low blushing tendency.[7]Slower curing than aliphatic amines.
Aromatic Amines Elevated temperatureHigh thermal stability and chemical resistance in the cured product.[6]Solid or high-viscosity liquids, require high curing temperatures.[6]
Polyamides Room temperatureGood flexibility and moisture resistance.[8]Lower chemical resistance compared to amines.[7]
Anhydrides High temperature with acceleratorExcellent thermal and electrical properties, low viscosity, long pot life.[8]Require high temperatures for curing, can be sensitive to moisture.
Imidazoles Wide range (room to high temp.)High catalytic efficiency, wide range of curing temperatures, excellent mechanical properties of the cured resin.[2]Can have a very short pot life without formulation adjustments.[9]

Table 2: General comparison of different classes of epoxy curing agents.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the catalytic performance of different curing agents, standardized experimental protocols are essential.

Sample Preparation
  • Preheat the epoxy resin (e.g., DGEBA type) to a specified temperature (e.g., 60°C) to reduce its viscosity.

  • Accurately weigh the desired amount of the imidazole catalyst or other curing agent. For imidazoles, a typical loading is between 1 and 10 parts per hundred of resin (phr).[1][10]

  • Add the catalyst to the preheated epoxy resin.

  • Thoroughly mix the components for a specified time (e.g., 10 minutes) using a mechanical stirrer or a planetary centrifugal mixer to ensure a homogeneous mixture.[11]

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

Determination of Curing Time by Indentation Method

This method provides a simple and practical way to determine the gel time or curing time at a specific temperature.[1]

  • Place a small, pre-weighed amount of the epoxy-catalyst mixture in a vessel on a hot plate set to the desired curing temperature (e.g., 150°C or 180°C).

  • Start a timer immediately.

  • Periodically pierce the surface of the resin mixture with a sharp object (e.g., a pin or a small spatula).

  • Record the time at which the pin no longer pierces the surface of the resin. This is considered the curing time.

Curing Profile Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the kinetics of the curing reaction by measuring the heat flow associated with the polymerization.

  • Accurately weigh a small amount (typically 5-10 mg) of the uncured epoxy-catalyst mixture into a DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak temperature, and the total heat of reaction (enthalpy) can be determined from the thermogram, providing valuable information about the curing process.

Figure 2: Experimental workflow for evaluating the catalytic performance of epoxy curing agents.

Conclusion

2-(1-Methyl-1H-imidazol-2-yl)ethanol, as a member of the imidazole family, is expected to be an effective catalyst for the curing of epoxy resins. Based on the performance of structurally similar compounds, it is likely to offer a moderate curing speed, which can be advantageous in applications requiring a longer pot life than that provided by highly reactive catalysts like 2-methylimidazole. The presence of the hydroxyethyl group may offer additional benefits in terms of the final polymer network structure and properties.

The selection of an optimal catalyst requires a careful consideration of the desired curing profile, the intended application of the cured resin, and the processing conditions. By understanding the structure-activity relationships of different imidazole derivatives and comparing them with other classes of curing agents, researchers and professionals can make informed decisions to achieve the desired performance characteristics in their epoxy-based systems. This guide provides a foundational framework for this selection process, emphasizing the importance of systematic experimental evaluation.

References

  • Kim, D. H., & Lee, J. K. (2011). A comparison of some imidazoles in the curing of epoxy resin. Journal of Applied Polymer Science, 122(5), 3243-3249. [Link]

  • Barton, J. M., & Hamerton, I. (1992). A comparison of some imidazole catalysts as epoxy curing agents. Journal of Applied Polymer Science, 45(7), 1277-1288. [Link]

  • Farkas, A., & Strohm, P. F. (1968). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science, 12(1), 159-168. [Link]

  • Ricciardi, F., Romanchick, W. A., & Joullié, M. M. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490. [Link]

  • Joullié, M. M., & Ricciardi, F. (1985). Mechanism of imidazole catalysis in the curing of epoxy resins. A reinvestigation. Journal of Polymer Science: Polymer Chemistry Edition, 23(10), 2689-2703. [Link]

  • Li, W., et al. (2021). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. Polymers, 13(21), 3791. [Link]

  • Air Products and Chemicals, Inc. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]

  • Cheng, J., et al. (2021). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. Polymers, 13(21), 3791. [Link]

  • Polymer Innovation Blog. (2023, February 13). Accelerators for Amine Curing Agents. [Link]

  • Pavlukovich, S. A., et al. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences, 376, 01015. [Link]

  • Epoxy Differences. (n.d.). Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct. [Link]

  • European Patent Office. (1986). Poyol/imidazole curing agents for epoxy resins (EP 0086102 B1). [Link]

  • VICHEM. (2023, August 13). Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with heter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with heterocyclic compounds, particularly imidazole derivatives, a robust and multi-faceted analytical approach is paramount. This guide provides an in-depth, technically-focused comparison of standard spectroscopic techniques for the structural validation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a compound of interest in medicinal chemistry.

This document eschews a rigid, templated format in favor of a logical, causality-driven narrative. As senior application scientists, we recognize that true scientific integrity lies not just in the data itself, but in the rationale behind its acquisition and interpretation. Every experimental choice and analytical step is explained, creating a self-validating system of protocols and data interpretation.

The Imperative of Orthogonal Spectroscopic Techniques

To establish the structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol with a high degree of confidence, a single analytical technique is insufficient. Instead, we employ a suite of orthogonal spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and their combined data provide a comprehensive and validated structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration of proton signals, we can deduce the connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum

Based on established empirical models and spectral databases, the predicted ¹H NMR spectrum of 2-(1-Methyl-1H-imidazol-2-yl)ethanol in a standard deuterated solvent like CDCl₃ would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Imidazole H-4/H-5~6.8 - 7.2Doublet1H eachProtons on the imidazole ring, deshielded by the aromatic system and heteroatoms.
N-CH₃~3.6Singlet3HMethyl group attached to the nitrogen of the imidazole ring.
-CH₂- (adjacent to imidazole)~2.8Triplet2HMethylene group deshielded by the adjacent aromatic imidazole ring.
-CH₂- (adjacent to -OH)~3.8Triplet2HMethylene group deshielded by the electronegative oxygen atom.
-OHVariable (broad)Singlet1HThe chemical shift of the hydroxyl proton is concentration and temperature dependent and often appears as a broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy

A high-resolution ¹H NMR spectrum should be acquired using a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(1-Methyl-1H-imidazol-2-yl)ethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. The spectrum should be referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of 2-(1-Methyl-1H-imidazol-2-yl)ethanol would display the following signals:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Imidazole C-2~145Quaternary carbon attached to two nitrogen atoms, highly deshielded.
Imidazole C-4~128Aromatic carbon in the imidazole ring.
Imidazole C-5~120Aromatic carbon in the imidazole ring.
N-CH₃~33Methyl carbon attached to nitrogen.
-CH₂- (adjacent to imidazole)~30Aliphatic carbon adjacent to the imidazole ring.
-CH₂- (adjacent to -OH)~60Aliphatic carbon attached to the electronegative oxygen atom.
Experimental Protocol: ¹³C NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The FT-IR spectrum of 2-(1-Methyl-1H-imidazol-2-yl)ethanol is expected to show characteristic absorption bands for its key functional groups:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=N (imidazole ring)1500-1600Stretching
C-N (imidazole ring)1300-1400Stretching
C-O (alcohol)1000-1200Stretching
Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small drop of the neat liquid sample of 2-(1-Methyl-1H-imidazol-2-yl)ethanol directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS): Determining Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, 2-(1-Methyl-1H-imidazol-2-yl)ethanol (Molecular Weight: 126.16 g/mol ) is expected to show:

m/z (mass-to-charge ratio) Proposed Fragment Interpretation
126[C₆H₁₀N₂O]⁺•Molecular ion (M⁺•)
95[C₅H₇N₂]⁺Loss of the ethanol side chain (-CH₂CH₂OH)
81[C₄H₅N₂]⁺Fragmentation of the imidazole ring
Experimental Protocol: GC-MS

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A GC-MS system equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-based or mid-polarity column).

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Comprehensive Structural Validation: A Symphony of Data

The true power of this multi-technique approach lies in the convergence of data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while the FT-IR spectrum confirms the presence of key functional groups. Finally, the mass spectrum provides the molecular weight and fragmentation patterns that are consistent with the proposed structure.

G cluster_0 Spectroscopic Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR GCMS GC-MS Analysis Start->GCMS Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Validation Structural Validation Data_Analysis->Validation

Caption: Workflow for the spectroscopic validation of 2-(1-Methyl-1H-imidazol-2-yl)ethanol.

G cluster_NMR NMR Data cluster_IR FT-IR Data cluster_MS MS Data Structure 2-(1-Methyl-1H-imidazol-2-yl)ethanol C₆H₁₀N₂O H_NMR ¹H NMR: - Imidazole Protons - N-CH₃ Singlet - Two -CH₂- Triplets - -OH Singlet Structure->H_NMR Proton Environment C_NMR ¹³C NMR: - 6 Unique Carbon Signals - Imidazole Carbons - N-CH₃ Carbon - Aliphatic Carbons Structure->C_NMR Carbon Skeleton IR FT-IR: - O-H Stretch (~3400 cm⁻¹) - C=N Stretch (~1550 cm⁻¹) - C-O Stretch (~1100 cm⁻¹) Structure->IR Functional Groups MS Mass Spec: - Molecular Ion at m/z 126 - Key Fragments at m/z 95 & 81 Structure->MS Molecular Weight & Fragmentation

Caption: Correlation of spectroscopic data to the molecular structure.

By integrating these diverse datasets, we can confidently assert the structure of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, providing a solid foundation for further research and development activities. This guide serves as a blueprint for a rigorous and scientifically sound approach to the structural elucidation of novel compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • MestReNova, Mestrelab Research. NMR Prediction. [Link]

Comparative

A Comparative Study on the Stability of Substituted Imidazoles: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. The imidazole scaffold, a ubiquitous feature in pharmaceuticals and functional material...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. The imidazole scaffold, a ubiquitous feature in pharmaceuticals and functional materials, presents a fascinating case study in how subtle changes in chemical structure can dramatically influence a compound's robustness. This guide provides an in-depth, comparative analysis of the stability of variously substituted imidazoles, supported by experimental data and detailed protocols. We will explore the theoretical underpinnings of imidazole stability and delve into practical methodologies for assessing thermal, hydrolytic, photolytic, and oxidative degradation.

The Imidazole Ring: A Privileged Scaffold with Tunable Stability

The imidazole ring is an aromatic heterocycle, and its stability is largely attributed to the delocalization of its π-electrons.[1] However, the introduction of substituents can significantly alter the electron density distribution within the ring, thereby impacting its susceptibility to various degradation pathways. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in determining the overall stability of the molecule.[2]

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density of the imidazole ring, which can enhance its stability against certain electrophilic attacks. Conversely, electron-withdrawing groups (EWGs) , such as nitro and cyano groups, decrease the electron density, potentially making the ring more susceptible to nucleophilic attack but can also influence other stability aspects.[2]

This guide will dissect these electronic and steric effects in the context of four key stability-indicating parameters:

  • Thermal Stability: The ability of a molecule to resist decomposition at elevated temperatures.

  • Hydrolytic Stability: The resistance of a molecule to degradation in the presence of water, across various pH levels.

  • Photostability: The ability of a molecule to remain unchanged upon exposure to light.

  • Oxidative Stability: The resistance of a molecule to degradation by oxidizing agents.

Visualizing the Impact of Substituents

The electronic influence of substituents on the imidazole ring is a key determinant of its reactivity and stability. Electron-donating groups (EDGs) increase the electron density of the ring, often enhancing its stability towards electrophiles. In contrast, electron-withdrawing groups (EWGs) decrease the ring's electron density, which can have varied effects on stability depending on the degradation pathway.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -CH3, -OCH3, -NH2 EDG_Effect Increase Electron Density Enhance Stability to Electrophiles EDG->EDG_Effect Donates e- Imidazole Imidazole Ring EDG_Effect->Imidazole EWG e.g., -NO2, -CN, -CF3 EWG_Effect Decrease Electron Density Varied Effects on Stability EWG->EWG_Effect Withdraws e- EWG_Effect->Imidazole Stability Overall Molecular Stability Imidazole->Stability

Caption: Electronic effects of substituents on the imidazole ring.

Comparative Analysis of Imidazole Stability: A Data-Driven Approach

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of compounds by measuring weight loss as a function of temperature.[3][4][5] The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a key parameter for comparison.

Imidazole DerivativeSubstituent(s)Decomposition Temperature (Td) at 5% Weight Loss (°C)Reference
1-Methyl-3-butylimidazolium tetrachloroferrate-CH3, -C4H9 (on N)~450[6]
1-(β-cyanoethyl)-3-butylimidazolium tetrachloroferrate-CH2CH2CN, -C4H9 (on N)Starts to decompose after 250[6]
2,4,5-Trinitro-1H-imidazole-NO2 (x3)High thermal stability[7][8]
1-Methyl-2,4,5-trinitroimidazole-CH3 (on N), -NO2 (x3)High thermal stability[8]
2-Phenylimidazole-C6H5Melting Point: 421.1 K (~148 °C)[9]
4,5-Diphenylimidazole-C6H5 (x2)Melting Point: 506.6 K (~233.5 °C)[9]
2,4,5-Triphenylimidazole-C6H5 (x3)Melting Point: 549.4 K (~276.3 °C)[9]

Analysis of Thermal Stability Data:

From the available data, several trends emerge. Imidazolium salts, a class of ionic liquids, generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[6] However, the nature of the substituents on the imidazolium ring plays a crucial role. For instance, the presence of a β-cyanoethyl group significantly reduces the thermal stability compared to a simple alkyl group.[6]

Nitro-substituted imidazoles are known for their high energy content but can also possess remarkable thermal stability, a desirable characteristic for energetic materials.[7][8] The position and number of nitro groups, as well as other substituents, influence the overall stability.[7]

For phenyl-substituted imidazoles, an increase in the number of phenyl groups correlates with a higher melting point, suggesting greater thermal stability in the solid state.[9]

Hydrolytic Stability

Hydrolytic stability is typically assessed by monitoring the degradation of a compound in aqueous solutions at different pH values over time, often using techniques like High-Performance Liquid Chromatography (HPLC).[10][11]

Imidazole DerivativepHHalf-life (t1/2)ConditionsReference
Phenylimidazole-containing copolymers8.0(Catalytic hydrolysis observed)15-40°C in 1.0 M aqueous KCl[12]
Daclatasvir (contains imidazole moiety)BasicSusceptible to hydrolysisSolution[13]

Analysis of Hydrolytic Stability Data:

The hydrolytic stability of imidazoles is highly dependent on the specific substituents and the pH of the medium. The imidazole ring itself can participate in acid-base catalysis of hydrolysis.[12] For complex molecules like daclatasvir, the imidazole moiety was found to be susceptible to base-mediated hydrolysis.[13] This highlights the importance of evaluating hydrolytic stability under a range of pH conditions, especially for pharmaceutical applications.

Photostability

Photostability is evaluated by exposing a compound to a controlled light source and measuring its degradation over time. The quantum yield (Φ) of photodegradation is a key parameter, representing the efficiency of a photochemical process.[14][15]

Imidazole DerivativeSubstituent(s)Photodegradation Quantum Yield (Φ)ConditionsReference
Nitroimidazoles (general)-NO2Very lowAqueous solution, UV radiation[14]
1,4-phenylene-spaced bis-imidazolesVarious aryl groupsFluorescence quantum yields up to 0.90THF solution[16]
Imidazole derivatives with cinnamic scaffoldVariousWeakly emissive in solution (PL QYs < 1%)Methanol solution[17]
Daclatasvir (contains imidazole moiety)ComplexSensitive to photodegradationSolution, high-intensity light/UV[13]

Analysis of Photostability Data:

The photostability of imidazoles is significantly influenced by the nature of their substituents and the surrounding environment. While some nitroimidazoles exhibit very low photodegradation quantum yields, suggesting a degree of photostability, the imidazole moiety in the more complex daclatasvir molecule is sensitive to light.[13][14] The high fluorescence quantum yields of some substituted bis-imidazoles suggest that these compounds are efficient at dissipating absorbed light energy through emission rather than degradation.[16]

Oxidative Stability

Oxidative stability is the resistance of a compound to degradation by oxidizing agents. This can be assessed by exposing the compound to an oxidizing agent, such as hydrogen peroxide or AIBN, and monitoring its degradation.[13]

Imidazole DerivativeOxidizing AgentObservationReference
Daclatasvir (contains imidazole moiety)H2O2 or AIBNImidazole moiety is oxidized[13]
Alkyl imidazole ionic liquidsFenton oxidation (H2O2 + Fe2+)Efficient degradation[18][19]

Analysis of Oxidative Stability Data:

The imidazole ring can be susceptible to oxidation, as demonstrated by the degradation of the imidazole moiety in daclatasvir in the presence of hydrogen peroxide or AIBN.[13] Studies on imidazolium-based ionic liquids have also shown that they can be effectively degraded by strong oxidizing systems like Fenton's reagent.[18][19] This suggests that the imidazole core can be a target for oxidative degradation, and the nature of the substituents will likely modulate this susceptibility.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity and reproducibility of stability studies, standardized and well-documented protocols are essential. The following section outlines detailed methodologies for assessing the thermal, hydrolytic, photolytic, and oxidative stability of substituted imidazoles.

Workflow for Comprehensive Stability Testing

A systematic approach to evaluating the stability of a novel substituted imidazole is crucial. The following workflow outlines the key stages, from initial screening to in-depth analysis.

Stability_Workflow cluster_planning Phase 1: Planning and Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis and Reporting Plan Define Stability Indicating Parameters Prepare Synthesize and Purify Imidazole Derivative Plan->Prepare Thermal Thermal Stability (TGA/DSC) Prepare->Thermal Hydrolytic Hydrolytic Stability (HPLC) Prepare->Hydrolytic Photo Photostability (ICH Q1B) Prepare->Photo Oxidative Oxidative Stability Prepare->Oxidative Analyze Analyze Degradation Products (LC-MS, NMR) Thermal->Analyze Hydrolytic->Analyze Photo->Analyze Oxidative->Analyze Compare Compare Data with Analogues Analyze->Compare Report Generate Stability Report Compare->Report

Caption: A systematic workflow for stability assessment.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substituted imidazole.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4]

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground imidazole derivative into a clean TGA pan (e.g., alumina, platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Select the heating rate, typically 10°C/min for standard screening.[20]

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600-800°C).

    • Set the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative) and flow rate (e.g., 20-50 mL/min).

  • Data Acquisition: Initiate the heating program and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset of decomposition and the temperature at 5% weight loss (Td).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Hydrolytic Stability Assessment using HPLC

Objective: To determine the rate of hydrolysis of a substituted imidazole at different pH values.

Principle: The concentration of the parent compound is monitored over time in aqueous solutions of varying pH using a stability-indicating HPLC method.[11]

Step-by-Step Protocol:

  • Method Development: Develop and validate a stability-indicating RP-HPLC method capable of separating the parent imidazole from its potential degradation products.[11][21]

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 7, and 9) to simulate acidic, neutral, and basic conditions.

  • Sample Preparation:

    • Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., acetonitrile or methanol).

    • Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect the samples from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the aliquots by the validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Photostability Assessment (Following ICH Q1B Guidelines)

Objective: To evaluate the photostability of a substituted imidazole as per regulatory standards.[22][23][24]

Principle: The compound is exposed to a standardized light source, and the extent of degradation is compared to a dark control.[22][24]

Step-by-Step Protocol:

  • Sample Preparation:

    • For solid-state testing, place a thin layer of the compound in a chemically inert, transparent container.

    • For solution-state testing, prepare a solution in a suitable solvent and place it in a quartz cuvette or other transparent vessel.

    • Prepare a corresponding "dark control" sample for each condition, wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples and dark controls in a photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).[25]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[26]

  • Sample Analysis: After exposure, analyze both the light-exposed and dark control samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the parent compound and detect any degradation products.

  • Data Analysis: Compare the results from the exposed sample to the dark control to determine the extent of photodegradation.

Oxidative Stability Assessment

Objective: To assess the susceptibility of a substituted imidazole to oxidative degradation.

Principle: The compound is subjected to an oxidizing agent, and its degradation is monitored over time.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the imidazole derivative in a suitable solvent.

  • Forced Oxidation:

    • Treat the solution with an oxidizing agent. A common starting point is 3% hydrogen peroxide at room temperature.[13]

    • If no degradation is observed, more forcing conditions can be applied (e.g., higher concentration of H2O2, elevated temperature, or use of a radical initiator like AIBN).

  • Time-Point Sampling and Analysis: At various time points, withdraw aliquots and analyze them using a stability-indicating method (e.g., HPLC, LC-MS) to monitor the disappearance of the parent compound and the formation of degradation products.

  • Data Analysis: Determine the extent and rate of degradation. If possible, identify the major oxidation products to understand the degradation pathway.

Conclusion and Future Perspectives

The stability of the imidazole ring is a multifaceted property that is profoundly influenced by the nature and position of its substituents. This guide has provided a framework for understanding and evaluating the thermal, hydrolytic, photolytic, and oxidative stability of substituted imidazoles.

The presented data, while not exhaustive, illustrates key trends:

  • Thermal Stability: Generally high, especially for imidazolium salts, but can be significantly altered by specific functional groups.

  • Hydrolytic Stability: Highly pH-dependent and influenced by the overall molecular structure.

  • Photostability: Varies widely, with some derivatives being highly stable while others are prone to photodegradation.

  • Oxidative Stability: The imidazole ring can be susceptible to oxidation, a factor to consider in formulation and storage.

The provided experimental protocols offer a robust starting point for researchers to systematically evaluate the stability of their novel imidazole derivatives. As the demand for new pharmaceuticals and functional materials continues to grow, a thorough understanding of molecular stability will remain a critical aspect of the development pipeline. Future research should aim to generate more comprehensive, directly comparative datasets to further elucidate the intricate structure-stability relationships of this versatile heterocyclic scaffold.

References

  • ResolveMass Laboratories Inc. What is TGA Analysis? Principles and Applications. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

  • Stadler, A. M., & Glover, S. A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 69-80. [Link]

  • Covalent. Thermogravimetric Analysis (TGA). [Link]

  • Request PDF. (2025). Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. [Link]

  • He, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1234. [Link]

  • Gao, Y., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31(1), 223-231. [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]

  • Request PDF. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. [Link]

  • Zhuravlev, A. V., et al. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry, 84(7), 1160-1164. [Link]

  • Wang, Z., et al. (2022). Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution. Water Research, 229, 119316. [Link]

  • Request PDF. (2025). Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields. [Link]

  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • ResearchGate. (2025). Oxidation methods of nitrogen-containing heterocyclic compounds. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Bortoluzzi, M., et al. (2020). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega, 5(32), 20343-20352. [Link]

  • ResearchGate. (2025). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. [Link]

  • Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21174-21187. [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Peterson, J. H., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 53(1), 221–232. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3025-3033. [Link]

  • Kunitake, T., & Shinkai, S. (1971). Imidazole catalyses in aqueous systems. VI. Enzyme-like catalysis in the hydrolysis of a phenyl ester by phenylimidazole-contain. Macromolecules, 4(2), 210-215. [Link]

  • Ready, J. M., & Sarlah, D. (2019). Oxidative allene amination for the synthesis of nitrogen-containing heterocycles. Tetrahedron, 75(33), 4435-4444. [Link]

  • Journal of Materials Chemistry A. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PubMed. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]

  • PubMed. (2017). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PNAS. (2023). Dominant heterocyclic composition of dissolved organic nitrogen in the ocean: A new paradigm for cycling and persistence. [Link]

  • Ferreira, A. G. M., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry B, 128(1), 237-249. [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • ACS Publications. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. [Link]

  • Journal of Food and Drug Analysis. (2007). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Quantum yield of the photodegradation process as a function of initial... [Link]

  • ResearchGate. (2025). Bioactive N-Phenylimidazole Derivatives. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 2-(1-Methyl-1H-imidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmacologically relevant compounds, establishing the purity of intermediates is a cornerstone of robust drug development. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant compounds, establishing the purity of intermediates is a cornerstone of robust drug development. This guide provides a comprehensive framework for validating the purity of 2-(1-Methyl-1H-imidazol-2-yl)ethanol, a key building block in medicinal chemistry. We will explore a multi-faceted analytical approach, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) in identifying and quantifying the target compound and potential impurities. Furthermore, we will present a comparative synthesis of a structurally related analogue to highlight alternative synthetic strategies and their potential impact on the impurity profile.

The Critical Role of Purity in Drug Synthesis

2-(1-Methyl-1H-imidazol-2-yl)ethanol serves as a versatile precursor in the synthesis of various bioactive molecules.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered pharmacological activity, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a rigorous validation of its purity is not merely a quality control step but a critical component of ensuring the safety and efficacy of the end product.

Synthetic Pathway and Potential Impurities

A common synthetic route to 2-(1-Methyl-1H-imidazol-2-yl)ethanol involves the nucleophilic substitution reaction between 1-methylimidazole and 2-chloroethanol.[2] This seemingly straightforward reaction can, however, lead to several process-related impurities.

Diagram of the Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol:

G 1-methylimidazole 1-methylimidazole product 2-(1-Methyl-1H-imidazol-2-yl)ethanol 1-methylimidazole->product impurity1 Unreacted 1-methylimidazole 1-methylimidazole->impurity1 2-chloroethanol 2-chloroethanol 2-chloroethanol->product impurity2 Unreacted 2-chloroethanol 2-chloroethanol->impurity2 impurity3 Dimerization byproducts 2-chloroethanol->impurity3

Caption: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanol and potential impurities.

Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Orthogonal Analytical Techniques for Purity Validation

A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment. Each technique provides unique and complementary information about the synthesized compound.

Workflow for Purity Validation:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product NMR NMR Purified Product->NMR HPLC HPLC Purified Product->HPLC MS MS Purified Product->MS Purity Confirmation Purity Confirmation NMR->Purity Confirmation HPLC->Purity Confirmation MS->Purity Confirmation G 1-ethylimidazole 1-ethylimidazole product 2-(1-Ethyl-1H-imidazol-2-yl)ethanol 1-ethylimidazole->product 2-chloroethanol 2-chloroethanol 2-chloroethanol->product

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol

For researchers and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analytical framework for the chara...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analytical framework for the characterization of 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS: 54438-69-4), a valuable building block in synthetic chemistry. Due to the frequent absence of comprehensive analytical data from commercial suppliers[1], this document serves as a practical reference for in-house verification.

We will explore the expected analytical data for the target molecule, compare it with its key structural isomers to highlight distinguishing features, and provide standardized protocols for data acquisition. This approach ensures that researchers can confidently verify the identity and purity of their materials, a critical step for reproducible and reliable results.

Molecular Profile and Isomeric Landscape

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a heterocyclic alcohol with the empirical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol [2]. Its structure features a 1,2-disubstituted imidazole ring. The primary challenge in its characterization lies in differentiating it from its common isomers, which possess the same mass and elemental composition but differ in the placement of the methyl and ethanol substituents on the imidazole core.

To illustrate this, let's visualize the key isomers.

G cluster_0 Target Molecule cluster_1 Key Isomers a 2-(1-Methyl-1H-imidazol-2-yl)ethanol (N-Methyl at position 1) b 2-(2-Methyl-1H-imidazol-1-yl)ethanol (C-Methyl at position 2) a->b Positional Isomers c (1-Methyl-1H-imidazol-4-yl)ethanol (Ethanol at position 4) b->c Positional Isomers

Caption: Key structural isomers of C₆H₁₀N₂O.

The subtle differences in these structures give rise to unique analytical signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, which we will use for definitive identification.

Predicted Analytical Data for 2-(1-Methyl-1H-imidazol-2-yl)ethanol

In the absence of published experimental spectra, we rely on high-fidelity predictive models grounded in quantum mechanics and extensive spectral databases[3]. These predictions provide a robust benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for our target compound are distinct from its isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1-Methyl-1H-imidazol-2-yl)ethanol (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
N-CH₃~3.6~33.0Singlet, 3H. Characteristic of a methyl group on a nitrogen atom of the imidazole ring.
Imidazole H-4~6.8~127.0Doublet. Coupled to H-5.
Imidazole H-5~7.0~121.0Doublet. Coupled to H-4.
-CH₂-CH₂OH~2.8~30.0Triplet, 2H. Adjacent to the imidazole ring.
-CH₂-CH₂OH~3.7~58.0Triplet, 2H. Attached to the hydroxyl group.
-OH~4.8-Broad singlet, 1H. Exchangeable proton; shift is concentration and temperature dependent.
Imidazole C-2-~148.0Quaternary carbon attached to the ethanol group.

Causality: The placement of the methyl group on the nitrogen (N-1) deshields it to a lesser extent than a methyl group attached directly to an sp² carbon of the imidazole ring (as in an isomer). The two distinct signals for the imidazole ring protons (H-4 and H-5) are characteristic of a 1,2-disubstituted imidazole.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Key Predicted IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3200 (broad)O-HStretching
3150 - 3100C-H (imidazole)Stretching
2950 - 2850C-H (aliphatic)Stretching
~1500C=N / C=CRing Stretching
1100 - 1000C-OStretching

Expertise: The broad O-H stretch is a hallmark of an alcohol and is due to hydrogen bonding. The C-H stretches for the sp² carbons of the imidazole ring appear at a higher frequency than those for the sp³ carbons of the ethyl chain[4].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular formula C₆H₁₀N₂O.

  • Key Fragments:

    • m/z = 95: Loss of the terminal -CH₂OH group (•CH₂OH, 31 Da). This is a common fragmentation for primary alcohols via alpha cleavage[5].

    • m/z = 81: Loss of the entire ethanol side chain (•CH₂CH₂OH, 45 Da).

    • m/z = 108: Loss of water (H₂O, 18 Da), a characteristic fragmentation for alcohols[6].

Comparative Analysis: Differentiating Isomers

The true power of analytical data comes from comparison. By cross-referencing the predicted data for our target with the known data of its isomers, we can pinpoint the unique identifiers for each.

Table 3: Comparative Analytical Data for Key Isomers

Analytical Feature 2-(1-Methyl-1H-imidazol-2-yl)ethanol (Target) 2-(2-Methyl-1H-imidazol-1-yl)ethanol (Isomer) [7]
¹H NMR: Methyl Signal Singlet, ~3.6 ppm (N-CH₃)Singlet, ~2.3 ppm (C-CH₃)
¹H NMR: Imidazole Protons Two distinct signals (~6.8, ~7.0 ppm)Two distinct signals (~6.7, ~7.1 ppm)
¹³C NMR: Methyl Signal ~33.0 ppm (N-CH₃)~12.0 ppm (C-CH₃)
MS: Primary Fragmentation Likely loss of •CH₂OH (m/z 95)Alpha cleavage leads to loss of •CH₂CH₂OH (m/z 81) or formation of [M-H]⁺

Trustworthiness: The most definitive differentiating feature is the NMR chemical shift of the methyl group. A methyl attached to a nitrogen (~3.6 ppm in ¹H, ~33.0 ppm in ¹³C) appears significantly downfield compared to a methyl attached to an imidazole carbon (~2.3 ppm in ¹H, ~12.0 ppm in ¹³C). This single data point can often provide unambiguous identification.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Analytical Workflow

The logical flow for characterization ensures comprehensive and efficient analysis.

G A Receive/Synthesize Sample B FT-IR Spectroscopy A->B Parallel Analysis C Mass Spectrometry (EI-MS) A->C Parallel Analysis D ¹H & ¹³C NMR Spectroscopy A->D Parallel Analysis E Data Interpretation & Comparison B->E C->E D->E F Confirm Structure E->F

Caption: Recommended workflow for structural verification.

Sample Preparation
  • Material Handling: The compound is a solid and may be hygroscopic. Handle in a controlled environment (e.g., glove box or under a stream of dry nitrogen) to minimize water absorption.

  • NMR Sample: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution. DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, making it more easily observable.

  • IR Sample: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder, or analyze as a thin film from a solution.

  • MS Sample: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

NMR Data Acquisition (¹H and ¹³C)
  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C[8].

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FT-IR Data Acquisition
  • Instrument: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background subtraction.

Mass Spectrometry Data Acquisition (EI-MS)
  • Instrument: Use a mass spectrometer with an electron ionization source, such as a GC-MS system.

  • Acquisition:

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 200.

    • If using GC-MS, develop a suitable temperature program to ensure the compound elutes as a sharp peak.

Conclusion

The structural verification of 2-(1-Methyl-1H-imidazol-2-yl)ethanol requires a multi-technique analytical approach. While commercial sources may lack detailed characterization data, a combination of NMR, IR, and MS, guided by robust predicted data, provides a clear and reliable path to unambiguous identification. The key differentiating feature from its common isomers is the chemical shift of the methyl group in both ¹H and ¹³C NMR spectra. By following the standardized protocols outlined in this guide, researchers can ensure the integrity of their starting materials, thereby upholding the principles of scientific accuracy and reproducibility in their work.

References

  • PubChem. Compound Summary for CID 565964, 2-(1-Methyl-1H-imidazol-2-yl)ethanol. [Link]

  • Chem-Impex. 2-(2-Methyl-1H-imidazol-1-yl)ethanol Product Page. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Plymale, I. R., & Lide, D. R. (1951). Infrared spectra of methanol, ethanol, and n-propanol.
  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

  • Stoyanov, E. V., et al. (2020).

Sources

Validation

A Comparative Guide to the Efficacy of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a Synthetic Intermediate in Drug Development

This guide provides an in-depth comparison of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a key intermediate in pharmaceutical synthesis. We will objectively evaluate its performance against common alternative building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-(1-Methyl-1H-imidazol-2-yl)ethanol as a key intermediate in pharmaceutical synthesis. We will objectively evaluate its performance against common alternative building blocks, supported by synthetic strategies and comparative data, to inform rational decisions in drug design and process development.

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This five-membered heterocycle is found in drugs ranging from antifungals and antibiotics to anticancer agents.[3][4] The efficacy of synthesizing these complex molecules often hinges on the strategic choice of functionalized intermediates. 2-(1-Methyl-1H-imidazol-2-yl)ethanol presents a specific scaffold, offering a hydroxyl moiety at the C2 position for downstream modification. This guide will dissect the synthetic utility of this intermediate in contrast to the more conventional N1-functionalized imidazoles, exemplified by the synthesis of metronidazole precursors.

Physicochemical Profile and Strategic Importance

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a solid at room temperature with a molecular weight of 126.16 g/mol .[5] Its structure features a nucleophilic N3 nitrogen, an acidic proton at C2 (in the non-methylated precursor), and a reactive hydroxyl group, making it a versatile synthon. The strategic placement of the ethanol group at the C2 position, rather than the more common N1 position, is critical. This directs the trajectory of molecular growth away from the imidazole's carbon backbone, a crucial feature for synthesizing specific classes of kinase inhibitors or receptor antagonists where C2 substitution is required for optimal binding.

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O[5]
Molecular Weight126.16 g/mol [5]
FormSolid
CAS Number18994-70-2[5]
Hazard ClassificationAcute Toxicity 3 (Oral)

Note: This compound is supplied by vendors like Sigma-Aldrich for early discovery research, but comprehensive analytical data is not always provided, indicating it is a specialized, not a commodity, chemical.[6] The buyer assumes responsibility for confirming identity and purity.

Comparative Synthetic Pathways

The choice of an intermediate is fundamentally a choice of synthetic strategy. The efficacy of 2-(1-Methyl-1H-imidazol-2-yl)ethanol can only be understood by comparing its synthesis (Pathway A) with that of a regioisomeric alternative, such as an N1-substituted imidazole-ethanol (Pathway B).

Pathway A: Synthesis of C2-Substituted 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Functionalizing the C2 position of an imidazole ring is a non-trivial synthetic challenge. Unlike the nucleophilic nitrogen atoms, the C2 carbon is not inherently reactive towards electrophiles. The most common strategy involves deprotonation of the C2 proton, the most acidic carbon-bound proton on the ring, using a strong base like n-butyllithium (n-BuLi). This creates a potent nucleophile that can react with an electrophile like ethylene oxide.

Causality Behind Experimental Choices:

  • Base: n-BuLi is required because the pKa of the C2 proton is high; weaker bases are ineffective.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching the organolithium intermediate.

  • Temperature: The reaction must be performed at low temperatures (e.g., -78 °C) to prevent side reactions and degradation of the lithiated intermediate.

Pathway_A cluster_0 Pathway A: C2-Functionalization 1_Methylimidazole 1-Methylimidazole Lithiated_Intermediate 2-Lithio-1-methylimidazole (In situ) 1_Methylimidazole->Lithiated_Intermediate n-BuLi, THF -78 °C Target_Intermediate 2-(1-Methyl-1H-imidazol-2-yl)ethanol Lithiated_Intermediate->Target_Intermediate 1. Ethylene Oxide 2. Aqueous Workup

Caption: Synthetic route to the target C2-substituted intermediate.
Pathway B: Synthesis of N1-Substituted 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

This pathway represents the more conventional and industrially scaled approach for many imidazole-based drugs. The synthesis of Metronidazole, a widely used antibiotic, begins with a pre-functionalized imidazole (2-methyl-5-nitroimidazole) which undergoes direct N-alkylation.[7][8]

Causality Behind Experimental Choices:

  • Reaction Type: This is a standard SN2 reaction. The imidazole nitrogen is a good nucleophile, and it attacks an electrophilic carbon attached to a leaving group (e.g., 2-chloroethanol) or a strained ring (ethylene oxide).

  • Catalyst/Base: While the imidazole nitrogen is nucleophilic, a base is often used to deprotonate it, increasing its nucleophilicity and reaction rate.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the SN2 mechanism.

Pathway_B cluster_1 Pathway B: N1-Functionalization (Alternative) 2_Methyl_5_nitroimidazole 2-Methyl-5-nitroimidazole Metronidazole 2-(2-Methyl-5-nitro-1H- imidazol-1-yl)ethanol (Metronidazole) 2_Methyl_5_nitroimidazole->Metronidazole Ethylene Oxide or 2-Chloroethanol (Base/Heat)

Caption: Conventional synthetic route to an N1-substituted alternative.

Head-to-Head Efficacy Comparison

The choice between these pathways depends on the final therapeutic target. However, we can objectively compare the processes themselves.

ParameterPathway A (C2-Substitution)Pathway B (N1-Substitution)Assessment
Regioselectivity Excellent. Lithiation is highly specific to the C2 position.Excellent. N1 is the most nucleophilic site for alkylation.Tie. Both methods provide high control over the position of functionalization.
Starting Materials 1-Methylimidazole, n-BuLi, Ethylene Oxide.2-Methyl-5-nitroimidazole, Ethylene Oxide.Advantage Pathway B. 2-Methylimidazole is a common industrial chemical. n-BuLi is a hazardous pyrophoric reagent requiring specialized handling.
Reaction Conditions Cryogenic temperatures (-78 °C), strictly anhydrous conditions.Typically elevated temperatures (reflux), standard glassware.[8]Advantage Pathway B. The operational simplicity and safety profile are far superior for N-alkylation, making it more amenable to large-scale production.
Yield & Purity Moderate to good, but highly dependent on technique. Purification can be challenging.High yields (often >85-90%) are well-documented in patents and literature.[9]Advantage Pathway B. Proven, reliable, and high-yielding process.
Versatility The resulting hydroxyl group can be used for further modifications (e.g., esterification, etherification).[10]The hydroxyl group is equally versatile for downstream chemistry.[11][12]Tie. The utility of the ethanol handle is comparable in both isomers.
Economic Viability Higher cost due to specialized reagents (n-BuLi), cryogenic cooling, and stringent process controls.Lower cost due to cheaper reagents, simpler equipment, and robust, well-established processes.[13]Advantage Pathway B. Significantly more cost-effective for large-scale synthesis.

Workflow for Intermediate Selection

The decision-making process for selecting an intermediate should be systematic. The following workflow illustrates the key decision points for a medicinal or process chemist.

Workflow Start Define Target Molecule's Core Structure Check_Position Is Imidazole C2 Position Part of the Core Scaffold? Start->Check_Position Pathway_A_Node Select C2-Functionalization (Pathway A) Check_Position->Pathway_A_Node  Yes Pathway_B_Node Select N1-Functionalization (Pathway B) Check_Position->Pathway_B_Node No   Consider_C2 Evaluate feasibility: - Reagent safety (n-BuLi) - Cryogenic requirements - Scale-up complexity Pathway_A_Node->Consider_C2 Consider_N1 Evaluate feasibility: - Availability of starting imidazole - Potential for N1/N3 isomerism - Process robustness Pathway_B_Node->Consider_N1 Proceed Proceed to Process Development Consider_C2->Proceed Consider_N1->Proceed

Caption: Decision workflow for selecting an imidazole intermediate.

Experimental Protocols

To provide a practical context, detailed protocols for the N-alkylation of a nitroimidazole and a representative C-alkylation are provided below.

Protocol 1: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

Objective: To synthesize an N1-substituted imidazole ethanol via nucleophilic substitution, a robust and scalable method.

Self-Validation System: Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The final product is characterized by ¹H NMR and Mass Spectrometry (MS) to confirm its structure and purity against a reference standard.

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-5-nitroimidazole (12.7 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).

  • Base Addition: Add anhydrous potassium carbonate (13.8 g, 0.1 mol) to the suspension. The base activates the imidazole by deprotonating the N1 position, enhancing its nucleophilicity.

  • Alkylation: Heat the mixture to 80 °C. Add 2-chloroethanol (8.8 g, 0.11 mol) dropwise over 30 minutes. The increased temperature is necessary to overcome the activation energy of the SN2 reaction.

  • Reaction Monitoring: Stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane), observing the disappearance of the starting material spot.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water (300 mL) to precipitate the product and dissolve inorganic salts.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum at 60 °C. The product can be further purified by recrystallization from ethanol to yield pure Metronidazole.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, MS, and melting point analysis. Expected yield: 85-95%.

Protocol 2: Representative Synthesis of a C2-Alkylated Imidazole

Objective: To synthesize a C2-substituted imidazole ethanol via organometallic chemistry, a powerful but technically demanding method.

Self-Validation System: Successful formation of the lithiated intermediate is critical but cannot be easily monitored. Therefore, validation relies on the successful formation of the final product after quenching with the electrophile. The final product is rigorously characterized by NMR and MS.

Methodology:

  • Setup: Assemble a flame-dried 500 mL three-neck flask under a positive pressure of dry argon. Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel.

  • Initial Charge: Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask, followed by 1-methylimidazole (7.8 mL, 0.1 mol). Cool the solution to -78 °C using a dry ice/acetone bath. Strict anhydrous and inert conditions are paramount to prevent the destruction of the organolithium reagent.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 65 mL, 0.104 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 2 hours at -78 °C to ensure complete formation of the 2-lithio-1-methylimidazole intermediate.

  • Electrophilic Quench: Prepare a solution of ethylene oxide (condensed at -78 °C, ~5.3 g, 0.12 mol) in 20 mL of cold, anhydrous THF. Add this solution slowly to the lithiated intermediate, maintaining the temperature at -78 °C.

  • Reaction & Quench: Allow the reaction to stir for 3 hours at -78 °C, then warm slowly to room temperature overnight. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 2-(1-Methyl-1H-imidazol-2-yl)ethanol using ¹H NMR and high-resolution mass spectrometry (HRMS).

Conclusion and Recommendations

2-(1-Methyl-1H-imidazol-2-yl)ethanol is a valuable, albeit specialized, intermediate in drug synthesis. Its utility is highest when the molecular design of a therapeutic agent explicitly requires functionalization or extension from the C2 position of the imidazole ring.

  • Choose 2-(1-Methyl-1H-imidazol-2-yl)ethanol (or a Pathway A approach) when the target molecule's pharmacophore necessitates a C2-linkage, and the project can accommodate the higher costs and stringent handling requirements of organolithium chemistry.

  • Choose an N1-substituted intermediate (via a Pathway B approach) for nearly all other applications, especially for large-scale production. The N-alkylation route is overwhelmingly superior in terms of cost, safety, scalability, and process simplicity.

Ultimately, the "efficacy" of an intermediate is defined by its ability to deliver the target molecule in a safe, cost-effective, and reliable manner. While Pathway A is synthetically enabling for a niche set of targets, Pathway B remains the workhorse for the majority of imidazole-based pharmaceutical manufacturing.

References

  • Vertex AI Search. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • Request PDF. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • NIH. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.
  • (n.d.).
  • Benchchem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | Research Chemical.
  • Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)-ethanol.
  • Google Patents. (n.d.). CN113372281A - Synthetic method of metronidazole.
  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol | C6H10N2O.
  • Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)-ethanol.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(1-Methyl-1H-imidazol-2-yl)ethanol

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for the safe han...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of 2-(1-Methyl-1H-imidazol-2-yl)ethanol (CAS No. 18994-70-2). The protocols outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.

Critical Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for this specific molecule may be limited, the available GHS classifications and the known hazards of its parent structure, imidazole, mandate a cautious approach. The compound must be treated as acutely toxic and a significant irritant.

Available data indicates that 2-(1-Methyl-1H-imidazol-2-yl)ethanol is classified with serious hazards that command respect and careful handling.[1] The primary dangers identified are:

  • Acute Oral Toxicity: The compound is classified as "Toxic if swallowed" and may be harmful.[1] This is the most significant acute hazard and dictates stringent containment measures to prevent ingestion.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1] The parent compound, imidazole, is known to be corrosive and can cause severe skin burns and eye damage.[2][3][4][5]

  • Respiratory Irritation: The compound may cause respiratory irritation.[1]

This profile requires all handling operations to be predicated on preventing direct contact, ingestion, and inhalation.

GHS Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordSource
Acute Toxicity, Oral (Category 3)H301Danger[1]
Skin Corrosion/Irritation (Category 2)H315Warning[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319Warning[1]
Specific target organ toxicity, single exposureH335Warning[1]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist; it is a direct response to the specific hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Mandatory PPE Ensemble:
  • Primary Engineering Control: All handling of 2-(1-Methyl-1H-imidazol-2-yl)ethanol—from weighing to solution preparation—must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3][6]

  • Hand Protection: Wear nitrile rubber gloves as a minimum. Given the corrosive potential of related imidazole compounds, consider double-gloving for extended operations or when handling concentrated solutions.[5] Gloves must be inspected before use and disposed of immediately after contamination.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[3][5] Standard safety glasses are insufficient. When there is a significant risk of splash, such as during transfers of larger volumes, a full face shield must be worn in addition to goggles.[2]

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: If there is any risk of generating aerosols or dust outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls H301 H301: Toxic if Swallowed FumeHood Chemical Fume Hood H301->FumeHood Containment H315 H315: Skin Irritation Gloves Nitrile Gloves (Double) H315->Gloves Prevents Skin Contact LabCoat Lab Coat / Apron H315->LabCoat Protects Body H319 H319: Serious Eye Irritation Goggles Chemical Splash Goggles H319->Goggles Mandatory Eye Prot. H335 H335: Respiratory Irritation H335->FumeHood Prevents Inhalation FaceShield Face Shield Goggles->FaceShield Add for Splash Risk

Caption: PPE selection workflow based on GHS hazards.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure.[6]

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[3][6]

    • Assemble all necessary equipment (glassware, spatulas, stir bars) and reagents before introducing the target compound.

    • Prepare and label the waste container in advance.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

    • Use dedicated spatulas. Do not use the same tool for multiple chemicals.

    • When adding the solid to a solvent, do so slowly to avoid splashing.

    • If transferring a solution, use a pipette or syringe. Pouring from an open beaker should be minimized.

  • Post-Procedure Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Carefully remove outer gloves (if double-gloving), followed by inner gloves, and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Emergency Response: Spill and Exposure Plan

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Small Spill (Inside Fume Hood):

  • Alert others in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[6]

  • Decontaminate the spill area as described in the handling protocol.

Disposal Plan: Managing Chemical Waste

Improper disposal is a serious breach of safety and environmental regulations. All waste streams containing 2-(1-Methyl-1H-imidazol-2-yl)ethanol must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[6]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area away from heat sources and general traffic.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount of this chemical down the drain.[7]

Handling and Disposal Workflow

Handling_Disposal_Flow cluster_handling Operational Handling cluster_waste Waste Management cluster_disposal Final Disposal Prep 1. Prepare Area in Fume Hood Weigh 2. Weigh & Transfer Prep->Weigh Decon 3. Decontaminate Work Area & Tools Weigh->Decon LiquidWaste Collect Liquid Waste (Solutions) Weigh->LiquidWaste Dispose Solutions SolidWaste Collect Solid Waste (Gloves, Tips) Decon->SolidWaste Dispose PPE Label Label Waste Containers SolidWaste->Label LiquidWaste->Label Store Store in Satellite Area Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: Logical workflow for handling and disposal.

By integrating this expert-driven safety framework into your daily operations, you build a culture of trust and responsibility, ensuring that groundbreaking research is conducted without compromising personal or environmental safety.

References

  • IMIDAZOLE Safety Data Sheet . AmericanBio. [Link]

  • ICSC 1721 - IMIDAZOLE . International Labour Organization. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • Standard Operating Procedure: Imidazole . Washington State University. [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH & Co.KG. [Link]

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH & Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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